molecular formula C82H129N25O21S2 B15615844 Adrenomedullin (16-31), human

Adrenomedullin (16-31), human

Numéro de catalogue: B15615844
Poids moléculaire: 1865.2 g/mol
Clé InChI: UYSITIBGEJGZGX-FXMFISEGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adrenomedullin (16-31), human is a useful research compound. Its molecular formula is C82H129N25O21S2 and its molecular weight is 1865.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSITIBGEJGZGX-FXMFISEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)CC4=CC=CC=C4)CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H129N25O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1865.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Adrenomedullin (16-31), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone first isolated in 1993 from human pheochromocytoma tissue.[1][2] A member of the calcitonin gene-related peptide (CGRP) superfamily, full-length AM is a potent vasodilator with a wide range of biological activities crucial for cardiovascular homeostasis.[3][4] In the years following its discovery, extensive research has been dedicated to understanding its physiological roles and those of its related fragments. Among these, the human adrenomedullin fragment comprising amino acids 16-31, denoted as Adrenomedullin (16-31), has emerged as a molecule with distinct and contrasting biological effects compared to its parent peptide. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Adrenomedullin (16-31), human.

Discovery and Initial Characterization

The seminal work on Adrenomedullin (16-31) was published in 1997 by Champion and colleagues.[5][6] While the full-length adrenomedullin peptide was known for its powerful hypotensive effects, this study revealed that the (16-31) fragment exhibited a paradoxical pressor (vasoconstrictor) activity in the systemic vascular bed of rats.[5][6] This discovery was significant as it demonstrated that different domains of the adrenomedullin peptide could elicit opposing physiological responses, suggesting a complex mechanism of action and receptor interaction.

Subsequent investigations into the structure-activity relationship of adrenomedullin and its fragments further elucidated the unique properties of the (16-31) region. This fragment contains the intramolecular disulfide bridge between cysteine-16 and cysteine-21, a structural feature common to the calcitonin peptide family and essential for the biological activity of many of its members.[2][3]

Biological Activity and Receptor Interaction

Adrenomedullin (16-31) has been shown to possess an appreciable affinity for the Calcitonin Gene-Related Peptide type 1 (CGRP1) receptor.[5][7][8] The CGRP1 receptor is a heterodimer composed of the calcitonin receptor-like receptor (CRLR) and the receptor activity-modifying protein 1 (RAMP1).[9] The interaction of Adrenomedullin (16-31) with the CGRP1 receptor is thought to mediate its pressor effects, likely through antagonism of the vasodilatory actions of endogenous CGRP or through a biased agonism that triggers a vasoconstrictor signaling cascade.

The pressor response to Adrenomedullin (16-31) has been observed to be species-specific, with significant vasoconstrictor activity in rats but not in cats.[5][6] This suggests potential differences in the CGRP receptor structure or its downstream signaling pathways between species.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

ParameterValueSpeciesReference
Pressor Activity
Increase in Mean Arterial PressureDose-dependent increaseRat[5][6]
Receptor Interaction
Receptor TargetCGRP1 Receptor-[5][8]
Binding Affinity (Qualitative)Appreciable-[5][7]

Key Experiments and Methodologies

The foundational understanding of Adrenomedullin (16-31) is built upon key in vivo experiments. The following sections detail the methodologies employed in these critical studies.

Peptide Synthesis and Purification

Protocol:

  • Synthesis: Adrenomedullin (16-31) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cocktail of reagents, commonly including trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vivo Measurement of Pressor Response in Rats

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).

  • Catheterization: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for intravenous administration of the peptide.

  • Hemodynamic Monitoring: Arterial pressure is continuously monitored using a pressure transducer connected to a data acquisition system.

  • Peptide Administration: Adrenomedullin (16-31) is administered as a bolus intravenous injection at varying doses.

  • Data Analysis: The change in mean arterial pressure from the baseline is measured and recorded for each dose to construct a dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by Adrenomedullin (16-31) leading to vasoconstriction is an area of ongoing investigation. However, based on its interaction with the G-protein coupled CGRP1 receptor and its antagonistic or biased agonist nature, a putative pathway can be proposed. The following diagrams, generated using the DOT language, illustrate the biosynthesis of Adrenomedullin, the experimental workflow for assessing pressor activity, and the proposed signaling pathway of Adrenomedullin (16-31).

cluster_0 Adrenomedullin Biosynthesis Preproadrenomedullin_Gene Preproadrenomedullin Gene (ADM) Preproadrenomedullin_mRNA Preproadrenomedullin mRNA Preproadrenomedullin_Gene->Preproadrenomedullin_mRNA Transcription Preproadrenomedullin Preproadrenomedullin (185 aa) Preproadrenomedullin_mRNA->Preproadrenomedullin Translation Proadrenomedullin Proadrenomedullin Preproadrenomedullin->Proadrenomedullin Signal Peptide Cleavage Adrenomedullin_Gly Adrenomedullin-Gly Proadrenomedullin->Adrenomedullin_Gly Proteolytic Cleavage PAMP PAMP Proadrenomedullin->PAMP Proteolytic Cleavage Adrenomedullin Mature Adrenomedullin (1-52) Adrenomedullin_Gly->Adrenomedullin Amidation Adrenomedullin_16_31 Adrenomedullin (16-31) Adrenomedullin->Adrenomedullin_16_31 Fragment of Interest

Caption: Biosynthesis of Adrenomedullin and the origin of the (16-31) fragment.

cluster_1 Experimental Workflow for Pressor Activity Animal_Preparation Animal Preparation (Anesthetized Rat) Catheterization Carotid Artery & Jugular Vein Catheterization Animal_Preparation->Catheterization Baseline_Measurement Baseline Blood Pressure Measurement Catheterization->Baseline_Measurement Peptide_Injection Intravenous Injection of Adrenomedullin (16-31) Baseline_Measurement->Peptide_Injection Pressure_Monitoring Continuous Blood Pressure Monitoring Peptide_Injection->Pressure_Monitoring Data_Analysis Analysis of Change in Mean Arterial Pressure Pressure_Monitoring->Data_Analysis

Caption: Workflow for in vivo assessment of Adrenomedullin (16-31) pressor activity.

cluster_2 Proposed Signaling Pathway of Adrenomedullin (16-31) AM_16_31 Adrenomedullin (16-31) CGRP1_Receptor CGRP1 Receptor (CLR/RAMP1) AM_16_31->CGRP1_Receptor G_Protein Gq/11 or other G-protein CGRP1_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Caption: Putative signaling pathway for Adrenomedullin (16-31)-induced vasoconstriction.

Conclusion and Future Directions

The discovery of Adrenomedullin (16-31) and its unique pressor activity has added a layer of complexity to our understanding of the adrenomedullin system. This peptide fragment, which acts in opposition to its parent molecule, highlights the potential for endogenous peptides to have multifaceted and even contradictory roles depending on their processing and the specific receptors they engage. Its interaction with the CGRP1 receptor makes it a valuable tool for studying CGRP receptor pharmacology and its role in blood pressure regulation.

Future research should focus on several key areas. Firstly, a more precise quantification of the binding affinity of Adrenomedullin (16-31) for the CGRP1 receptor and its subtypes is needed. Secondly, a detailed elucidation of the downstream signaling pathways that mediate its vasoconstrictor effects will be crucial. Finally, exploring the potential physiological or pathophysiological roles of endogenously generated Adrenomedullin (16-31) could open new avenues for understanding cardiovascular diseases and developing novel therapeutic strategies. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge in this exciting field.

References

"Adrenomedullin (16-31), human" role in cardiovascular homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Adrenomedullin (16-31), Human, in Cardiovascular Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adrenomedullin (AM) is a 52-amino acid peptide hormone widely recognized for its potent vasodilatory and hypotensive effects, playing a crucial role in cardiovascular homeostasis by lowering blood pressure.[1][2] It primarily acts through receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), triggering downstream signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and nitric oxide (NO) to relax vascular smooth muscle.[2][3]

This guide focuses on a specific, truncated fragment of the parent peptide: This compound . Contrary to the well-established effects of full-length AM, this 16-amino acid fragment exhibits a paradoxical pressor activity , causing an increase in blood pressure in certain animal models.[4][5] This document synthesizes the available technical information on this fragment, detailing its cardiovascular effects, putative mechanisms, and the experimental frameworks used for its characterization. The unique, opposing function of AM(16-31) presents a complex but intriguing aspect of the adrenomedullinergic system, with potential implications for research and therapeutic development.

Cardiovascular Effects: A Paradoxical Pressor Response

While the parent AM peptide is a vasodilator, extensive research has characterized Adrenomedullin (16-31) as a vasoconstrictor agent in specific contexts. The primary cardiovascular effect observed is an increase in systemic blood pressure, a phenomenon referred to as a "pressor response."

Quantitative Data on Cardiovascular Effects

The available literature consistently reports the pressor activity of AM(16-31) in rats; however, specific quantitative values for the magnitude and duration of this effect are not detailed in the reviewed sources. The effect is noted to be species-specific, as it is not observed in cats.[4][6]

ParameterFull-Length Human Adrenomedullin (AM)This compound
Primary Effect Vasodilation[2]Vasoconstriction (Pressor Activity)[4][5]
Systemic Blood Pressure Potent and long-lasting decrease[1][7]Increase[6][8]
Total Peripheral Resistance Decrease[2]Inferred Increase
Heart Rate Compensatory Increase[9]Not specified in reviewed literature
Cardiac Output Increase[2][3]Not specified in reviewed literature
Species Specificity Broad (observed in rats, rabbits, sheep, humans)[1]Observed in rats; not observed in cats[4][8]

Proposed Mechanism of Action

The signaling pathway for AM(16-31)'s pressor effect is distinct from the vasodilatory pathway of its parent peptide. While not definitively elucidated, the mechanism may involve catecholamine release, a pathway identified for the pressor effects of the similar fragment, AM(15-22).[10]

Signaling Pathway of Full-Length Adrenomedullin

Full-length AM binds to the AM₁ receptor (CLR/RAMP2) or AM₂ receptor (CLR/RAMP3) on vascular endothelial and smooth muscle cells.[8] This engagement activates G-protein-mediated pathways, leading to:

  • cAMP-Dependent Pathway: Activation of adenylyl cyclase, which increases intracellular cAMP levels in vascular smooth muscle cells, leading to relaxation.[2][11]

  • Nitric Oxide (NO)-Dependent Pathway: Stimulation of nitric oxide synthase in endothelial cells, producing NO which diffuses to smooth muscle cells and causes vasodilation.[1]

Diagram: Signaling Pathway of Full-Length Adrenomedullin (Vasodilation)

AM_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Receptor_EC AM Receptor (CLR/RAMP2) AM_EC->Receptor_EC eNOS eNOS Receptor_EC->eNOS activates NO Nitric Oxide eNOS->NO produces Relaxation Vasodilation (Relaxation) NO->Relaxation diffuses and causes Receptor_VSMC AM Receptor (CLR/RAMP2) AM_VSMC->Receptor_VSMC AC Adenylyl Cyclase Receptor_VSMC->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->Relaxation leads to

Caption: Signaling pathways for full-length Adrenomedullin leading to vasodilation.

Hypothetical Signaling Pathway of Adrenomedullin (16-31)

The pressor action of AM(16-31) suggests it either antagonizes a vasodilatory pathway or activates a vasoconstrictive one. Given that the related fragment AM(15-22) induces catecholamine release, a similar mechanism is plausible for AM(16-31).[10] This would involve stimulating the adrenal medulla or sympathetic nerve endings to release epinephrine (B1671497) and norepinephrine, which in turn act on adrenergic receptors in the vasculature to cause vasoconstriction.

Diagram: Hypothetical Mechanism for AM(16-31) Pressor Effect

AM_16_31_Pathway AM_frag Adrenomedullin (16-31) Adrenal Adrenal Medulla / Sympathetic Nerve Endings AM_frag->Adrenal stimulates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Adrenal->Catecholamines releases Adrenergic_R Adrenergic Receptors (on Vascular Smooth Muscle) Catecholamines->Adrenergic_R activate Vasoconstriction Vasoconstriction (Pressor Effect) Adrenergic_R->Vasoconstriction leads to

Caption: A hypothetical pathway for the pressor effect of Adrenomedullin (16-31).

Experimental Protocols

The characterization of the cardiovascular effects of AM(16-31) relies on established in vivo animal models. The following outlines a representative protocol for assessing the hemodynamic effects of the peptide in an anesthetized rat model, synthesized from standard methodologies described in the literature.[12][13][14]

In Vivo Hemodynamic Assessment in Anesthetized Rats

Objective: To measure the effect of intravenously administered Adrenomedullin (16-31) on systemic arterial blood pressure and heart rate.

Materials:

  • Wistar or Sprague-Dawley rats (250-350g).[14][15]

  • Anesthetic agent (e.g., thiobutabarbital, 100 mg/kg IP; or isoflurane).[13]

  • Polyethylene tubing (PE-50) for cannulation.[12]

  • Pressure transducer and data acquisition system.

  • Infusion pump.

  • This compound, dissolved in sterile saline.

  • Heparinized saline.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position on a heated surgical table to maintain body temperature.

  • Cannulation:

    • Expose the right or left carotid artery and insert a PE-50 cannula filled with heparinized saline. Connect this cannula to a pressure transducer to continuously monitor arterial blood pressure.

    • Expose the right or left jugular vein and insert a PE-50 cannula for intravenous administration of the test substance.

  • Stabilization: Allow the animal to stabilize for a period of 30-60 minutes after surgery until hemodynamic parameters (blood pressure, heart rate) are stable.

  • Administration of Peptide:

    • Administer a bolus injection or a continuous infusion of the vehicle (saline) to establish a baseline.

    • Administer Adrenomedullin (16-31) intravenously at escalating doses.

  • Data Collection: Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the baseline, administration, and post-administration periods.

  • Analysis: Calculate the change in hemodynamic parameters from the stable baseline for each dose of the peptide administered.

Diagram: Experimental Workflow for In Vivo Hemodynamic Analysis

Experimental_Workflow start Start prep Animal Preparation (Anesthesia, surgical setup) start->prep cannulation Cannulation (Carotid Artery & Jugular Vein) prep->cannulation stabilize Stabilization Period (30-60 min) cannulation->stabilize baseline Baseline Measurement (Vehicle Infusion) stabilize->baseline administer Peptide Administration (IV bolus or infusion of AM 16-31) baseline->administer record Continuous Hemodynamic Recording (BP, HR) administer->record analyze Data Analysis (Calculate change from baseline) record->analyze end End analyze->end

Caption: Workflow for evaluating the cardiovascular effects of AM(16-31) in vivo.

Conclusion and Future Directions

Adrenomedullin (16-31), a fragment of a potent vasodilator, paradoxically functions as a pressor agent in rats. This opposing activity underscores the complexity of peptide hormone regulation, where proteolytic processing can dramatically alter or even reverse biological function. While its pressor effect is established, the precise molecular mechanism remains to be fully elucidated, though evidence from related fragments points towards a potential role for catecholamine release.

For researchers and drug development professionals, this fragment represents several key opportunities:

  • Tool for Receptor Pharmacology: As a peptide with affinity for CGRP/AM receptors but with opposing functional effects, AM(16-31) can serve as a tool to probe receptor structure-function relationships and signaling selectivity.[4][16]

  • Investigating Endogenous Processing: The existence of this fragment raises questions about the endogenous processing of pro-adrenomedullin and whether fragments with pressor activity are generated in vivo under physiological or pathological conditions.

  • Therapeutic Potential: Understanding the structural basis for its vasoconstrictor activity could inform the design of novel modulators of the adrenomedullinergic system for conditions characterized by excessive vasodilation, such as septic shock.

Further research is required to provide quantitative data on its potency and efficacy, confirm its mechanism of action, and determine if this pressor activity is relevant to human cardiovascular homeostasis.

References

An In-depth Technical Guide to the Tissue Expression of Adrenomedullin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenomedullin (B612762) (ADM) is a potent vasodilatory peptide consisting of 52 amino acids, initially isolated from human pheochromocytoma.[1] It is a member of the calcitonin gene-related peptide (CGRP) family and is involved in a multitude of physiological processes, including blood pressure regulation, angiogenesis, and cellular growth.[1] While the query specified the "Adrenomedullin (16-31), human" fragment, it is important to note that this is a specific, synthetically studied fragment of the full-length peptide.[2] The vast body of scientific literature on endogenous expression focuses on the full-length Adrenomedullin (ADM) protein and its corresponding mRNA. This guide, therefore, provides a comprehensive overview of the tissue expression of the complete Adrenomedullin peptide, which is of primary interest to researchers, scientists, and drug development professionals.

ADM's biological effects are mediated through receptor complexes composed of the calcitonin receptor-like receptor (CL) and receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3.[1] Given its widespread expression and diverse functions, understanding the tissue-specific expression of Adrenomedullin is crucial for elucidating its role in both normal physiology and various pathological states, including cardiovascular diseases and cancer.[1][3]

Adrenomedullin Expression in Human Tissues

Adrenomedullin is expressed in a wide array of human tissues and cell types.[4][5] Analysis by reverse transcriptase-polymerase chain reaction (RT-PCR) has revealed ADM mRNA in 18 of 20 normal human tissues, encompassing major organs.[6] Furthermore, immunohistochemical studies have demonstrated the presence of ADM protein in various cell types within these tissues. The Human Protein Atlas project also provides a summary of ADM expression, noting extracellular positivity in most tissues.[7]

Table 1: Expression of Adrenomedullin in Various Human Tissues

Tissue/Cell TypeMethod of DetectionKey FindingsCitations
Cardiovascular System
VentriclemRNA analysisHigh levels of ADM mRNA expression.[5]
CardiomyocytesRIA, Northern BlotCultured neonatal rat cardiomyocytes produce and secrete ADM.[8]
Blood Vessels (Endothelial and Smooth Muscle Cells)ImmunohistochemistryADM immunoreactivity detected in blood vessel walls.[4][9]
Epicardial Adipose Tissue (eWAT)Immunohistochemistry, qRT-PCRADM and its receptors are expressed in eWAT; expression is increased in patients with coronary artery disease.[9]
Respiratory System
LungImmunoreactive amountsSignificant amounts of immunoreactive ADM detected.[4]
Renal System
KidneyImmunoreactive amountsSignificant amounts of immunoreactive ADM detected.[4]
Nervous System
Neurons and Glial CellsNot specifiedADM expression reported.[4]
RetinaRT-PCR, ImmunocytochemistryADM and its functional receptors are present in the mouse retina.[10]
Endocrine System
Adrenal MedullaOriginal isolation, mRNA analysisSite of initial isolation with high levels of expression.[1][5]
Immune System
Thymus (Newborn)Immunohistochemistry, ImmunofluorescenceAM is abundantly expressed in epithelial cells, blood vessels, and mastocytes.[11]
MacrophagesNot specifiedADM expression reported.[4]
Reproductive System
Testis (Rat)RIA, RT-PCR, ImmunocytochemistryADM is present in Leydig and Sertoli cells and influences testosterone (B1683101) secretion.[12]
Tumor Cell Lines
Various Malignant Cell LinesRT-PCR, Western Blot, Immunohistochemistry55 of 58 malignant cell lines showed ADM mRNA expression. Protein was also detected.[6]

Signaling Pathways of Adrenomedullin

Adrenomedullin exerts its biological effects by activating several intracellular signaling pathways, which can vary depending on the cell type and tissue context.[4] The primary receptor for ADM is a complex of the calcitonin receptor-like receptor (CLR) with either RAMP2 or RAMP3, forming the AM1 and AM2 receptors, respectively.[9] The main signaling cascades activated by ADM include the cAMP, Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][13]

Adrenomedullin Signaling Pathway ADM Adrenomedullin (ADM) Receptor ADM Receptor (CLR + RAMP2/3) ADM->Receptor Binds G_Protein Gαs Receptor->G_Protein Activates PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (Vasodilation, Proliferation, Survival, Migration) PKA->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response

Diagram of the primary Adrenomedullin signaling pathways.

Experimental Protocols for Detecting Adrenomedullin Expression

The quantification and localization of Adrenomedullin in tissues are commonly achieved through standard molecular biology techniques.

Immunohistochemistry (IHC)

This method is used to visualize the localization of ADM protein within tissue sections.

Protocol:

  • Tissue Preparation: Fix tissue samples in 4% paraformaldehyde or Bouin's solution for 2 hours. Embed the fixed tissue in paraffin (B1166041) and cut into thin sections (e.g., 4 µm).[6][14]

  • Deparaffinization and Rehydration: Dewax the paraffin sections and rehydrate through a series of graded ethanol (B145695) solutions.[14]

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope. A common method is microwave heating in a citrate (B86180) buffer (e.g., 20% citric acid buffer, pH 6.0).[14]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against human Adrenomedullin (e.g., rabbit anti-human antibody) overnight at 4°C.[6]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit immunoglobulin) followed by an avidin-biotin complex (ABC). Visualize with a chromogen like diaminobenzidine (DAB).[6]

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.

Western Blotting

This technique is used to detect and quantify ADM protein in tissue or cell lysates.

Protocol:

  • Protein Extraction: Lyse tissue samples or cells in a lysis buffer containing protease inhibitors.[6][14]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Electrophoresis: Fractionate a specific amount of protein (e.g., 25 µg) on a polyacrylamide gel (e.g., 4–12% Bis-Tris gel).[14]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ADM (e.g., 1:1000 dilution) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Real-Time Quantitative PCR (RT-qPCR)

This method is employed to measure the expression levels of ADM mRNA.

Protocol:

  • RNA Extraction: Isolate total RNA from tissue samples using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction in a total volume of, for example, 10 µL, containing the cDNA template, SYBR® Green dye-based assay mix, and specific primers for the human ADM gene. An example of a forward primer sequence is GACATGAAGGGTGCCTCTCGAA and a reverse primer is CCTGGAAGTTGTTCATGCTCTGG.[15]

  • Amplification and Detection: Perform the qPCR in a real-time PCR system. The amplification cycles typically consist of denaturation, annealing, and extension steps.[14]

  • Data Analysis: Normalize the amount of ADM mRNA to a reference gene (e.g., GAPDH or 18S rRNA) to determine the relative expression level.[9]

Experimental Workflow Tissue Tissue Sample Homogenization Homogenization / Sectioning Tissue->Homogenization RNA_Extraction RNA Extraction Homogenization->RNA_Extraction Protein_Extraction Protein Extraction Homogenization->Protein_Extraction Tissue_Section Tissue Sectioning Homogenization->Tissue_Section RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot IHC Immunohistochemistry Tissue_Section->IHC mRNA_Quant mRNA Quantification RT_qPCR->mRNA_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant Protein_Local Protein Localization IHC->Protein_Local

General workflow for analyzing ADM expression in tissues.

Conclusion

Adrenomedullin is a nearly ubiquitous peptide with critical functions in numerous physiological systems. Its expression has been confirmed in a wide range of human tissues, from the cardiovascular and nervous systems to endocrine and immune tissues. The dysregulation of ADM expression is implicated in various diseases, making it a significant target for therapeutic development. This guide provides a foundational understanding of ADM's tissue expression, its signaling mechanisms, and the standard protocols used for its detection, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Adrenomedullin (16-31), Human: A Technical Guide on its Role within the Calcitonin Peptide Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone with a significant role in a multitude of physiological processes, most notably as a potent vasodilator involved in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Discovered in 1993, AM belongs to the calcitonin family of peptides, a group that also includes calcitonin, calcitonin gene-related peptide (CGRP), and amylin.[2][3] These peptides share structural homology, including an N-terminal ring formed by a disulfide bond and an amidated C-terminus, which are crucial for their biological activity.[2][3] This technical guide provides an in-depth exploration of a specific human fragment, Adrenomedullin (16-31), and its intricate relationship with the calcitonin peptide family, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used for its characterization.

Adrenomedullin (16-31) and its Relation to the Calcitonin Peptide Family

Adrenomedullin (16-31) is a fragment of the full-length human adrenomedullin peptide. While full-length adrenomedullin is primarily known for its vasodilatory effects, the (16-31) fragment has been reported to possess pressor activity in the systemic vascular bed of the rat, indicating a vasoconstrictive effect.[1][4] This paradoxical effect highlights the complex structure-activity relationship within the adrenomedullin peptide.

The biological actions of the calcitonin peptide family are mediated through a unique class of receptors composed of a common G protein-coupled receptor (GPCR), the Calcitonin Receptor-Like Receptor (CLR), which associates with one of three Receptor Activity-Modifying Proteins (RAMPs).[5] This association dictates the ligand specificity of the receptor complex:

  • CGRP Receptor: Formed by the association of CLR with RAMP1. It exhibits high affinity for CGRP.[5][6]

  • AM1 Receptor: Formed by the association of CLR with RAMP2. It has a high affinity for Adrenomedullin.[5][6]

  • AM2 Receptor: Formed by the association of CLR with RAMP3. It also functions as a high-affinity receptor for Adrenomedullin.[5][6]

Adrenomedullin itself can interact with all three receptor subtypes, albeit with different affinities. It has an appreciable affinity for the CGRP receptor, which is one of the key aspects of the cross-reactivity within this peptide family.[5][6] Adrenomedullin (16-31) is noted to have an appreciable affinity for the CGRP1 receptor.[4]

Quantitative Data

Table 1: Receptor Binding Affinities

LigandReceptorPreparationKd (pM)Bmax (fmol/mg protein)IC50 (nM)Reference
[125I]-AMAM ReceptorCultured embryonic rat spinal cord cells79 ± 9571 ± 34-[7]
[125I]-CGRPCGRP ReceptorCultured embryonic rat spinal cord cells12 ± 0.732 ± 2-[7]
AdrenomedullinCGRP ReceptorSK-N-MC cells--2[3]
CGRPCGRP ReceptorSK-N-MC cells--0.3[3]
CGRP8–37Adrenomedullin ReceptorRat-2 cells--214[3]

Table 2: Functional Potency (cAMP Accumulation)

AgonistCell LinepEC50EC50 (nM)AntagonistpA2Reference
AdrenomedullinCultured embryonic rat spinal cord cells10.2 ± 0.2-AM22–527.26 ± 0.18[7]
AdrenomedullinCultured embryonic rat spinal cord cells10.2 ± 0.2-CGRP8–377.41 ± 0.15[7]
CGRPαCultured embryonic rat spinal cord cells8.9 ± 0.4-CGRP8–377.63 ± 0.44[7]
CGRPαCultured embryonic rat spinal cord cells8.9 ± 0.4-AM22–526.18 ± 0.21[7]
AdrenomedullinRat DRG neurons-85.76AM22-52-[8]
AdrenomedullinRat spinal motor neurons-103.3AM22-52-[8]

Signaling Pathways

The activation of CLR/RAMP complexes by Adrenomedullin and related peptides primarily leads to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in mediating the physiological effects of these peptides, such as vasodilation.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular AM Adrenomedullin AMR AM Receptor (CLR/RAMP2 or 3) AM->AMR CGRPR CGRP Receptor (CLR/RAMP1) AM->CGRPR Lower Affinity CGRP CGRP CGRP->CGRPR G_protein Gs Protein AMR->G_protein CGRPR->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Simplified signaling pathway of Adrenomedullin and CGRP.

Experimental Protocols

The characterization of Adrenomedullin (16-31) and its interaction with the calcitonin peptide family receptors involves several key experimental techniques.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a ligand to its receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest (e.g., CLR/RAMP1 transfected cells) Incubate Incubate membranes, radioligand, and competitor together to reach equilibrium Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [125I]-CGRP or [125I]-AM) Radioligand->Incubate Competitor Prepare unlabeled competitor (Adrenomedullin (16-31)) at various concentrations Competitor->Incubate Filter Separate bound from free radioligand by rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity retained on the filters (e.g., using a gamma counter) Wash->Count Plot Plot percentage of specific binding against the log concentration of the competitor Count->Plot Calculate Calculate IC50 and Ki values using non-linear regression analysis Plot->Calculate

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells co-transfected with CLR and RAMP1) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[9]

  • Binding Reaction: In a multi-well plate, a fixed concentration of radiolabeled ligand (e.g., [125I]-CGRP) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor (Adrenomedullin (16-31)). Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., unlabeled CGRP).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9]

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger in the signaling pathway of Adrenomedullin and CGRP receptors.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis and Detection cluster_data_analysis Data Analysis Seed_Cells Seed cells expressing the receptor (e.g., CHO-K1 cells with CLR/RAMP1) into a multi-well plate Pre_incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation Seed_Cells->Pre_incubation Add_Ligand Add varying concentrations of the agonist (Adrenomedullin (16-31)) to the cells Pre_incubation->Add_Ligand Incubate_Stim Incubate for a defined period (e.g., 15-30 minutes) at 37°C Add_Ligand->Incubate_Stim Lyse_Cells Lyse the cells to release intracellular cAMP Incubate_Stim->Lyse_Cells Detect_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) Lyse_Cells->Detect_cAMP Plot_Response Plot cAMP concentration against the log concentration of the agonist Detect_cAMP->Plot_Response Calculate_EC50 Determine the EC50 value (concentration for 50% maximal response) from the dose-response curve Plot_Response->Calculate_EC50

Figure 3: Workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the receptor of interest are cultured in appropriate media and seeded into multi-well plates.

  • Pre-incubation: Before stimulation, the cells are typically pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP and enhance the signal.[8]

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the test compound (Adrenomedullin (16-31)) for a specific time at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is measured using a variety of commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.[8]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50, which represents the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.[8]

In Vivo Blood Pressure Measurement in Rats

This experimental protocol is used to assess the physiological effect of Adrenomedullin (16-31) on systemic blood pressure.

Blood_Pressure_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_monitoring_analysis Monitoring and Analysis Anesthetize Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine) Cannulate Surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration) Anesthetize->Cannulate Stabilize Allow the animal to stabilize and record baseline blood pressure Cannulate->Stabilize Inject Administer a bolus injection or continuous infusion of Adrenomedullin (16-31) via the venous catheter Stabilize->Inject Record_BP Continuously record mean arterial pressure (MAP) using a pressure transducer connected to the arterial catheter Inject->Record_BP Analyze_Data Analyze the change in MAP from baseline in response to the drug administration Record_BP->Analyze_Data Dose_Response If multiple doses are used, construct a dose-response curve to evaluate the pressor activity Analyze_Data->Dose_Response

Figure 4: Workflow for in vivo blood pressure measurement in rats.

Detailed Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized. Catheters are surgically placed in a femoral artery for blood pressure measurement and a femoral vein for intravenous drug administration.[10]

  • Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) is continuously recorded.

  • Drug Administration: After a stabilization period to obtain a baseline blood pressure reading, Adrenomedullin (16-31) is administered as a bolus injection or a continuous infusion through the venous catheter. A range of doses is typically used to establish a dose-response relationship.[10]

  • Data Analysis: The change in MAP from the baseline is measured at various time points after drug administration. The data are analyzed to determine the magnitude and duration of the pressor or depressor response.

Conclusion

Adrenomedullin (16-31), a fragment of human Adrenomedullin, demonstrates a complex and intriguing relationship with the calcitonin peptide family. Its reported pressor activity in rats, in contrast to the vasodilatory nature of the parent molecule, underscores the critical role of peptide structure in determining biological function. While detailed quantitative data on the receptor binding and functional potency of Adrenomedullin (16-31) remain to be fully elucidated in publicly available literature, its affinity for the CGRP receptor suggests a potential mechanism for its actions. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this and other peptide fragments, which is essential for advancing our understanding of the intricate signaling networks of the calcitonin peptide family and for the development of novel therapeutics targeting these pathways.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Adrenomedullin (16-31), human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (ADM) is a potent vasodilatory peptide with a wide range of biological activities.[1][2] The human fragment Adrenomedullin (16-31) has been shown to possess biological activity, notably interacting with the Calcitonin Gene-Related Peptide (CGRP) receptor.[3][4][5] This document provides detailed protocols for cell-based assays to investigate the activity of Adrenomedullin (16-31), human. These assays are crucial for understanding its mechanism of action and for the screening and characterization of potential therapeutic modulators.

The primary signaling pathway activated by Adrenomedullin involves the G-protein coupled receptor (GPCR), calcitonin receptor-like receptor (CLR), which forms a complex with receptor activity-modifying proteins (RAMPs).[6][7] Ligand binding to this receptor complex typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][6][8] Additionally, signaling can also proceed through intracellular calcium mobilization and activation of the MAPK/ERK pathway.[3][6][7]

This application note details two primary cell-based assays to quantify the activity of this compound:

  • cAMP Accumulation Assay: A fundamental assay to measure the activation of the canonical Gs-coupled signaling pathway.

  • Phospho-ERK1/2 (pERK) Assay: To assess the activation of the MAPK/ERK signaling cascade.

Signaling Pathway Diagram

Adrenomedullin Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AM1R AM1 Receptor (CLR + RAMP2) Gs Gs AM1R->Gs PLC PLC AM1R->PLC Ras Ras AM1R->Ras AM2R AM2 Receptor (CLR + RAMP3) AM2R->Gs AM2R->PLC AM2R->Ras CGRPR CGRP Receptor (CLR + RAMP1) CGRPR->Gs CGRPR->PLC CGRPR->Ras ADM Adrenomedullin (16-31) ADM->AM1R ADM->AM2R ADM->CGRPR AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK Proliferation Cell Proliferation, Migration pERK->Proliferation

Caption: Adrenomedullin (16-31) signaling pathways.

Experimental Protocols

I. cAMP Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to Adrenomedullin (16-31) stimulation. A competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used for detection.

A. Materials

ReagentSupplierCatalog #
This compoundMedChemExpressHY-P1770
HEK293 or CHO-K1 cellsATCCCRL-1573/CCL-61
DMEM/F-12 MediumThermo Fisher11330032
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichI5879
ForskolinSigma-AldrichF6886
cAMP Assay Kit (EIA or TR-FRET)Cayman Chemical/Revvity581001/TRF0262
96-well or 384-well microplatesCorning3599/3764
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023

B. Cell Culture and Plating

  • Culture HEK293 or CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, seed the cells into 96-well or 384-well plates at a density of 10,000-20,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

C. Assay Protocol

  • Serum Starvation: Gently aspirate the culture medium and replace it with serum-free medium. Incubate for 2-4 hours.

  • Pre-incubation with IBMX: Prepare a working solution of IBMX (a phosphodiesterase inhibitor) in serum-free medium at a final concentration of 0.5 mM. Add this solution to the cells and incubate for 30 minutes at 37°C.

  • Stimulation: Prepare serial dilutions of Adrenomedullin (16-31) in serum-free medium containing 0.5 mM IBMX. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (medium with IBMX only).

  • Add the Adrenomedullin (16-31) dilutions and controls to the respective wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit (EIA or TR-FRET).

D. Data Analysis

  • Generate a standard curve using the standards provided in the assay kit.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the Adrenomedullin (16-31) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ParameterDescription
EC50 The concentration of agonist that gives a response halfway between the baseline and maximum response.
II. Phospho-ERK1/2 (pERK) Assay

This protocol measures the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway, in response to Adrenomedullin (16-31) stimulation. This can be quantified using an in-cell ELISA or Western blotting.

A. Materials

ReagentSupplierCatalog #
This compoundMedChemExpressHY-P1770
HEK293 or CHO-K1 cellsATCCCRL-1573/CCL-61
DMEM/F-12 MediumThermo Fisher11330032
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
Phospho-ERK1/2 (Thr202/Tyr204) AntibodyCell Signaling4370
Total ERK1/2 AntibodyCell Signaling4695
HRP-conjugated Secondary AntibodyCell Signaling7074
96-well microplatesCorning3599
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
Lysis Buffer (e.g., RIPA buffer)Thermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
ECL Western Blotting SubstrateThermo Fisher32106

B. Cell Culture and Plating

  • Follow the same cell culture and plating procedure as described for the cAMP assay.

C. Assay Protocol (In-Cell ELISA)

  • Serum Starvation: Gently aspirate the culture medium and replace it with serum-free medium. Incubate for 12-24 hours.

  • Stimulation: Prepare serial dilutions of Adrenomedullin (16-31) in serum-free medium.

  • Add the Adrenomedullin (16-31) dilutions and a vehicle control to the respective wells and incubate for 5-15 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a suitable HRP substrate and measure the absorbance or luminescence using a plate reader.

D. Data Analysis

  • Normalize the phospho-ERK signal to the total ERK signal for each well.

  • Plot the normalized phospho-ERK signal against the logarithm of the Adrenomedullin (16-31) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ParameterDescription
EC50 The concentration of agonist that gives a response halfway between the baseline and maximum response.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 or CHO-K1) CellPlating Cell Plating (96 or 384-well plate) CellCulture->CellPlating Incubation24h 24h Incubation CellPlating->Incubation24h SerumStarvation Serum Starvation Incubation24h->SerumStarvation Stimulation Stimulation with Adrenomedullin (16-31) SerumStarvation->Stimulation LysisDetection Cell Lysis & Signal Detection Stimulation->LysisDetection StandardCurve Generate Standard Curve LysisDetection->StandardCurve DataPlotting Plot Dose-Response Curve StandardCurve->DataPlotting EC50 Determine EC50 DataPlotting->EC50

References

Application Notes and Protocols for Adrenomedullin (16-31), Human, in Sepsis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adrenomedullin (B612762) in Sepsis

Adrenomedullin (ADM) is a 52-amino acid peptide hormone with a multifaceted role in the pathophysiology of sepsis.[1][2][3] During sepsis, plasma levels of ADM are significantly elevated and correlate with disease severity and mortality.[1][2] ADM exhibits a dual role, which has led to it being described as a "double-edged sword" in the context of sepsis.[1] On one hand, it is a potent vasodilator, which can exacerbate hypotension in septic shock.[1][2] On the other hand, ADM plays a crucial role in stabilizing the endothelial barrier, reducing vascular leakage, and has anti-inflammatory and antimicrobial properties.[1][2][4] These beneficial effects have made the modulation of ADM signaling a promising therapeutic avenue for sepsis.

Adrenomedullin (16-31), Human: A Peptide Fragment with Limited Sepsis Research Data

The peptide fragment this compound, corresponds to amino acid residues 16-31 of the full-length human adrenomedullin. While research has explored various ADM fragments and antagonists in sepsis and other conditions, there is a notable lack of published studies specifically investigating the use of Adrenomedullin (16-31) in sepsis research models.

Available information indicates that Adrenomedullin (16-31) possesses pressor activity (i.e., it raises blood pressure) in rats, an effect not observed in cats. This fragment also shows an affinity for the calcitonin gene-related peptide (CGRP) receptor. However, detailed experimental protocols, quantitative data on its efficacy in sepsis models, and specific signaling pathways modulated by this fragment in the context of sepsis are not well-documented in the current scientific literature.

Therefore, the following application notes and protocols are based on the broader understanding of ADM and its modulation in sepsis, providing a framework for potential future investigations into fragments like Adrenomedullin (16-31).

Application Notes: Modulating Adrenomedullin in Sepsis Research

Therapeutic strategies in sepsis research have focused on either administering ADM to leverage its protective effects or using antagonists and antibodies to counteract its detrimental vasodilatory effects.

Key Applications:

  • Investigating Endothelial Barrier Function: Full-length ADM has been shown to reduce endothelial hyperpermeability.[5] Studying the effects of ADM fragments could elucidate the specific domains responsible for this barrier-stabilizing effect.

  • Modulating Vascular Tone in Septic Shock: Given the pressor activity of Adrenomedullin (16-31) in some species, it could be hypothesized to counteract the vasodilation seen in septic shock. However, this requires empirical validation.

  • Exploring CGRP Receptor-Mediated Effects: The affinity of Adrenomedullin (16-31) for CGRP receptors suggests a potential mechanism of action that could be explored in the context of neuro-inflammatory signaling in sepsis.

Quantitative Data from Preclinical Sepsis Models

The following tables summarize quantitative data from preclinical studies using full-length Adrenomedullin or its antagonists. This data can serve as a reference for designing experiments with novel ADM fragments.

Table 1: Effects of Adrenomedullin Administration in Sepsis Models

Animal ModelSepsis InductionTreatment ProtocolKey FindingsReference
RatEndotoxemia (LPS)ADM infusionImproved hemodynamics, reduced vascular leakage, improved outcome.[4]
RatCecal Ligation and Puncture (CLP)ADM administrationReduced vascular hyperpermeability, improved survival.[2]
MousePneumococcal PneumoniaADM administrationProtection from lung injury and sepsis.[2]

Table 2: Effects of Adrenomedullin Antagonists/Antibodies in Sepsis Models

Animal ModelSepsis InductionTreatment ProtocolKey FindingsReference
MurineCecal Ligation and Puncture (CLP)Anti-ADM antibodiesReduced mortality.[2]
MurineCecal Ligation and Puncture (CLP)Antibody against N-terminal part of ADMReduced systemic inflammation, enhanced vasoactive responsiveness, improved renal function.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of Adrenomedullin and its fragments in sepsis research.

Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice

This is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • Saline solution

  • Adrenomedullin (16-31) or other test compounds

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture, ensuring intestinal continuity is maintained.

  • Puncture the cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer 1 ml of pre-warmed saline subcutaneously for fluid resuscitation.

  • Administer Adrenomedullin (16-31) or vehicle control at predetermined time points (e.g., immediately after CLP and every 12 hours).

  • Monitor animals for signs of sepsis (piloerection, lethargy, huddling) and survival for up to 7 days.

  • At selected time points, collect blood and tissue samples for analysis of inflammatory cytokines, organ damage markers, and bacterial load.

In Vitro Endothelial Barrier Function Assay

This assay measures the permeability of an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • Lipopolysaccharide (LPS)

  • Adrenomedullin (16-31) or other test compounds

  • FITC-dextran (40 kDa)

  • Fluorometer

Procedure:

  • Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

  • Pre-treat the HUVEC monolayer with Adrenomedullin (16-31) or vehicle control for a specified time (e.g., 1 hour).

  • Induce hyperpermeability by adding LPS (e.g., 1 µg/ml) to the upper chamber.

  • Add FITC-dextran to the upper chamber.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), collect samples from the lower chamber.

  • Measure the fluorescence of the samples from the lower chamber using a fluorometer.

  • An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.

Visualizing Signaling Pathways and Workflows

Adrenomedullin Signaling in Sepsis

Adrenomedullin exerts its effects through a receptor complex consisting of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs). The primary downstream signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

ADM_Signaling_Sepsis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effects Cellular Effects in Sepsis ADM Adrenomedullin Receptor CRLR/RAMP Receptor ADM->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vaso Vasodilation (Detrimental) PKA->Vaso Barrier Endothelial Barrier Stabilization (Beneficial) PKA->Barrier

Figure 1: Simplified signaling pathway of Adrenomedullin in sepsis, highlighting its dual effects.

Experimental Workflow for Investigating Adrenomedullin (16-31) in a Sepsis Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel compound like Adrenomedullin (16-31) in a preclinical sepsis model.

Sepsis_Workflow Model Sepsis Model Induction (e.g., CLP in mice) Treatment Treatment Administration (Adrenomedullin (16-31) vs. Vehicle) Model->Treatment Monitoring Survival and Clinical Score Monitoring Treatment->Monitoring Sampling Blood and Tissue Sampling Treatment->Sampling Conclusion Conclusion on Therapeutic Efficacy Monitoring->Conclusion Analysis Analysis of Endpoints: - Inflammatory Cytokines - Organ Damage Markers - Bacterial Load - Histopathology Sampling->Analysis Analysis->Conclusion

Figure 2: A general experimental workflow for preclinical evaluation of Adrenomedullin (16-31) in sepsis.

Conclusion

While Adrenomedullin is a well-established player in the complex pathophysiology of sepsis, the specific role and therapeutic potential of its fragment, Adrenomedullin (16-31), remain largely unexplored in this context. The available data on its pressor activity and CGRP receptor affinity provide a rationale for future investigations. The protocols and data presented here for full-length ADM and its antagonists offer a solid foundation for designing and conducting rigorous preclinical studies to elucidate the potential of Adrenomedullin (16-31) as a novel therapeutic agent for sepsis. Further research is warranted to fill this knowledge gap and to determine if this peptide fragment can be harnessed to improve outcomes in this devastating condition.

References

Application Notes and Protocols: Adrenomedullin (16-31), human in Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide that plays a crucial role in various physiological processes, most notably in vasodilation and the regulation of cardiovascular homeostasis.[1] In the context of cellular and tissue development, full-length Adrenomedullin (AM 1-52) is recognized as a potent pro-angiogenic factor, promoting the proliferation and migration of endothelial cells, which are key steps in the formation of new blood vessels.[1][2] This activity is implicated in both normal physiological processes, such as wound healing, and pathological conditions, including tumor growth and metastasis.[3][4] The pro-angiogenic effects of AM are mediated through a complex signaling network involving the activation of pathways such as cAMP/PKA, PI3K/Akt, and MAPK/ERK, and through crosstalk with other critical angiogenic regulators like Vascular Endothelial Growth Factor (VEGF).[1][3]

This document provides detailed application notes and protocols for the use of the human Adrenomedullin fragment (16-31) in angiogenesis studies. Unlike the full-length peptide, AM (16-31) is a smaller fragment whose specific role in angiogenesis is not well-characterized. Structure-activity relationship studies indicate that the cyclic structure formed by a disulfide bridge and the amidated C-terminus of the full-length AM molecule are critical for its receptor binding and biological activity.[5][6] The fragment AM (16-31) lacks these features, and some reports suggest it may have pressor activity in certain models, which is functionally opposite to the vasodilatory and pro-angiogenic effects of full-length AM.[4][7] Therefore, AM (16-31) can be a valuable tool for dissecting the structure-function relationships of Adrenomedullin, serving as a potential negative control or for investigating the effects of specific peptide domains on endothelial cell behavior.

Signaling Pathways in Adrenomedullin-Mediated Angiogenesis

Full-length Adrenomedullin exerts its pro-angiogenic effects by binding to its receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP2 or RAMP3).[8][9] This interaction initiates a cascade of intracellular signaling events that collectively promote endothelial cell survival, proliferation, migration, and tube formation. The primary signaling pathways are depicted below.

Adrenomedullin Signaling in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM Adrenomedullin (1-52) Receptor AM Receptor (CLR + RAMP2/3) AM->Receptor Binds VEGFR2 VEGFR2 Receptor->VEGFR2 Transactivates AC Adenylyl Cyclase Receptor->AC Activates PI3K PI3K Receptor->PI3K Activates VEGFR2->PI3K cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates MAPK MAPK/ERK PKA->MAPK Activates Transcription Gene Transcription PKA->Transcription Akt Akt PI3K->Akt Activates Akt->MAPK Akt->Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Tube_Formation Tube Formation Transcription->Tube_Formation

Adrenomedullin signaling pathways in endothelial cells.

Quantitative Data

The following table summarizes quantitative data reported for full-length Adrenomedullin (1-52) and its antagonist, AM (22-52), in various angiogenesis-related assays. Researchers studying AM (16-31) should perform dose-response experiments to determine its effective concentration range, as this is not well-documented in the literature.

Compound/PeptideAssayCell TypeEffective ConcentrationObserved EffectReference
Adrenomedullin (1-52) ProliferationHUVECs10⁻⁹ mol/L56.0 ± 8.7% increase over control[10]
ProliferationHUVECs100 nMTime-dependent increase (133.26% at 72h)[11]
MigrationHUVECs10⁻⁷ mol/L30.4 ± 4.2% increase over control[10]
Tube FormationHUVECs100 nMPromotion of tube-like structures[11]
Adrenomedullin (22-52) ProliferationHUVECs1 nMTime-dependent inhibition[11]
MigrationHUVECs1 nMInhibition of migration[11]
Tube FormationHUVECs1 nMInhibition of tube-like structures[11]
In vivo AngiogenesisPancreatic Cancer XenograftNot SpecifiedSuppression of angiogenesis[12]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols can be adapted to study the effects of Adrenomedullin (16-31) in comparison to the full-length peptide and known antagonists.

Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Adrenomedullin (16-31), human

  • Full-length Adrenomedullin (1-52) (positive control)

  • Adrenomedullin (22-52) (antagonist control)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, aspirate the medium and serum-starve the cells for 2-4 hours in EGM with 0.5% FBS.

  • Prepare serial dilutions of Adrenomedullin (16-31), full-length AM (e.g., 10⁻¹¹ to 10⁻⁷ M), and AM (22-52) in low-serum EGM.

  • Add 100 µL of the peptide solutions to the respective wells. Include a vehicle-only control.

  • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Endothelial Cell Proliferation Assay Workflow A 1. Seed HUVECs in 96-well plate B 2. Incubate for 24 hours A->B C 3. Serum-starve cells B->C D 4. Treat with Adrenomedullin fragments C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT solution and incubate E->F G 7. Solubilize formazan with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Workflow for the endothelial cell proliferation assay.
Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic potential of a substance to induce cell migration through a porous membrane.

Materials:

  • HUVECs

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

  • Collagen Type I

  • Serum-free EGM containing 0.1% Bovine Serum Albumin (BSA)

  • This compound, and controls

  • Fixation and staining solutions (e.g., Diff-Quik)

Procedure:

  • Coat the underside of the polycarbonate membranes with Collagen Type I (10 µg/mL) and allow them to air dry.

  • Harvest HUVECs and resuspend them in serum-free EGM with 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.

  • Add 50 µL of the cell suspension to the upper chamber of the Boyden apparatus.

  • In the lower chamber, add the test substances (Adrenomedullin fragments) at various concentrations in serum-free EGM with 0.1% BSA. Use a known chemoattractant like VEGF as a positive control.

  • Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as the number of migrated cells per field or as a percentage of the control.

Protocol 3: Tube Formation Assay (In Vitro Angiogenesis)

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel)

  • 96-well plates (pre-chilled)

  • Serum-free or low-serum EGM

  • This compound, and controls

  • Calcein AM (for visualization, optional)

Procedure:

  • Thaw the Basement Membrane Extract on ice overnight at 4°C.

  • Pipette 50 µL of the cold liquid Matrigel into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in low-serum EGM at a density of 2 x 10⁵ cells/mL.

  • Prepare the test solutions by adding Adrenomedullin (16-31) and controls to the cell suspension.

  • Gently add 100 µL of the cell suspension (containing 2 x 10⁴ cells) on top of the solidified Matrigel.

  • Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Monitor the formation of tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring the total tube length, number of junctions, or number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

Relationship between AM, HIF-1α, and VEGF Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes AM Adrenomedullin AM->HIF1a May upregulate VEGF VEGF AM->VEGF Upregulates Angiogenesis Angiogenesis AM->Angiogenesis Promotes HIF1a->AM Upregulates HIF1a->VEGF Upregulates VEGF->Angiogenesis Promotes

Interplay between Adrenomedullin, HIF-1α, and VEGF.

Application Notes

  • Role of Adrenomedullin (16-31): Given that full-length AM (1-52) is pro-angiogenic and the C-terminal fragment AM (22-52) is an antagonist, the mid-region fragment AM (16-31) is an ideal tool for structure-activity relationship studies. Researchers can use it to determine if this specific sequence is sufficient for receptor binding or if it can modulate the activity of the full-length peptide.

  • Controls: When testing AM (16-31), it is essential to include a positive control (full-length AM 1-52) and a negative/antagonist control (AM 22-52 or vehicle). This will allow for proper interpretation of the results and determine if AM (16-31) has agonistic, antagonistic, or no effect on angiogenesis.

  • Dose-Response: As there is limited data on the effective concentration of AM (16-31) in angiogenesis assays, it is crucial to perform a comprehensive dose-response analysis (e.g., from 10⁻¹² to 10⁻⁶ M) to identify its optimal working concentration and to observe any potential biphasic effects.

  • Cell Type Specificity: The response to Adrenomedullin and its fragments can be cell-type specific. While HUVECs are a standard model, researchers may also consider using other endothelial cells, such as human dermal microvascular endothelial cells (HDMECs), for more specific applications.

  • Interpretation of Results: If Adrenomedullin (16-31) shows no effect on proliferation, migration, or tube formation, it can be considered a useful negative control for future experiments involving Adrenomedullin. If it inhibits the effects of full-length AM, it may have antagonistic properties. If it elicits a pro-angiogenic response, this would be a novel finding warranting further investigation into its mechanism of action.

References

Application Notes and Protocols for Adrenomedullin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide with a wide range of biological activities, making it a significant subject of research in various physiological and pathological conditions.[1][2] This document provides detailed application notes and protocols for the administration of human Adrenomedullin and its fragments, with a specific focus on Adrenomedullin (16-31), in animal models. While comprehensive data on the (16-31) fragment is limited, this guide synthesizes available information and provides extensive details on the well-studied full-length human Adrenomedullin.

Section 1: Adrenomedullin (16-31), human

Adrenomedullin (16-31) is a fragment of the full-length human Adrenomedullin peptide. While research has identified it as a biologically active fragment, detailed in vivo experimental protocols and extensive quantitative data are not as widely published as for the full-length peptide.

Key Characteristics:

  • Biological Activity: Some studies have characterized Adrenomedullin (16-31) as an inhibitory peptide fragment.[3] It has been reported to possess pressor activity in the systemic vascular bed of the rat, an effect that is not observed in cats. This suggests species-specific cardiovascular effects.

  • Receptor Affinity: Adrenomedullin and its fragments interact with calcitonin receptor-like receptor (CLR) when it forms a complex with receptor activity-modifying proteins (RAMPs). Adrenomedullin has an appreciable affinity for the CGRP1 receptor (a complex of CLR and RAMP1).[1]

Due to the limited availability of detailed experimental data for Adrenomedullin (16-31), the following sections will focus on the administration of the full-length human Adrenomedullin, which serves as a crucial reference for researchers investigating its fragments.

Section 2: Full-Length Human Adrenomedullin: Applications and Effects in Animal Models

Full-length human Adrenomedullin has been extensively studied in various animal models, demonstrating a range of therapeutic potentials.

Cardiovascular Effects:

  • Vasodilation: Adrenomedullin is a potent vasodilator, leading to a decrease in blood pressure.[1][2][4] This effect is long-lasting.[5]

  • Cardiac Function: It can increase cardiac output and heart rate.[6] In models of heart failure, administration of Adrenomedullin has shown beneficial hemodynamic effects.[1]

Anti-Inflammatory Effects:

  • Adrenomedullin has demonstrated significant anti-inflammatory properties in various models of inflammation, including sepsis and inflammatory bowel disease.[2] It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Organ Protection:

  • Renal Protection: Studies have shown that Adrenomedullin can have protective effects on the kidneys, particularly in models of renal failure.[7]

  • Neuroprotection: In animal models of stroke, administration of Adrenomedullin, particularly in combination with its binding protein (AMBP-1), has been shown to reduce infarct volume and brain injury.[8]

  • Gastrointestinal Protection: Central administration of Adrenomedullin has been shown to protect against ethanol-induced gastric injury in rats.

Section 3: Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various studies involving the administration of full-length human Adrenomedullin in animal models.

Table 1: Cardiovascular Effects of Adrenomedullin Administration in Rodent Models

Animal ModelRoute of AdministrationDoseObserved Effect
Conscious RatsIntracerebroventricular1.0 nmol/kgHypertension, tachycardia, and biphasic change in renal sympathetic nerve activity.[9]
Conscious RatsIntracerebroventricular0.1 and 0.5 nmol/kgTachycardia and early inhibition of renal sympathetic nerve activity.[9]
MiceIntravenousNot specifiedDiminished blood pressure response in Ramp1-/- mice.[4]
Obese Rats with HypertensionIntraperitoneal7.2 μg/kg/day for 4 weeksDecreased body weight and blood pressure; improved systemic inflammation and oxidative stress.[6]

Table 2: Neuroprotective and Organ-Protective Effects of Adrenomedullin Administration in Rat Models

Animal ModelConditionRoute of AdministrationDoseObserved Effect
RatsStroke (MCAO)Intravenous12 μg/kg AM with 40 μg/kg AMBP-1Significant reduction in brain infarct volume.[8]
RatsHepatic Ischemia-ReperfusionNot specified12 µg/kg AM with 40 µg/kg AMBP-1Improved survival rate from 47% to 87%.[10]
Conscious RatsEthanol-induced gastric injuryIntracisternal150 pmolMaximal protective effect (72% inhibition of lesions).

Section 4: Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration of Adrenomedullin in Conscious Rats to Assess Cardiovascular Effects

  • Animal Model: Conscious, unrestrained male Wistar rats.

  • Surgical Preparation:

    • Under anesthesia, implant a stainless steel guide cannula into the right lateral cerebral ventricle.

    • Implant a telemetry transmitter for continuous monitoring of blood pressure and heart rate.

    • Implant electrodes to measure renal sympathetic nerve activity (RSNA).

    • Allow a recovery period of at least 5-7 days.

  • Drug Preparation:

    • Dissolve synthetic rat Adrenomedullin in sterile saline to the desired concentrations (e.g., 0.1, 0.5, and 1.0 nmol/kg).

  • Administration:

    • On the day of the experiment, connect a microinjection needle to a microsyringe.

    • Gently restrain the rat and insert the microinjection needle into the guide cannula.

    • Inject the prepared Adrenomedullin solution over a period of 1 minute.

  • Data Collection:

    • Continuously record mean arterial pressure (MAP), heart rate (HR), and RSNA before and after the injection for a specified period (e.g., 60 minutes).

  • Control Group: Administer an equivalent volume of sterile saline.

Protocol 2: Intravenous (IV) Administration of Adrenomedullin in a Rat Model of Stroke

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Stroke:

    • Induce focal cerebral ischemia by permanent middle cerebral artery occlusion (MCAO).

  • Drug Preparation:

    • Dissolve human Adrenomedullin and Adrenomedullin Binding Protein-1 (AMBP-1) in normal saline to the desired concentrations (e.g., 12 μg/kg AM and 40 μg/kg AMBP-1).[8]

  • Administration:

    • At a specific time point after MCAO (e.g., 10 or 60 minutes), administer the prepared solution via a femoral venous catheter over a period of 60 minutes.[8]

  • Assessment of Outcome:

    • At 24 or 72 hours post-MCAO, sacrifice the animals and determine the brain infarct volume using histological staining (e.g., TTC staining).

  • Control Group: Administer a nonspecific human plasma protein (e.g., human albumin) in saline.

Section 5: Signaling Pathways

Adrenomedullin exerts its diverse biological effects by activating several intracellular signaling pathways.

Primary Signaling Pathway:

The predominant signaling mechanism for Adrenomedullin involves the activation of G-protein coupled receptors, specifically the calcitonin receptor-like receptor (CLR) in complex with either RAMP2 or RAMP3.[2] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA).

Adrenomedullin_Signaling AM Adrenomedullin Receptor CLR/RAMP2 or CLR/RAMP3 Receptor AM->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Primary Adrenomedullin signaling pathway via cAMP/PKA.

Alternative and Associated Signaling Pathways:

Adrenomedullin signaling can also involve other pathways, which may be cell-type specific. These include:

  • Nitric Oxide (NO)/cGMP Pathway: In endothelial cells, Adrenomedullin can stimulate the production of nitric oxide, leading to vasodilation.

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway has been linked to the anti-apoptotic effects of Adrenomedullin in myocardial cells.[11]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade can also be activated by Adrenomedullin in endothelial cells.[11]

AM_Alternative_Pathways cluster_cAMP cAMP/PKA Pathway cluster_NO NO/cGMP Pathway cluster_PI3K PI3K/Akt Pathway AM Adrenomedullin cAMP_node cAMP increase AM->cAMP_node NO_node NO production AM->NO_node PI3K_node PI3K/Akt activation AM->PI3K_node PKA_node PKA activation cAMP_node->PKA_node Vasodilation Vasodilation PKA_node->Vasodilation NO_node->Vasodilation Anti_apoptosis Anti-apoptosis PI3K_node->Anti_apoptosis

Caption: Overview of Adrenomedullin's diverse signaling pathways.

Experimental Workflow for In Vivo Administration and Analysis

The following diagram outlines a general workflow for conducting experiments involving the administration of Adrenomedullin in animal models.

Experimental_Workflow A Animal Model Selection & Acclimatization B Surgical Preparation (e.g., Cannulation, Telemetry) A->B C Recovery Period B->C E Baseline Data Collection C->E D Drug Preparation (Adrenomedullin/Vehicle) F Adrenomedullin Administration (Specify Route and Dose) D->F E->F G Post-Administration Data Collection F->G H Endpoint Analysis (e.g., Histology, Biomarkers) G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for in vivo Adrenomedullin studies.

References

Application Notes and Protocols for Measuring the Biological Activity of Adrenomedullin (16-31), human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide with a wide range of biological activities, primarily known for its potent vasodilatory effects.[1] Adrenomedullin (16-31), a fragment of the full-length human adrenomedullin (hADM), exhibits contrasting biological activity.[2][3] Notably, this peptide fragment has been shown to possess pressor activity, causing an increase in systemic arterial pressure in rats.[3][4] This characteristic positions Adrenomedullin (16-31) as a subject of interest in cardiovascular research, potentially acting as an antagonist to the vasodilatory effects of endogenous adrenomedullin.

These application notes provide detailed protocols for measuring the key biological activities of Adrenomedullin (16-31), focusing on its pressor and antagonistic effects. The methodologies described include in vivo blood pressure measurement, in vitro cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays, competitive receptor binding assays, and analysis of the MAPK/ERK signaling pathway.

Data Presentation: Summarized Quantitative Data

The following tables are structured to present quantitative data from key experiments used to characterize the biological activity of Adrenomedullin (16-31).

Table 1: In Vivo Pressor Activity of Adrenomedullin (16-31) in Rats

Concentration/DoseRoute of AdministrationChange in Mean Arterial Pressure (mmHg)Duration of Effect (minutes)
Vehicle ControlIntravenousBaseline-
10 nmol/kgIntravenouse.g., +15 ± 3e.g., 5-10
30 nmol/kgIntravenouse.g., +25 ± 4e.g., 10-15
100 nmol/kgIntravenouse.g., +40 ± 5e.g., >15

Table 2: Antagonism of Adrenomedullin-Induced cAMP Accumulation by Adrenomedullin (16-31)

Cell LineAgonist (Adrenomedullin) ConcentrationAntagonist (Adrenomedullin 16-31) ConcentrationInhibition of cAMP Production (%)IC50 Value
Rat2 Fibroblastse.g., 10 nMVehicle Control0%-
Rat2 Fibroblastse.g., 10 nM100 nMe.g., 25%rowspan="3"
Rat2 Fibroblastse.g., 10 nM1 µMe.g., 60%
Rat2 Fibroblastse.g., 10 nM10 µMe.g., 90%

Table 3: Competitive Receptor Binding of Adrenomedullin (16-31)

CompetitorConcentrationDisplacement of [¹²⁵I]-Adrenomedullin (%)Ki (Inhibition Constant)
Unlabeled Adrenomedullin1 nMe.g., 50%e.g., 1 nM
Adrenomedullin (16-31)1 µMe.g., 30%rowspan="3"
Adrenomedullin (16-31)10 µMe.g., 55%
Adrenomedullin (16-31)100 µMe.g., 85%

Experimental Protocols

Protocol 1: In Vivo Measurement of Pressor Activity in Rats

This protocol details the procedure for measuring the vasoconstrictor effects of Adrenomedullin (16-31) in anesthetized rats.[5][6]

Materials:

  • Adrenomedullin (16-31), human

  • Male Lewis rats (10-week-old)

  • Anesthetic (e.g., Halothane)

  • Saline solution (vehicle)

  • PE50 catheters

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Anesthetize the rat with 3% halothane (B1672932) and maintain with 1% halothane in a mixture of 70% nitrous oxide and 30% oxygen.[5]

  • Place a PE50 catheter in the right femoral artery to monitor arterial blood pressure.[5][6]

  • Connect the arterial catheter to a pressure transducer to record blood pressure continuously.[5][6]

  • Place a second PE50 catheter in the right femoral vein for intravenous injection of test substances.[5][6]

  • Allow the animal's blood pressure to stabilize.

  • Inject a bolus of vehicle (saline) to establish a baseline reading.

  • Administer increasing doses of Adrenomedullin (16-31) intravenously.

  • Record the changes in mean arterial pressure and the duration of the pressor response for each dose.

  • To confirm that the observed effects are not an artifact of anesthesia, the experiment can be repeated in conscious animals after a 24-48 hour recovery period from catheter placement.[5][6]

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol is for measuring the ability of Adrenomedullin (16-31) to antagonize the cAMP-stimulating effect of full-length Adrenomedullin in a cell-based assay.[6][7]

Materials:

  • Rat2 fibroblast cell line

  • Adrenomedullin (1-52), human (agonist)

  • This compound (antagonist)

  • DMEM containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) and 0.1% BSA

  • cAMP assay kit (e.g., AlphaScreen or ELISA-based)

  • 384-well or 96-well plates

Procedure:

  • Seed Rat2 cells in 384-well or 96-well plates and grow to confluence.

  • On the day of the assay, serum-deprive the cells for 30 minutes in DMEM containing IBMX and BSA.[7]

  • Prepare serial dilutions of Adrenomedullin (16-31).

  • Pre-incubate the cells with the different concentrations of Adrenomedullin (16-31) or vehicle for 15-30 minutes at 37°C.

  • Add a fixed concentration of full-length Adrenomedullin (e.g., EC50 concentration) to the wells.

  • Incubate for 15 minutes at 37°C.[7]

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[7]

  • Calculate the percentage inhibition of the Adrenomedullin-induced cAMP response by Adrenomedullin (16-31) and determine the IC50 value.

Protocol 3: Competitive Receptor Binding Assay

This protocol describes how to determine if Adrenomedullin (16-31) competes with full-length Adrenomedullin for binding to its receptor on cells.[8]

Materials:

  • Rat2 cells

  • [¹²⁵I]-labeled Adrenomedullin

  • Unlabeled Adrenomedullin (1-52), human

  • This compound

  • Binding buffer (e.g., transferrin, insulin, and selenium medium with 1% BSA and 1 mg/ml bacitracin)[8]

  • 24-well plates coated with fibronectin

  • Gamma counter

Procedure:

  • Seed 5 x 10⁴ Rat2 cells per well in 24-well plates coated with fibronectin.[8]

  • Allow the cells to form a monolayer.

  • Wash the cells three times with transferrin, insulin, and selenium medium.[8]

  • Incubate the cells with a fixed concentration of [¹²⁵I]-Adrenomedullin (e.g., 0.2 nM) in binding buffer.[8]

  • In separate wells, add increasing concentrations of either unlabeled full-length Adrenomedullin (for positive control) or Adrenomedullin (16-31).

  • Incubate for 2 hours at 4°C.[8]

  • Wash the cells three times with binding buffer to remove unbound radioligand.[8]

  • Solubilize the cells with 0.2 N NaOH and measure the radioactivity in a gamma counter.[8]

  • Calculate the percentage displacement of [¹²⁵I]-Adrenomedullin by Adrenomedullin (16-31).

Protocol 4: Western Blot Analysis of ERK Phosphorylation

This protocol is to assess the effect of Adrenomedullin (16-31) on the MAPK/ERK signaling pathway, which can be activated by full-length Adrenomedullin.[9][10]

Materials:

  • Renal cell carcinoma (RCC) cells (e.g., 786-0) or other suitable cell line

  • Adrenomedullin (1-52), human

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluence.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with Adrenomedullin (16-31) for a specified time (e.g., 30 minutes) before stimulating with full-length Adrenomedullin for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Visualizations: Signaling Pathways and Experimental Workflows

adrenomedullin_signaling_pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling AM_receptor AM Receptor (CLR/RAMP) G_protein Gs Protein AM_receptor->G_protein Activates AM Adrenomedullin (1-52) AM->AM_receptor Binds and Activates AM_16_31 Adrenomedullin (16-31) AM_16_31->AM_receptor Binds and Blocks No_Effect Blocked Vasodilation AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation

Caption: Antagonistic action of Adrenomedullin (16-31) on the AM signaling pathway.

in_vivo_workflow Workflow for In Vivo Pressor Activity Measurement start Start anesthetize Anesthetize Rat start->anesthetize catheterize Insert Arterial and Venous Catheters anesthetize->catheterize stabilize Stabilize Blood Pressure catheterize->stabilize vehicle Inject Vehicle (Saline) stabilize->vehicle baseline Record Baseline Pressure vehicle->baseline inject_peptide Inject Adrenomedullin (16-31) baseline->inject_peptide record_response Record Pressor Response inject_peptide->record_response repeat Repeat with Different Doses record_response->repeat repeat->inject_peptide Yes end End repeat->end No

Caption: Experimental workflow for measuring in vivo pressor activity.

camp_assay_workflow Workflow for In Vitro cAMP Assay start Start seed_cells Seed Cells in Plate start->seed_cells serum_deprive Serum-Deprive Cells seed_cells->serum_deprive pre_incubate Pre-incubate with Adrenomedullin (16-31) serum_deprive->pre_incubate add_agonist Add Adrenomedullin (1-52) pre_incubate->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze Analyze Data (IC50) measure_cAMP->analyze end End analyze->end

Caption: Experimental workflow for the in vitro cAMP accumulation assay.

References

"Adrenomedullin (16-31), human" protocol for solubilization and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenomedullin (B612762) (16-31), human, is a peptide fragment derived from human adrenomedullin (hADM).[1][2][3][4] Specifically, it comprises amino acid residues 16-31 of the full-length peptide.[1] This fragment is known to interact with the Calcitonin Gene-Related Peptide (CGRP) receptor and exhibits pressor activity in the systemic vascular bed of rats.[1][3][5] Proper handling, solubilization, and storage of this peptide are critical to ensure its biological activity and obtain reliable experimental results. These notes provide a detailed protocol for the solubilization and preparation of Adrenomedullin (16-31), human.

Physicochemical and Storage Data

Proper storage is essential to maintain the integrity of the peptide. The following tables summarize the key specifications and storage conditions for both the lyophilized powder and reconstituted solutions.

Table 1: Peptide Specifications

Property Value Source
Molecular Formula C₈₂H₁₂₉N₂₅O₂₁S₂ [1][2]
Molecular Weight 1865.19 g/mol [1][2][3]

| Amino Acid Sequence | Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH₂ |[1][3] |

Table 2: Storage Conditions

Form Storage Temperature Duration Notes Source
Lyophilized Powder -80°C 2 years Sealed, away from moisture [1][3]
-20°C 1 year Sealed, away from moisture [1][3][6]
Reconstituted Solution -80°C 6 months Aliquot to avoid freeze-thaw cycles [1][3]

| | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles |[1][3] |

Solubilization and Preparation Protocol

3.1. Materials Required

  • Lyophilized this compound peptide

  • High-purity sterile water (H₂O)

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

3.2. Recommended Solvent The recommended solvent for this compound is sterile water.[1][2][7] The peptide has a high solubility in water of at least 100 mg/mL (53.61 mM).[1][2][3][7]

3.3. Step-by-Step Reconstitution Protocol

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., ~1000 x g for 30 seconds) to ensure that all the lyophilized powder is collected at the bottom of the vial.[8]

  • Solvent Addition: Carefully open the vial and add the calculated volume of sterile water to achieve the desired stock solution concentration. Refer to Table 3 for common stock solution preparations.

  • Dissolution: Recap the vial securely and gently vortex or swirl to mix. If necessary, pipette the solution up and down carefully to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.[3][9]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Table 3: Stock Solution Preparation Guide This table provides the required volume of water to add to a specific mass of the peptide to achieve common molar concentrations.

Desired ConcentrationMass of Peptide: 1 mgMass of Peptide: 5 mgMass of Peptide: 10 mg
1 mM 0.5361 mL2.6807 mL5.3614 mL
5 mM 0.1072 mL0.5361 mL1.0723 mL
10 mM 0.0536 mL0.2681 mL0.5361 mL
Data derived from manufacturer's datasheet.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard procedure for preparing this compound, from a lyophilized state to a ready-to-use stock solution.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Use start Receive Lyophilized Peptide Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial to Pellet Powder equilibrate->centrifuge add_solvent Add Calculated Volume of Sterile Water centrifuge->add_solvent dissolve Gently Vortex / Pipette to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store ready Solution Ready for Experimental Use store->ready

Caption: Workflow for the solubilization and preparation of this compound.

Signaling Pathway Context

This compound, acts as a ligand for G-protein coupled receptors (GPCRs), specifically the CGRP receptor.[1][3] Upon binding, it can modulate intracellular signaling cascades. The primary pathway associated with adrenomedullin family peptides involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels, and can also involve the mobilization of intracellular calcium (Ca²+).[10]

G ligand Adrenomedullin (16-31) receptor CGRP Receptor (GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces response Cellular Response (e.g., Vasodilation) camp->response Mediates

Caption: Simplified signaling pathway of Adrenomedullin peptides via GPCR activation.

References

Application Notes: The Adrenomedullin Peptide Family in the Study of Endothelial Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The integrity of the vascular endothelium is paramount in maintaining tissue homeostasis, regulating the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Disruption of this endothelial barrier is a hallmark of inflammatory conditions, sepsis, and acute respiratory distress syndrome (ARDS), leading to edema and organ failure[1][2][3]. The Adrenomedullin (B612762) (ADM) system represents a crucial endogenous mechanism for preserving vascular integrity.

This document provides detailed application notes and protocols for researchers utilizing the Adrenomedullin peptide family to investigate endothelial barrier function. While the full-length human Adrenomedullin (ADM 1-52) peptide is a potent stabilizer of the endothelial barrier, various fragments of the peptide exhibit different, sometimes opposing, biological activities.

Notably, the fragment Adrenomedullin (16-31), human , has been shown to possess pressor activity in rats, causing an increase in blood pressure, in contrast to the potent vasodilatory effect of the full-length peptide[4][5]. Furthermore, in some cell types, this fragment does not effectively bind to the ADM receptor[6]. Due to its pressor effects and limited role in direct barrier modulation studies, its primary application is not in studying barrier stabilization.

Therefore, these notes will focus on the application of the full-length human Adrenomedullin (1-52) as a tool to study and enhance endothelial barrier function, with comparative mention of the well-characterized antagonist, Adrenomedullin (22-52) .

Application Notes

Principle of Action: Adrenomedullin (1-52) as a Barrier-Stabilizing Agent

Full-length Adrenomedullin (ADM) is a 52-amino acid peptide that potently stabilizes the endothelial barrier against inflammatory stimuli[1][2]. Its primary mechanism involves binding to a G-protein coupled receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 for the high-affinity AM1 receptor.

This interaction initiates a signaling cascade that strengthens endothelial cell-cell junctions and counteracts contractile forces that lead to paracellular gap formation. ADM has been shown to dose-dependently reduce endothelial hyperpermeability induced by a variety of agents, including thrombin, hydrogen peroxide (H₂O₂), and bacterial toxins like E. coli hemolysin[1][2].

Signaling Pathway

The barrier-protective effects of ADM are primarily mediated through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP)[2][3][7].

  • Receptor Binding : ADM binds to the CLR/RAMP2 receptor complex on the endothelial cell surface.

  • G-Protein Activation : The receptor activates the associated stimulatory G-protein (Gs).

  • cAMP Production : Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

  • PKA Activation : Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects : PKA activation leads to:

    • Inhibition of RhoA/ROCK pathway : This reduces the phosphorylation of myosin light chain (MLC)[5][8].

    • Reduced Cell Contraction : Decreased MLC phosphorylation leads to the disassembly of actin stress fibers and reduces actomyosin (B1167339) contractility, thereby lessening the tension on cell-cell junctions[2][5].

    • Junction Stabilization : ADM signaling promotes the stabilization and reorganization of junctional proteins, such as VE-cadherin and zonula occludens-1 (ZO-1), strengthening the endothelial barrier[5][9].

Adrenomedullin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADM Adrenomedullin (1-52) Receptor CLR/RAMP2 Receptor ADM->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates RhoA RhoA/ROCK Pathway PKA->RhoA Inhibits Junctions Junctional Protein Stabilization (VE-Cadherin, ZO-1) PKA->Junctions Promotes MLC Myosin Light Chain (MLC) Phosphorylation RhoA->MLC Promotes Contraction Actomyosin Contraction & Stress Fibers MLC->Contraction Leads to Barrier_Dysfunction Barrier Dysfunction (Hyperpermeability) Contraction->Barrier_Dysfunction Barrier_Integrity Barrier Integrity Junctions->Barrier_Integrity

Adrenomedullin signaling enhances endothelial barrier integrity.
Quantitative Data Summary

The following table summarizes key quantitative data on the effects of human Adrenomedullin (1-52) on endothelial cells.

ParameterCell TypeValue / EffectReference
cAMP Accumulation Human Umbilical Vein Endothelial Cells (HUVECs)EC₅₀ ≈ 10⁻⁹ M[10]
Rat DRG NeuronsEC₅₀ = 85.76 nM[11]
Receptor Binding Affinity HUVECsK_d ≈ 147.9 nM[1]
Porcine Pulmonary Artery Endothelial Cells (PAEC)K_d ≈ 13.4 nM[1]
Barrier Stabilization HUVECsDose-dependently reduced H₂O₂ and thrombin-induced hyperpermeability[1][2]
Rat Ileum (in vivo)Reduced S. aureus α-toxin-induced hyperpermeability[5]
Rat Septic Shock ModelTherapeutic infusion (24 µg/kg/hr) reduced vascular hyperpermeability[12]
TEER HCT116 (Epithelial Cells)Ameliorated TNFα-induced decrease in TEER at 100 nM[13]

Experimental Protocols

Protocol 1: Transendothelial Electrical Resistance (TEER) Assay

This protocol measures the electrical resistance across an endothelial monolayer, providing a real-time, quantitative measure of barrier integrity. A decrease in TEER indicates increased permeability.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 24-well format)

  • TEER measurement system (e.g., Millicell® ERS-2 Voltohmmeter)

  • Human Adrenomedullin (1-52) (ADM)

  • Permeability-inducing agent (e.g., Thrombin, 1 U/mL; or H₂O₂, 200 µM)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Coat Transwell® inserts with a suitable matrix (e.g., gelatin or fibronectin). Seed HUVECs onto the apical chamber of the inserts at a density of 5 x 10⁴ cells/insert.

  • Monolayer Formation: Culture the cells for 2-4 days until a confluent monolayer is formed. Monitor confluence visually and by daily TEER measurements. The monolayer is ready for experiments when TEER values stabilize at a high level (typically >50 Ω·cm² for HUVECs).

  • Pre-treatment: Replace the medium in both apical and basolateral chambers with fresh, serum-free medium. Allow cells to equilibrate for 1-2 hours.

  • ADM Incubation: Add human ADM (1-52) to the basolateral medium at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (e.g., PBS) should be run in parallel. Incubate for 30-60 minutes.

  • Baseline TEER: Measure the baseline TEER (T₀) immediately before adding the permeability-inducing agent.

  • Induce Hyperpermeability: Add the permeability-inducing agent (e.g., Thrombin) to the basolateral chamber of all wells except the negative control.

  • Time-Course Measurement: Measure TEER at regular intervals (e.g., 15, 30, 60, 120 minutes) after adding the stimulus.

  • Data Analysis:

    • Subtract the resistance of a blank, cell-free insert from all readings.

    • Multiply the resistance value (Ω) by the surface area of the insert (cm²) to obtain TEER (Ω·cm²).

    • Normalize the data by expressing TEER at each time point as a percentage of the baseline TEER at T₀.

    • Compare the TEER drop and recovery between control, stimulus-only, and ADM-treated groups.

TEER Experimental Workflow A 1. Seed HUVECs on Transwell Inserts B 2. Culture to Confluence (Monitor with TEER) A->B C 3. Equilibrate in Serum-Free Medium B->C D 4. Pre-treat with Adrenomedullin (or Vehicle Control) C->D E 5. Measure Baseline TEER (T₀) D->E F 6. Add Permeability Stimulus (e.g., Thrombin, H₂O₂) E->F G 7. Measure TEER over Time (e.g., 15, 30, 60, 120 min) F->G H 8. Analyze Data: Normalize to T₀ & Compare Groups G->H

Workflow for assessing barrier function using TEER.
Protocol 2: In Vitro Permeability Assay (Tracer Flux)

This protocol measures the passage of a fluorescently-labeled, high-molecular-weight tracer (e.g., FITC-Dextran) across the endothelial monolayer, directly assessing paracellular permeability.

Materials:

  • Same as Protocol 1

  • FITC-Dextran (e.g., 40 kDa)

  • Fluorescence plate reader

Methodology:

  • Steps 1-4: Follow the cell seeding and treatment protocol as described for the TEER assay.

  • Add Tracer: After the ADM pre-incubation period, add FITC-Dextran to the apical chamber at a final concentration of 1 mg/mL.

  • Induce Hyperpermeability: Immediately add the permeability-inducing agent to the basolateral chamber.

  • Sampling: At specified time points (e.g., 30, 60, 120 minutes), collect a small sample (e.g., 100 µL) from the basolateral chamber. Replace the volume with fresh medium.

  • Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of FITC-Dextran.

    • Calculate the concentration of the tracer in the basolateral samples.

    • Determine the permeability coefficient (P_app) or simply compare the cumulative amount of tracer that has passed into the basolateral chamber across different treatment groups.

Protocol 3: Intracellular cAMP Measurement

This protocol quantifies the primary second messenger in the ADM signaling cascade.

Materials:

  • HUVECs cultured in standard well plates (e.g., 24-well)

  • Human Adrenomedullin (1-52)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 100 µM) to prevent cAMP degradation

  • cAMP ELISA Kit

  • Cell Lysis Buffer (provided with kit)

Methodology:

  • Cell Culture: Seed HUVECs in a 24-well plate and grow to ~90% confluence.

  • Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (IBMX) and incubate for 20-30 minutes.

  • Stimulation: Add human ADM (1-52) at various concentrations (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP ELISA kit.

  • Quantification: Perform the cAMP ELISA on the cell lysates as per the manufacturer's protocol.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the cAMP concentration to the total protein content of the lysate if desired.

    • Plot the dose-response curve and calculate the EC₅₀ value for ADM-induced cAMP accumulation.

References

"Adrenomedullin (16-31), human" immunoassay and detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (ADM) is a potent vasodilatory peptide with a wide range of biological activities. Its fragment, Adrenomedullin (16-31), a 16-amino acid peptide, has been identified as a biologically active molecule with distinct physiological effects. Notably, in preclinical studies, this fragment has demonstrated pressor activity, suggesting a vasoconstrictive role, which is in contrast to the vasodilatory nature of the full-length ADM.[1][2] This paradoxical effect makes Adrenomedullin (16-31) a person of interest in cardiovascular research and drug development. These application notes provide an overview of the detection methods for Adrenomedullin (16-31) and its putative signaling pathway.

Quantitative Data Summary

Due to the limited availability of commercial immunoassay kits specifically for Adrenomedullin (16-31), quantitative data is sparse. The following table summarizes available data from literature and typical performance characteristics of analogous peptide assays.

ParameterValueMethodReference/Notes
Biological Activity
In vivo effect (rat)Pressor (vasoconstrictor) activityIntravenous infusion[1][2]
Receptor Binding
Receptor TargetCalcitonin Gene-Related Peptide (CGRP) Receptor 1Competitive Binding Assays[1][2]
Immunoassay (Hypothetical)
Assay TypeCompetitive Radioimmunoassay (RIA)N/ABased on common methods for small peptides.
Typical Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mLN/AEstimated based on similar peptide RIAs.
Mass Spectrometry
Lower Limit of Quantification (LLOQ)0.05 - 1.0 ng/mLLC-MS/MSDependent on instrumentation and sample preparation.[3]

Signaling Pathway

Adrenomedullin (16-31) is reported to exert its biological effects through the Calcitonin Gene-Related Peptide (CGRP) receptor 1.[1][2] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][5][6] Activation of the CGRP receptor can trigger multiple downstream signaling cascades. The canonical pathway involves the Gαs protein, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[4][5] This in turn activates Protein Kinase A (PKA). However, signaling through Gαi/o (inhibitory) or Gαq/11 (leading to phospholipase C activation) has also been reported, which can lead to decreased cAMP or increased intracellular calcium, respectively.[4] The pressor effect of Adrenomedullin (16-31) suggests a signaling outcome that leads to vasoconstriction, which could involve mechanisms such as an increase in intracellular calcium in vascular smooth muscle cells.

Putative Signaling Pathway of Adrenomedullin (16-31) cluster_membrane Cell Membrane CGRP_R CGRP Receptor (CLR/RAMP1) G_protein G-protein (Gs/Gq) CGRP_R->G_protein Activates ADM Adrenomedullin (16-31) ADM->CGRP_R Binds AC Adenylyl Cyclase (AC) G_protein->AC Stimulates (Gs) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Vasoconstriction PKA->Response ER Endoplasmic Reticulum IP3->ER Acts on Ca Ca2+ Ca->Response ER->Ca Releases

Caption: Putative signaling of Adrenomedullin (16-31) via the CGRP receptor.

Experimental Protocols

I. Competitive Radioimmunoassay (RIA) for Adrenomedullin (16-31)

This protocol describes a general procedure for the development of a competitive radioimmunoassay for the quantification of Adrenomedullin (16-31) in biological samples. This is a hypothetical protocol and requires optimization and validation.

A. Materials and Reagents

  • Adrenomedullin (16-31), human (synthetic, for standard and tracer preparation)

  • Anti-Adrenomedullin (16-31) antibody (polyclonal or monoclonal)

  • ¹²⁵I-labeled Adrenomedullin (16-31) (tracer)

  • RIA Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)

  • Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene (B3416737) glycol)

  • Gamma counter

  • Sample preparation reagents (e.g., solid-phase extraction cartridges)

B. Experimental Workflow

Workflow for Competitive Radioimmunoassay cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay cluster_detection Detection & Analysis p1 Prepare standards of Adrenomedullin (16-31) a1 Add standard or sample, primary antibody, and tracer to tubes p1->a1 p2 Extract Adrenomedullin (16-31) from plasma samples p2->a1 p3 Dilute primary antibody and tracer p3->a1 a2 Incubate (e.g., 24h at 4°C) a1->a2 a3 Add secondary antibody and precipitating reagent a2->a3 a4 Incubate (e.g., 2h at 4°C) a3->a4 a5 Centrifuge to pellet antibody-bound fraction a4->a5 d1 Decant supernatant a5->d1 d2 Measure radioactivity of the pellet in a gamma counter d1->d2 d3 Generate a standard curve and calculate sample concentrations d2->d3

Caption: General workflow for a competitive RIA.

C. Detailed Protocol

  • Sample Preparation:

    • Collect blood samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.

    • Centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.

    • Extract Adrenomedullin (16-31) from plasma using C18 solid-phase extraction cartridges.

    • Elute the peptide and dry the eluate. Reconstitute in RIA buffer.

  • Assay Procedure:

    • Prepare a standard curve by serially diluting the synthetic Adrenomedullin (16-31) standard in RIA buffer.

    • In duplicate tubes, add 100 µL of standard or reconstituted sample.

    • Add 100 µL of diluted anti-Adrenomedullin (16-31) primary antibody to each tube.

    • Add 100 µL of ¹²⁵I-labeled Adrenomedullin (16-31) (tracer, ~10,000 cpm) to each tube.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µL of secondary antibody and 1 mL of precipitating reagent.

    • Vortex and incubate for 2 hours at 4°C.

    • Centrifuge at 3,000 x g for 30 minutes at 4°C.

  • Detection and Analysis:

    • Carefully decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

    • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

    • Determine the concentration of Adrenomedullin (16-31) in the samples by interpolating their binding values from the standard curve.

II. LC-MS/MS Method for Quantification of Adrenomedullin (16-31)

This protocol provides a general framework for developing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Adrenomedullin (16-31) quantification in human plasma.

A. Materials and Reagents

  • This compound (synthetic, for calibration standards)

  • Stable isotope-labeled Adrenomedullin (16-31) (Internal Standard, IS)

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

B. Experimental Workflow

Workflow for LC-MS/MS Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike plasma samples with internal standard p2 Protein precipitation (e.g., with acetonitrile) p1->p2 p3 Solid-phase extraction (SPE) p2->p3 p4 Evaporate and reconstitute in mobile phase p3->p4 a1 Inject sample onto LC column p4->a1 a2 Chromatographic separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem mass spectrometry (MS/MS) analysis in MRM mode a3->a4 d1 Integrate peak areas for analyte and IS a4->d1 d2 Calculate peak area ratios d1->d2 d3 Generate calibration curve and quantify samples d2->d3

References

Application Notes and Protocols: Adrenomedullin (16-31), human as a Pharmacological Tool for CGRP1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptides that exhibit overlapping biological activities, primarily due to their interaction with a common receptor system. The CGRP1 receptor, a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), is a key target in cardiovascular and pain research.[1][2] Adrenomedullin (16-31), a fragment of the mature human adrenomedullin peptide, has been identified as a valuable pharmacological tool for elucidating the structure and function of the CGRP1 receptor.[3][4][5][6] This document provides detailed application notes and experimental protocols for utilizing Adrenomedullin (16-31) in the study of CGRP1 receptors.

While specific high-affinity binding data (Ki) and functional potency (EC50/IC50) for Adrenomedullin (16-31) at the CGRP1 receptor are not extensively documented in publicly available literature, it is consistently reported to possess an appreciable affinity for this receptor.[3][4][5][6] In functional studies, it has been observed to elicit pressor activity in the systemic vascular bed of rats, an effect that can be investigated in the context of CGRP receptor modulation.[3][7]

Data Presentation

To provide a comparative context for the affinity and potency of ligands at the CGRP receptor, the following tables summarize data for the native ligand (CGRP) and other commonly used pharmacological tools.

Table 1: Binding Affinities (Ki) of Various Ligands at the Human CGRP Receptor

CompoundReceptorCell Line/TissueRadioligandKi (nM)Reference
α-CGRP (human)CGRP ReceptorSK-N-MC cells[¹²⁵I]hCGRP0.024[8]
OlcegepantCGRP1 ReceptorHuman CGRPNot Specified0.0144[5]
RimegepantCGRP ReceptorNot SpecifiedNot Specified0.027[5]
BMS-846372CGRP ReceptorhCGRPNot Specified0.07[5]
TelcagepantCGRP ReceptorHuman CGRPNot Specified0.77[8]

Table 2: Functional Potencies (IC50/EC50) of Various Ligands at the Human CGRP Receptor

CompoundAssayCell LineIC50/EC50 (nM)Reference
OlcegepantcAMP InhibitionNot Specified0.03[5]
MK-3207cAMP InhibitionhCGRP Receptor0.12[5]
BMS-846372cAMP InhibitionSK-N-MC cells0.22[5]
Adrenomedullin (rat)cAMP StimulationRabbit Endothelial Cells (RAMP1 transfected)0.41[9]
Adrenomedullin (human)cAMP StimulationRat Embryonic Spinal Motor Neurons103.3[10]

Signaling Pathways

The CGRP1 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][11] This canonical pathway mediates many of the physiological effects of CGRP, such as vasodilation. However, evidence also suggests that the CGRP receptor can couple to other G proteins, including Gαi and Gαq, leading to the modulation of other second messenger systems.[11]

CGRP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins CGRP_Receptor CGRP1 Receptor (CLR/RAMP1) Gs Gαs CGRP_Receptor->Gs Primary Gq Gαq CGRP_Receptor->Gq Possible Gi Gαi CGRP_Receptor->Gi Possible Ligand Adrenomedullin (16-31) or CGRP Ligand->CGRP_Receptor AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release

CGRP1 Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CGRP1 Receptors

This protocol is adapted from general procedures for CGRP receptor binding and can be used to determine the binding affinity of Adrenomedullin (16-31) or other unlabeled ligands by competition with a radiolabeled CGRP analog.[12][13]

Objective: To determine the equilibrium dissociation constant (Ki) of Adrenomedullin (16-31) for the CGRP1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the CGRP1 receptor (e.g., SK-N-MC cells, HEK293 cells transfected with CLR and RAMP1).

  • Radioligand: [¹²⁵I]-CGRP or another suitable radiolabeled CGRP receptor antagonist.

  • Unlabeled Ligands: Adrenomedullin (16-31), human CGRP (for defining non-specific binding and as a positive control).

  • Binding Buffer: 20 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge to pellet membranes and wash multiple times. Resuspend the final membrane pellet in binding buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled CGRP (1 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of Adrenomedullin (16-31), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Adrenomedullin (16-31). Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare CGRP1 Receptor- Containing Membranes start->prepare_membranes setup_assay Set up 96-well Plate: Total, Non-specific, and Competition Wells prepare_membranes->setup_assay add_reagents Add Radioligand, Unlabeled Ligands, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: Calculate IC50 and Ki count_radioactivity->analyze_data end End: Determine Binding Affinity analyze_data->end

Radioligand Binding Assay Workflow
Protocol 2: cAMP Accumulation Assay

This protocol can be used to assess the functional activity of Adrenomedullin (16-31) at the CGRP1 receptor, determining whether it acts as an agonist or antagonist.[10][14][15]

Objective: To measure the effect of Adrenomedullin (16-31) on cAMP production in cells expressing the CGRP1 receptor.

Materials:

  • Cells: Whole cells expressing the CGRP1 receptor (e.g., SK-N-MC, transfected HEK293).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Ligands: this compound CGRP (positive control agonist), a known CGRP receptor antagonist (e.g., CGRP(8-37)) for antagonist mode.

  • Forskolin: To directly activate adenylyl cyclase as a positive control for the assay.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or radioimmunoassay).

  • Lysis Buffer: As provided in the cAMP assay kit or a suitable alternative (e.g., 0.1 M HCl).

Procedure:

Agonist Mode:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of Adrenomedullin (16-31) or CGRP to the wells in triplicate. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the buffer and lysing the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Antagonist Mode:

  • Cell Seeding: As in agonist mode.

  • Pre-incubation with Antagonist: Aspirate the culture medium and pre-incubate the cells with varying concentrations of Adrenomedullin (16-31) in stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation with Agonist: Add a fixed concentration of CGRP (typically the EC80) to the wells and incubate for a further 10-15 minutes.

  • Cell Lysis and cAMP Measurement: As in agonist mode.

  • Data Analysis: Plot the cAMP response against the log concentration of Adrenomedullin (16-31). Determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[16][17]

cAMP_Assay_Workflow cluster_modes Select Mode start Start: Seed Cells preincubate Pre-incubate with Stimulation Buffer (with IBMX) start->preincubate agonist_mode Agonist Mode: Add varying concentrations of Adrenomedullin (16-31) preincubate->agonist_mode antagonist_mode Antagonist Mode: Pre-incubate with Adrenomedullin (16-31), then add fixed CGRP preincubate->antagonist_mode incubate Incubate at 37°C agonist_mode->incubate antagonist_mode->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure Intracellular cAMP (e.g., ELISA, HTRF) lyse_cells->measure_cAMP analyze_data Data Analysis: Determine EC50 (Agonist) or IC50/pA2 (Antagonist) measure_cAMP->analyze_data end End: Determine Functional Activity analyze_data->end

cAMP Accumulation Assay Workflow

Conclusion

This compound, serves as a useful tool for probing the CGRP1 receptor. Its appreciable affinity allows for its use in competitive binding assays to characterize the binding of other novel compounds. Functionally, its distinct pressor effects in certain species provide an avenue for in vivo studies of CGRP receptor pharmacology. The detailed protocols provided herein offer a framework for researchers to effectively utilize this peptide fragment in their investigations of CGRP1 receptor biology and its role in health and disease. Further studies are warranted to precisely quantify the binding and functional parameters of Adrenomedullin (16-31) at the CGRP1 receptor to enhance its utility as a pharmacological probe.

References

Troubleshooting & Optimization

"Adrenomedullin (16-31), human" stability and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adrenomedullin (B612762) (16-31), human. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive stability and storage guidelines, detailed experimental protocols, and troubleshooting support for the effective use of this peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (16-31), human, and what is its primary mechanism of action?

A1: this compound, is a peptide fragment corresponding to amino acid residues 16-31 of human adrenomedullin (hADM). It is known to have an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) 1 receptor.[1] Its biological activity includes possessing pressor activity in the systemic vascular bed of rats.[1] The full-length adrenomedullin peptide signals through a G-protein coupled receptor (GPCR), which is a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). This signaling primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

Q2: How should I reconstitute lyophilized this compound?

A2: For reconstitution, it is recommended to first attempt to dissolve the peptide in sterile, distilled water.[3] One supplier specifies that the peptide is soluble in water at a concentration of at least 100 mg/mL.[4] If the peptide does not readily dissolve, which may occur with hydrophobic peptides, you can try adding a small amount of an organic solvent like DMSO, and then diluting the solution with water to the desired concentration.[5]

Q3: What are the recommended storage conditions for this peptide?

A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the lyophilized powder, -80°C is recommended for up to two years, and -20°C is suitable for up to one year.[4] Once reconstituted in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Stability and Storage Guidelines

The stability of this compound, is dependent on the storage conditions. The following tables summarize the recommended storage durations for both the lyophilized powder and reconstituted solutions.

Lyophilized Powder Storage
Storage TemperatureRecommended Duration
-80°C2 years[4]
-20°C1 year[4]
Room TemperatureSuitable for short-term shipping[1]
Reconstituted Solution Storage
Storage TemperatureRecommended DurationNotes
-80°C6 months[1][4]Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.
-20°C1 month[1][4]Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Receptor Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of this compound, for its receptor, using radiolabeled full-length adrenomedullin.

Materials:

  • Rat2 cells (or other cells expressing the CGRP receptor)

  • 24-well plates, fibronectin-coated

  • Binding buffer (e.g., transferrin, insulin, and selenium medium with 1% BSA and 1 mg/ml bacitracin)

  • Radiolabeled Adrenomedullin (e.g., [¹²⁵I]AM)

  • Unlabeled this compound (as competitor)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation counter

Methodology:

  • Seed Rat2 cells in fibronectin-coated 24-well plates at a density of 5 x 10⁴ cells per well.

  • Culture the cells until they form a monolayer.

  • Wash the cells three times with the binding buffer (without BSA and bacitracin).

  • Incubate the cells with the binding buffer containing a fixed concentration of [¹²⁵I]AM (e.g., 0.2 nM) and varying concentrations of unlabeled this compound.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Aspirate the binding solution and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in a gamma or scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC₅₀ value.

experimental_workflow_binding_assay cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis seed_cells Seed Rat2 cells in fibronectin-coated plates culture_cells Culture to form a monolayer seed_cells->culture_cells wash_cells_prep Wash cells with buffer culture_cells->wash_cells_prep add_reagents Add binding buffer with [¹²⁵I]AM and competitor wash_cells_prep->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate wash_cells_assay Wash to remove unbound ligand incubate->wash_cells_assay lyse_cells Lyse cells wash_cells_assay->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity plot_data Plot binding curve measure_radioactivity->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50 troubleshooting_workflow start Start Troubleshooting: Inconsistent/No Activity check_storage Were storage guidelines followed correctly? start->check_storage check_handling Were freeze-thaw cycles avoided? check_storage->check_handling Yes solution_storage Solution: Use a new vial of peptide and follow storage protocols. check_storage->solution_storage No check_solvents Were fresh, high-purity solvents used? check_handling->check_solvents Yes solution_handling Solution: Prepare new single-use aliquots. check_handling->solution_handling No check_receptor Does the experimental system express the CGRP receptor? check_solvents->check_receptor Yes solution_solvents Solution: Reconstitute with fresh solvents. check_solvents->solution_solvents No check_positive_control Was a positive control included and did it work? check_receptor->check_positive_control Yes solution_receptor Solution: Validate receptor expression or use a different system. check_receptor->solution_receptor No solution_assay Solution: Troubleshoot the assay conditions. check_positive_control->solution_assay No end_good Problem Likely Solved check_positive_control->end_good Yes solution_storage->end_good solution_handling->end_good solution_solvents->end_good solution_receptor->end_good end_bad Problem with Assay solution_assay->end_bad signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADM Adrenomedullin (16-31) Receptor CGRP Receptor (CLR/RAMP1) ADM->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Responses PKA->Response Phosphorylates Substrates

References

Troubleshooting "Adrenomedullin (16-31), human" experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adrenomedullin (B612762) (16-31), human. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation with this peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (16-31), human?

This compound is a peptide fragment corresponding to amino acid residues 16-31 of the full-length human adrenomedullin (hADM).[1][2][3] It is known to have an appreciable affinity for the Calcitonin Gene-Related Peptide 1 (CGRP1) receptor and exhibits pressor activity (an increase in blood pressure) in the systemic vascular bed of rats, but not in cats.[1][2][3]

Q2: What are the common experimental applications of this compound?

This peptide is primarily used as a research tool to investigate the structure-activity relationship of adrenomedullin and its interaction with receptors. It has been explored as a potential antagonist of the adrenomedullin receptor, although studies suggest that the entire adrenomedullin molecule is necessary for high-affinity binding.[4]

Q3: How should I properly handle and store this compound?

Proper handling and storage are crucial to maintain the integrity of the peptide. Refer to the table below for a summary of recommended storage conditions.

Q4: In which solvents is this compound soluble?

This compound is soluble in water.[5] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be an alternative approach.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or No Biological Activity Observed

Question: I am not observing the expected biological effect (e.g., antagonist activity, signaling pathway modulation) with my this compound peptide. What could be the reason?

Answer:

Several factors can contribute to a lack of biological activity. Consider the following troubleshooting steps:

  • Peptide Integrity and Storage:

    • Improper Storage: Confirm that the peptide has been stored according to the manufacturer's recommendations (see Table 1). Repeated freeze-thaw cycles can degrade the peptide.[7] Aliquoting the stock solution is highly recommended.

    • Peptide Age: Over time, the peptide may degrade, even when stored correctly. If the peptide is old, consider using a new vial.

  • Experimental Conditions:

    • Receptor Specificity: this compound has a recognized affinity for the CGRP1 receptor.[1][2][3] Ensure that your experimental system (cell line, tissue) expresses this receptor. Its antagonist activity at the adrenomedullin receptor (AM1 or AM2) may be weak or absent, as studies indicate the full-length peptide is required for high-affinity binding.[4]

    • Concentration Range: You may need to optimize the concentration of the peptide. Given its potentially lower affinity compared to the full-length adrenomedullin, higher concentrations might be necessary to observe an effect.

    • Cell Passage Number: High-passage number cell lines can exhibit altered receptor expression and signaling pathways. Use low-passage cells for your experiments.

  • Lot-to-Lot Variability:

    • There can be variability between different manufacturing lots of peptides.[8][9] If you have recently switched to a new lot, it is advisable to perform a quality control experiment to compare its activity with a previous, validated lot.

Issue 2: Poor Solubility of the Peptide

Question: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

Answer:

While this compound is generally soluble in water, you may encounter issues depending on the purity and specific formulation.[5] Here are some steps to address solubility problems:

  • Start with Water: Attempt to dissolve the peptide in sterile, purified water first.[6]

  • Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • pH Adjustment: The net charge of a peptide is pH-dependent. A slight adjustment of the buffer pH might improve solubility.

  • Alternative Solvents (with caution): If the peptide remains insoluble, you can try dissolving it in a small amount of an organic solvent such as DMSO and then slowly diluting it with your aqueous experimental buffer.[6] Be aware that high concentrations of organic solvents can be toxic to cells. Always include a vehicle control in your experiments.

Issue 3: High Background or Non-Specific Effects in Cell-Based Assays

Question: I am observing high background signals or non-specific effects in my cell-based assays when using this compound. How can I mitigate this?

Answer:

High background and non-specific effects can be caused by several factors, including peptide aggregation and non-specific binding to surfaces or cellular components.

  • Peptide Aggregation:

    • Visual Inspection: Visually inspect your stock solution for any precipitates or cloudiness.

    • Filtration: Filter your peptide solution through a low-protein-binding 0.22 µm filter to remove any potential aggregates.[5]

  • Non-Specific Binding:

    • Pre-coating Labware: Peptides can adhere to plastic surfaces.[10][11] To minimize this, consider using low-protein-binding tubes and plates. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help.

    • Inclusion of a Carrier Protein: Adding a carrier protein like BSA (0.1%) to your assay buffer can help prevent the peptide from sticking to labware and improve its stability in solution.

  • Assay Controls:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the peptide) to account for any effects of the solvent on your cells.

    • Scrambled Peptide Control: If available, use a scrambled peptide with the same amino acid composition but a randomized sequence as a negative control to ensure the observed effects are specific to the Adrenomedullin (16-31) sequence.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Lyophilized Powder-20°C1 year[5]
-80°C2 years[5]
In Solvent-20°C1 month[5]
-80°C6 months[5]

Experimental Protocols

Protocol 1: General Cell-Based Functional Assay (Adapted from full-length Adrenomedullin protocols)

This protocol provides a general framework for a cell-based functional assay, such as measuring downstream signaling events like cAMP accumulation.

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours to reduce basal signaling.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water.[5] Further dilute the peptide to the desired final concentrations in your assay buffer. It is recommended to prepare fresh dilutions for each experiment.

  • Treatment: Add the diluted this compound to the cells. Include appropriate controls (vehicle, positive control, negative control).

  • Incubation: Incubate the cells for the desired period at 37°C. The incubation time will depend on the specific endpoint being measured.

  • Assay Endpoint Measurement: Lyse the cells and measure the desired endpoint (e.g., cAMP levels using an ELISA kit, protein phosphorylation via Western blot, or gene expression via RT-qPCR).

Protocol 2: Competitive Receptor Binding Assay (Adapted from full-length Adrenomedullin protocols)

This protocol can be used to assess the binding of this compound to its receptor.

  • Cell/Membrane Preparation: Prepare cells expressing the receptor of interest or isolated cell membranes.

  • Assay Buffer: Use a binding buffer typically containing a buffer salt (e.g., HEPES), divalent cations (e.g., MgCl2, CaCl2), and a protease inhibitor cocktail.

  • Reaction Setup: In a multi-well plate, combine a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Adrenomedullin or ¹²⁵I-CGRP) with increasing concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the mixture with the cells or membranes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand, typically by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane CGRP_R CGRP1 Receptor AC Adenylate Cyclase CGRP_R->AC Activates ADM Adrenomedullin (16-31), human ADM->CGRP_R Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Cellular Response Gene->Response

Caption: Putative signaling pathway of this compound via the CGRP1 receptor.

Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., Seeding, Starvation) start->prepare_cells prepare_peptide Prepare Adrenomedullin (16-31) and Controls prepare_cells->prepare_peptide treatment Treat Cells prepare_peptide->treatment incubation Incubate treatment->incubation endpoint Measure Endpoint (e.g., cAMP, pERK) incubation->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for a cell-based assay.

Troubleshooting_Tree issue Inconsistent/No Biological Activity check_storage Check Peptide Storage & Age issue->check_storage check_protocol Review Experimental Protocol issue->check_protocol check_lot Consider Lot-to-Lot Variability issue->check_lot storage_ok Storage OK? check_storage->storage_ok protocol_ok Protocol OK? check_protocol->protocol_ok new_lot New Lot? check_lot->new_lot storage_ok->check_protocol Yes replace_peptide Use New Peptide storage_ok->replace_peptide No protocol_ok->check_lot Yes optimize_conc Optimize Concentration & Receptor Expression protocol_ok->optimize_conc No validate_lot Validate New Lot Against Old Lot new_lot->validate_lot Yes consult_literature Consult Literature for Expected Activity new_lot->consult_literature No optimize_conc->consult_literature

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Optimizing "Adrenomedullin (16-31), human" dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Adrenomedullin (16-31), human" in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental design and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vivo effect of Adrenomedullin (B612762) (16-31), human in rats?

A1: The primary and most distinct reported in vivo effect of this compound in rats is a pressor response, meaning it causes an increase in blood pressure.[1][2] This is in contrast to the full-length adrenomedullin peptide, which is a potent vasodilator.

Q2: What is the mechanism of action for this compound?

A2: this compound is known to have a significant affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor.[1][2] Its pressor effect is likely mediated through the activation of this receptor, which is a complex of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1).[3][4][5][6]

Q3: What are the key signaling pathways activated by the CGRP receptor?

A3: The CGRP receptor, upon activation, can trigger several intracellular signaling cascades. The most well-documented pathway involves the coupling to Gαs proteins, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][7] Another potential pathway involves Gαq/11, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[7]

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is a peptide and should be handled with care to maintain its stability. For in vivo experiments, it is typically dissolved in a sterile, pyrogen-free vehicle such as saline (0.9% sodium chloride). It is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions, as specified by the manufacturer, to avoid degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable pressor response after administration. 1. Incorrect Dosage: The administered dose may be too low to elicit a response. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 3. Faulty Administration: The intravenous injection may have been unsuccessful (e.g., subcutaneous instead of intravenous). 4. Anesthesia Effects: The anesthetic agent used may be masking the pressor response.1. Dose-Response Study: Perform a dose-response experiment to determine the optimal effective dose. 2. Fresh Peptide Solution: Prepare a fresh solution of the peptide from a new vial. Ensure proper storage of stock solutions (e.g., at -20°C or -80°C). 3. Verify Injection Technique: Confirm proper intravenous administration technique. Practice on a training animal if necessary. 4. Anesthetic Choice: Use an anesthetic known to have minimal interference with cardiovascular parameters. Urethane (B1682113) or a combination of ketamine/xylazine are commonly used, but their effects on blood pressure should be considered.[8][9]
High variability in blood pressure readings between animals. 1. Animal Stress: Stress during handling and injection can significantly impact blood pressure. 2. Inconsistent Anesthetic Depth: The level of anesthesia may vary between animals, affecting cardiovascular stability. 3. Temperature Fluctuation: Hypothermia or hyperthermia can alter hemodynamic parameters.1. Acclimatization: Allow animals to acclimatize to the experimental environment to minimize stress. 2. Consistent Anesthesia: Ensure a consistent and appropriate depth of anesthesia for all animals. Monitor vital signs to confirm. 3. Maintain Body Temperature: Use a heating pad and monitor the animal's core body temperature throughout the experiment.
Difficulty with intravenous tail vein injection. 1. Vein Constriction: The tail veins may be constricted, making them difficult to visualize and access. 2. Improper Restraint: The animal may not be adequately restrained, leading to movement and failed injections.1. Vasodilation: Warm the tail using a heat lamp or warm water to dilate the veins before injection. 2. Proper Restraint: Use an appropriate restraint device to secure the animal and minimize movement.
Sudden drop in blood pressure after injection. 1. Anaphylactic Reaction: Although rare with peptides, an allergic reaction is a possibility. 2. Vehicle Effect: The vehicle used to dissolve the peptide may have an effect on blood pressure.1. Monitor for other signs of anaphylaxis: Observe the animal for signs such as respiratory distress. Discontinue the experiment if suspected. 2. Vehicle Control: Inject a control group of animals with the vehicle alone to rule out any effects.

Experimental Protocols

Protocol 1: Measurement of Pressor Response to this compound in Anesthetized Rats

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats (body weight 250-350 g).

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, intraperitoneally).[8]

  • Shave the ventral neck area and the site for intravenous access (e.g., femoral or tail vein).

  • Cannulate the carotid artery with a polyethylene (B3416737) catheter filled with heparinized saline (10 IU/mL) for direct blood pressure measurement.

  • Cannulate the jugular or femoral vein for intravenous administration of the peptide.[8]

2. Blood Pressure Monitoring:

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure.

3. Peptide Administration:

  • Prepare a stock solution of this compound in sterile saline.

  • Administer the peptide as an intravenous bolus injection. Based on studies with full-length adrenomedullin and other vasoactive peptides, a starting dose range of 0.1 to 10 nmol/kg could be explored in a dose-response study.

  • Administer a vehicle control (saline) to a separate group of animals.

4. Data Analysis:

  • Measure the peak change in MAP from the baseline following the injection.

  • Calculate the duration of the pressor response.

  • Plot a dose-response curve to determine the effective dose (ED50).

Quantitative Data Summary
Peptide Administration Route Dosage Range Observed Effect in Rats Reference
Adrenomedullin (full-length)Intravenous Infusion0.01 - 0.05 µg/kg/minHypotension, Diuresis, Natriuresis[10]
Adrenomedullin (full-length)Intravenous Infusion0.1 - 1.0 µg/kg/minIncreased regional cerebral blood flow[11]
Adrenomedullin (full-length)Intravenous Bolus0.3 - 3.0 nmol/kgHypotension[12]
This compoundIntravenous BolusTo be determinedPressor Response[1]

Visualizations

Signaling Pathways

CGRP_Receptor_Signaling

Experimental Workflow

ExperimentWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Select Rat (Sprague-Dawley or Wistar) Anesthesia Anesthetize (e.g., Urethane) Animal->Anesthesia Cannulation Cannulate Carotid Artery & Jugular/Femoral Vein Anesthesia->Cannulation Stabilize Stabilize & Record Baseline Blood Pressure Cannulation->Stabilize Inject Administer IV Bolus: - Vehicle Control - Adrenomedullin (16-31) Stabilize->Inject Record Continuously Record Hemodynamic Parameters Inject->Record Measure Measure Peak Change in Mean Arterial Pressure Record->Measure Duration Calculate Duration of Pressor Response Measure->Duration DoseResponse Plot Dose-Response Curve Duration->DoseResponse

References

Preventing "Adrenomedullin (16-31), human" degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Adrenomedullin (16-31), human." This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and handling of this peptide in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (B612762) (16-31), human, and what is its biological significance?

This compound, is a peptide fragment derived from the full-length 52-amino acid hormone, Adrenomedullin (ADM). While full-length ADM is a potent vasodilator, the (16-31) fragment has been reported to possess pressor activity in some species, suggesting it may have distinct biological effects. It is known to interact with the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2]

Q2: Why is preventing the degradation of Adrenomedullin (16-31) in biological samples crucial for my research?

The stability of Adrenomedullin (16-31) is critical for accurate quantification and functional studies. Peptides are susceptible to degradation by proteases present in biological matrices like plasma, serum, and tissue homogenates. Failure to prevent this degradation can lead to an underestimation of the peptide's concentration and misleading results in activity assays. Given that the parent molecule, Adrenomedullin, has a short half-life of approximately 22 minutes in circulation, its fragments may also be prone to rapid degradation.[2]

Q3: What are the primary enzymes responsible for the degradation of Adrenomedullin and its fragments?

Studies on the full-length Adrenomedullin (1-52) have identified Matrix Metalloproteinases (MMPs), specifically MMP-2, and neprilysin as key enzymes involved in its degradation.[3][4][5] While direct evidence for the specific proteases that cleave the (16-31) fragment is limited, it is highly probable that MMPs and other endopeptidases present in biological samples could contribute to its degradation.

Q4: What are the recommended procedures for collecting and storing biological samples to minimize Adrenomedullin (16-31) degradation?

To ensure the stability of Adrenomedullin (16-31) in biological samples, the following collection and storage procedures are recommended, extrapolated from best practices for the parent Adrenomedullin peptide:

  • Anticoagulant Choice: For plasma collection, use tubes containing EDTA or heparin.

  • Immediate Cooling: Place blood samples on ice immediately after collection to reduce enzymatic activity.

  • Prompt Centrifugation: Centrifuge the samples at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the collection tubes. For suspected metalloprotease activity, ensure the cocktail is effective against this class of enzymes.

  • Aliquoting and Storage: Immediately after centrifugation, aliquot the plasma or serum into pre-chilled tubes and store them at -80°C to prevent freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or undetectable levels of Adrenomedullin (16-31) in samples.
Potential Cause Troubleshooting Step
Peptide Degradation Review your sample collection and handling protocol. Ensure samples were immediately cooled and centrifuged promptly at 4°C. Verify that a potent, broad-spectrum protease inhibitor cocktail was added at the time of collection.
Multiple Freeze-Thaw Cycles Avoid repeated freezing and thawing of samples. Prepare smaller aliquots for single-use experiments.
Adsorption to Surfaces Peptides can adhere to plastic and glass surfaces. Use low-protein-binding tubes for sample collection, storage, and processing.
Insufficient Assay Sensitivity If using an ELISA or other immunoassay, confirm that the lower limit of detection is appropriate for the expected concentration of the peptide. For very low concentrations, consider a more sensitive method like LC-MS/MS.
Issue 2: High variability in Adrenomedullin (16-31) measurements between replicate samples.
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the time between sample collection, processing, and freezing for all samples. Ensure consistent mixing of protease inhibitors.
Incomplete Protease Inhibition The protease inhibitor cocktail may not be effective against all proteases in your specific sample type. Consider trying a different cocktail with a broader range of inhibitors, including those targeting metalloproteases.
Precipitation Issues During Sample Preparation If preparing samples for LC-MS/MS, inconsistent protein precipitation can lead to variability. Ensure thorough vortexing and consistent incubation times and temperatures during the precipitation step.

Quantitative Data Summary

Table 1: Hypothetical Half-life of Adrenomedullin (16-31) in Human Plasma at Different Temperatures

TemperatureHalf-life (minutes)
37°C~15
4°C~120
-20°C> 24 hours
-80°CStable for months

Table 2: Hypothetical Efficacy of Different Protease Inhibitor Cocktails on Adrenomedullin (16-31) Stability in Human Plasma at 37°C

Inhibitor Cocktail% Remaining after 60 minutes
No Inhibitor< 10%
General Protease Inhibitor Cocktail60%
General Cocktail + Metalloprotease Inhibitor85%

Experimental Protocols

Protocol 1: Assessment of Adrenomedullin (16-31) Stability in Human Plasma

This protocol provides a framework for determining the degradation rate of Adrenomedullin (16-31) in a biological matrix.

1. Materials:

  • Human plasma collected with EDTA

  • Synthetic this compound

  • Protease inhibitor cocktails (with and without metalloprotease inhibitors)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw frozen human plasma on ice.

  • Spike the plasma with a known concentration of synthetic Adrenomedullin (16-31) (e.g., 100 ng/mL).

  • For inhibitor-treated samples, add the appropriate protease inhibitor cocktail at the manufacturer's recommended concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Immediately stop the enzymatic reaction by adding two volumes of cold acetonitrile with 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of Adrenomedullin (16-31).

  • Quantify the peak area corresponding to the intact peptide at each time point.

4. Data Analysis:

  • Plot the percentage of remaining Adrenomedullin (16-31) against time.

  • Calculate the half-life (t½) of the peptide under each condition using a one-phase decay model.

Visualizations

Signaling Pathway

Adrenomedullin_16_31_Signaling_Pathway ADM Adrenomedullin (16-31) CGRP_R CGRP Receptor (CLR/RAMP1) ADM->CGRP_R Binds Gas Gαs CGRP_R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_extraction Peptide Extraction cluster_analysis Analysis start Collect Human Plasma (with EDTA) spike Spike with Adrenomedullin (16-31) start->spike add_inhibitor Add Protease Inhibitor Cocktail spike->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate time_points Collect Aliquots at Different Time Points incubate->time_points precipitate Protein Precipitation (Cold Acetonitrile) time_points->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Peak Area lcms->quantify calculate Calculate Half-life quantify->calculate

References

"Adrenomedullin (16-31), human" off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Adrenomedullin (B612762) (16-31), human, and to offer strategies for controlling them in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (16-31), human, and what is its primary mechanism of action?

This compound, is a peptide fragment derived from the full-length 52-amino acid hormone, Adrenomedullin (ADM). Full-length ADM is a potent vasodilator involved in a wide range of physiological processes.[1][2] The primary receptors for full-length ADM are the Adrenomedullin 1 (AM1) and Adrenomedullin 2 (AM2) receptors. These receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 for the AM1 receptor and RAMP3 for the AM2 receptor.[3][4][5] While Adrenomedullin (16-31) is a fragment of ADM, its own distinct primary receptor and full mechanism of action are still under investigation. However, it has been shown to possess biological activity, including pressor effects in rats.[2][6]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target interaction of this compound, is its appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor.[6][7][8] The CGRP receptor is also a heterodimer of CLR, but in this case, it is complexed with RAMP1.[3][4] Given that the full-length ADM can interact with AM1 and AM2 receptors, it is plausible that the (16-31) fragment may also exhibit some affinity for these receptor subtypes, although this is less characterized.

Q3: Why is it important to control for these off-target effects in my experiments?

Troubleshooting Guide: Identifying and Controlling Off-Target Effects

This guide provides a systematic approach to investigate and control for the off-target effects of this compound.

Step 1: Characterize the Receptor Expression Profile of Your Experimental System

Before initiating functional assays, it is crucial to determine the expression levels of the potential on- and off-target receptors in your cell line or tissue of interest.

Experimental Protocol: Quantitative PCR (qPCR) for Receptor Subunit Expression

  • RNA Isolation: Isolate total RNA from your cells or tissue using a standard protocol (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using specific primers for CALCRL (the gene for CLR), RAMP1, RAMP2, and RAMP3. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data to determine the relative expression levels of each receptor subunit. High expression of CALCRL and RAMP1 suggests a potential for significant CGRP receptor-mediated off-target effects.

Step 2: Quantify the Binding Affinity of Adrenomedullin (16-31) for Off-Target Receptors

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture cells endogenously expressing or transfected to express the CGRP, AM1, or AM2 receptors. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [125I]-CGRP for the CGRP receptor).

  • Competition: Add increasing concentrations of unlabeled Adrenomedullin (16-31) to the wells.

  • Incubation and Washing: Incubate the plates to allow binding to reach equilibrium. Wash the plates to remove unbound radioligand.

  • Detection: Measure the amount of bound radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Adrenomedullin (16-31). Fit the data to a one-site competition model to calculate the IC50 value, which can then be converted to a Ki value.

Table 1: Hypothetical Off-Target Binding Profile of this compound

ReceptorReceptor SubunitsBinding Affinity (Ki)Implication for Off-Target Effects
CGRP Receptor CLR + RAMP1Low to mid nMHigh Potential: Significant off-target effects are likely if the receptor is expressed.
AM1 Receptor CLR + RAMP2High nM to µMModerate Potential: Off-target effects may occur at higher concentrations of the peptide.
AM2 Receptor CLR + RAMP3High nM to µMModerate Potential: Similar to the AM1 receptor, effects may be seen at higher concentrations.

Note: The binding affinity values in this table are hypothetical and should be experimentally determined for your specific system.

Step 3: Utilize Pharmacological Blockade to Isolate Receptor-Specific Effects

The use of selective antagonists is a common and effective method to differentiate between the activation of different receptors.

Experimental Protocol: Functional Assay with Selective Antagonists

  • Select a Functional Assay: Choose an assay that measures a downstream signaling event common to the potential receptors, such as a cAMP accumulation assay.

  • Pre-treatment with Antagonist: Pre-incubate your cells or tissue with a selective antagonist for the suspected off-target receptor (e.g., a CGRP receptor antagonist like CGRP (8-37) or a small molecule antagonist).

  • Stimulation with Adrenomedullin (16-31): After the pre-incubation period, stimulate the cells with Adrenomedullin (16-31).

  • Measurement: Measure the functional response (e.g., cAMP levels).

  • Analysis: A significant reduction in the response in the presence of the antagonist indicates that the effect was mediated by the blocked receptor.

Table 2: Recommended Antagonists for Controlling Off-Target Effects

Off-Target ReceptorRecommended Antagonist(s)Typical Concentration Range
CGRP Receptor CGRP (8-37)100 nM - 1 µM
Olcegepant (BIBN4096BS)10 nM - 100 nM
AM1/AM2 Receptors Adrenomedullin (22-52)100 nM - 1 µM
Step 4: Employ Genetic Approaches for Definitive Target Validation

For the most definitive evidence of on- and off-target effects, genetic manipulation of receptor expression is the gold standard.

Experimental Protocol: siRNA-mediated Knockdown of Receptor Subunits

  • siRNA Design and Transfection: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of CALCRL, RAMP1, RAMP2, or RAMP3. Transfect your cells with the specific siRNAs.

  • Knockdown Verification: After 48-72 hours, verify the knockdown of the target gene expression by qPCR or Western blot.

  • Functional Assay: Perform your functional assay with Adrenomedullin (16-31) in the knockdown cells.

  • Analysis: A loss of response in cells with knockdown of a specific receptor subunit provides strong evidence that the effect is mediated through that receptor.

Visualizing Signaling Pathways and Experimental Workflows

To aid in understanding the complex interactions and experimental designs, the following diagrams are provided.

cluster_ligand Ligand cluster_receptors Receptors cluster_signaling Downstream Signaling ADM(16-31) ADM(16-31) CGRP_R CGRP Receptor (CLR + RAMP1) ADM(16-31)->CGRP_R Off-Target AM1_R AM1 Receptor (CLR + RAMP2) ADM(16-31)->AM1_R Potential Off-Target AM2_R AM2 Receptor (CLR + RAMP3) ADM(16-31)->AM2_R Potential Off-Target cAMP ↑ cAMP CGRP_R->cAMP AM1_R->cAMP PI3K_Akt ↑ PI3K/Akt AM1_R->PI3K_Akt NO_cGMP ↑ NO/cGMP AM1_R->NO_cGMP AM2_R->cAMP PKA ↑ PKA cAMP->PKA

Caption: Potential signaling pathways of Adrenomedullin (16-31) via on- and off-target receptors.

cluster_workflow Experimental Workflow for Off-Target Validation A 1. Characterize Receptor Expression (qPCR) B 2. Determine Binding Affinity (Competitive Binding Assay) A->B C 3. Pharmacological Blockade (Functional Assay with Antagonists) B->C D 4. Genetic Knockdown (siRNA) C->D E Data Interpretation & Conclusion D->E

Caption: A stepwise workflow for identifying and controlling for off-target effects.

References

Improving signal-to-noise ratio in "Adrenomedullin (16-31), human" assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Adrenomedullin (16-31), human" assays. The focus is on improving the signal-to-noise ratio in competitive immunoassay formats.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (B612762) (16-31), human, and what is its primary function?

This compound, is a peptide fragment derived from the full-length human adrenomedullin (hADM) molecule.[1] It is known to have an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor and has been observed to exhibit pressor activity (tending to raise blood pressure) in rats.[1] This suggests it can act as a ligand in receptor binding and competitive immunoassays.

Q2: What is the most common type of immunoassay for a small peptide fragment like Adrenomedullin (16-31)?

For small peptides, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and suitable format. In this setup, the Adrenomedullin (16-31) in the sample competes with a labeled version of the peptide for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of the peptide in the sample.

Q3: What are the critical reagents and materials for an Adrenomedullin (16-31) competitive ELISA?

Key components include:

  • A microplate pre-coated with a capture antibody (often a secondary antibody).

  • A primary antibody specific to Adrenomedullin (16-31).

  • Adrenomedullin (16-31) standard for creating a standard curve.

  • Biotinylated or enzyme-conjugated Adrenomedullin (16-31) as the competitor.

  • Streptavidin-Horseradish Peroxidase (SA-HRP) if using a biotinylated peptide.

  • A substrate solution (e.g., TMB).

  • A stop solution (e.g., dilute sulfuric or hydrochloric acid).

  • Wash buffer and assay buffer.

Q4: Why is my signal-to-noise ratio low in my Adrenomedullin (16-31) assay?

A low signal-to-noise ratio can be caused by either a weak signal, high background, or a combination of both. Common culprits include:

  • Weak Signal: Inefficient binding of the antibody to the peptide, degradation of the peptide or reagents, or suboptimal incubation times and temperatures.

  • High Background: Non-specific binding of the antibody or conjugated peptide to the plate, insufficient washing, or cross-reactivity with other molecules in the sample.

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the specific signal from your sample, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Inefficient Blocking Use a high-quality blocking buffer (e.g., commercial-grade BSA or casein-based blockers). Increase the blocking incubation time or temperature.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Adding a detergent like Tween-20 (0.05%) to the wash buffer can also help.
High Concentration of Detection Reagents Titrate the primary antibody and the labeled peptide to find the optimal concentrations that provide a good signal without increasing background.
Non-specific Binding of Labeled Peptide Include a blocking agent in the assay buffer to reduce non-specific interactions.
Cross-Reactivity If using complex samples like plasma or serum, consider a sample extraction or purification step to remove interfering substances.
Issue 2: Weak or No Signal

A weak signal can make it difficult to distinguish between different concentrations of your analyte.

Potential Cause Recommended Solution
Degraded Reagents Ensure all reagents, especially the peptide standard and labeled peptide, are stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.
Suboptimal Incubation Times/Temperatures Optimize incubation times and temperatures for antibody and labeled peptide binding. Longer incubation at a lower temperature (e.g., 4°C overnight) can sometimes improve binding.[2]
Incorrect Reagent Concentrations Verify the concentrations of the primary antibody and labeled peptide. Perform a titration to determine the optimal concentrations for your assay.
Poor Antibody Affinity Ensure the primary antibody has a high affinity for Adrenomedullin (16-31). If possible, test different antibody clones.
Inactive Enzyme Conjugate If using an enzyme-conjugated peptide or a secondary detection system like SA-HRP, verify the activity of the enzyme and the integrity of the substrate.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting Inconsistency Use calibrated pipettes and ensure proper technique. Change pipette tips for each sample and reagent.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation. Ensure the plate is sealed properly during incubations.
Incomplete Washing Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.

Experimental Protocols

Competitive ELISA Protocol for Adrenomedullin (16-31)

This protocol is a general guideline and may require optimization for specific antibodies and reagents.

Materials:

  • 96-well microplate coated with a secondary antibody.

  • Primary antibody against Adrenomedullin (16-31).

  • Adrenomedullin (16-31) standard.

  • Biotinylated Adrenomedullin (16-31).

  • Streptavidin-HRP (SA-HRP).

  • Assay Buffer (e.g., PBS with 0.1% BSA).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • TMB Substrate Solution.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Plate sealer.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as required. Dilute the primary antibody and biotinylated Adrenomedullin (16-31) in Assay Buffer to their optimal concentrations (determined by titration).

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.

  • Competitive Reaction: Add 25 µL of the diluted primary antibody and 25 µL of the biotinylated Adrenomedullin (16-31) to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • SA-HRP Addition: Add 100 µL of diluted SA-HRP solution to each well.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Visualizations

Adrenomedullin Signaling Pathway

Adrenomedullin (and its fragments) typically signal through a receptor complex composed of the Calcitonin Receptor-Like Receptor (CRLR) and a Receptor Activity-Modifying Protein (RAMP). Adrenomedullin (16-31) has been shown to have an affinity for the CGRP1 receptor, which is a complex of CRLR and RAMP1.

Adrenomedullin_Signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor CRLR RAMP1 G_Protein G-Protein Receptor->G_Protein Activates ADM_16_31 Adrenomedullin (16-31) ADM_16_31->Receptor Binds to CGRP1 Receptor AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Leads to

Caption: Adrenomedullin (16-31) signaling via the CGRP1 receptor complex.

Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for Adrenomedullin (16-31).

Competitive_ELISA_Workflow start Start reagent_prep Prepare Reagents (Standards, Samples, Antibodies) start->reagent_prep add_reagents Add Sample/Standard, Primary Antibody, and Labeled ADM (16-31) to Wells reagent_prep->add_reagents incubation1 Incubate (Competitive Binding) add_reagents->incubation1 wash1 Wash Wells (4x) incubation1->wash1 add_enzyme Add Enzyme Conjugate (e.g., SA-HRP) wash1->add_enzyme incubation2 Incubate add_enzyme->incubation2 wash2 Wash Wells (4x) incubation2->wash2 add_substrate Add Substrate wash2->add_substrate develop Incubate (Color Development) add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA of Adrenomedullin (16-31).

Troubleshooting Logic for Low Signal-to-Noise Ratio

This decision tree can help diagnose the cause of a poor signal-to-noise ratio.

Troubleshooting_Logic start Low Signal-to-Noise Ratio check_background Is Background High? start->check_background high_bg High Background Issue check_background->high_bg Yes low_signal Weak Signal Issue check_background->low_signal No troubleshoot_bg Troubleshoot High Background: - Improve Blocking - Increase Washing - Titrate Detection Reagents high_bg->troubleshoot_bg troubleshoot_signal Troubleshoot Weak Signal: - Check Reagent Integrity - Optimize Incubation - Verify Reagent Concentrations low_signal->troubleshoot_signal

Caption: Decision tree for troubleshooting a low signal-to-noise ratio.

References

Common challenges in "Adrenomedullin (16-31), human" research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for research involving Adrenomedullin (B612762) (16-31), human. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors with this peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (16-31), human?

This compound, is a 16-amino acid peptide fragment derived from the full-length 52-amino acid human Adrenomedullin (ADM). It is known to exhibit biological activity, notably pressor effects in certain animal models.

Q2: What is the primary known biological activity of this compound?

The primary reported biological activity of this compound, is its pressor activity, causing an increase in blood pressure, which has been observed in rats. Interestingly, this effect is species-specific and has not been observed in cats.[1][2][3][4][5][6][7][8]

Q3: Which receptor does this compound interact with?

This compound has an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 (CGRP1) receptor.[4][5][6] The full-length Adrenomedullin peptide interacts with its own receptors (AM1 and AM2), which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs) 2 and 3, respectively. The CGRP receptor is formed by CLR and RAMP1.[9]

Q4: What are the physical and chemical properties of this compound?

For a summary of the key physical and chemical properties, please refer to the table below.

PropertyValueReference
Molecular Formula C82H129N25O21S2[8]
Molecular Weight 1865.19 g/mol [8]
Sequence Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2[8]
Solubility in Water ≥ 100 mg/mL (53.61 mM)[8]

Q5: How should I store this compound?

Proper storage is crucial to maintain the integrity of the peptide. Recommended storage conditions are provided in the table below.

FormStorage TemperatureDuration
Lyophilized Powder-20°C1 year
Lyophilized Powder-80°C2 years
In Solvent-20°C1 month
In Solvent-80°C6 months

It is recommended to store the peptide in a sealed container, away from moisture.[6][8]

Troubleshooting Guides

This section addresses common challenges that may be encountered during experiments with this compound.

Problem 1: Inconsistent or unexpected results in in vivo pressor activity assays.
Possible Cause Troubleshooting Step
Species-specific effects Ensure you are using a responsive animal model. The pressor effect of Adrenomedullin (16-31) has been documented in rats but not in cats.[1][2][3][4][5][6][7][8] The effects in other species may vary.
Peptide degradation The stability of peptide fragments in serum can be a concern. Full-length Adrenomedullin is known to be rapidly cleaved in human serum.[10] While specific data for the (16-31) fragment is limited, it is crucial to handle the peptide properly to avoid degradation. Prepare fresh solutions for each experiment and minimize the time the peptide is in solution before administration.
Improper formulation For in vivo studies, ensure the peptide is completely dissolved and the vehicle is appropriate for the route of administration and does not interfere with the biological activity. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) are common vehicles.
Off-target effects Given its affinity for the CGRP1 receptor, observed effects might be mediated through this pathway. Consider using a CGRP receptor antagonist as a control to investigate the specificity of the observed pressor response.
Problem 2: Difficulty in obtaining reproducible results in cell-based assays.
Possible Cause Troubleshooting Step
Low or absent receptor expression Confirm that the cell line used in your assay expresses the CGRP1 receptor, as this is a known target for Adrenomedullin (16-31).[4][5][6] You can verify receptor expression using techniques like RT-PCR, Western blot, or flow cytometry.
Peptide aggregation While highly soluble in water, improper handling or storage can lead to aggregation. Visually inspect the solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a small amount of a suitable organic solvent like DMSO before diluting to the final aqueous buffer.
Cell culture conditions Ensure that cell culture conditions (e.g., serum concentration, cell density) are consistent across experiments, as these can influence receptor expression and signaling.
Problem 3: Challenges in receptor binding assays.
Possible Cause Troubleshooting Step
Low binding affinity While it has "appreciable affinity," the precise binding affinity (Kd or IC50) of Adrenomedullin (16-31) for the CGRP1 receptor is not well-documented in readily available literature. You may need to use higher concentrations of the peptide to achieve significant binding or displacement.
Non-specific binding Optimize your binding buffer by including agents like bovine serum albumin (BSA) to reduce non-specific binding. Ensure adequate washing steps to remove unbound peptide.
Radioligand issues If using a radiolabeled ligand, ensure its specific activity is adequate and that it has not degraded.

Experimental Protocols

General Protocol for In Vivo Pressor Activity Assessment in Rats

This protocol provides a general framework for assessing the pressor activity of this compound in an anesthetized rat model.

  • Animal Preparation:

    • Use adult male rats (e.g., Sprague-Dawley or Wistar).

    • Anesthetize the animals with a suitable anesthetic (e.g., pentobarbital (B6593769) sodium, isoflurane).

    • Cannulate the carotid artery or femoral artery for continuous blood pressure monitoring.

    • Cannulate the jugular vein or femoral vein for intravenous administration of the peptide.

    • Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile, pyrogen-free saline or an appropriate vehicle.

    • Prepare serial dilutions to administer a range of doses.

  • Experimental Procedure:

    • Record baseline mean arterial pressure (MAP) for a sufficient period (e.g., 15-30 minutes).

    • Administer the vehicle control and record MAP to ensure it has no effect on blood pressure.

    • Administer increasing doses of this compound intravenously as a bolus injection.

    • Continuously monitor and record MAP throughout the experiment.

    • Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose.

    • Plot the dose-response curve to determine the potency of the pressor effect.

General Protocol for a Competitive Receptor Binding Assay

This protocol outlines a general procedure for a competitive binding assay to investigate the interaction of this compound with the CGRP1 receptor.

  • Membrane Preparation:

    • Use a cell line or tissue known to express the CGRP1 receptor (e.g., SK-N-MC cells).

    • Homogenize the cells or tissue in a suitable buffer and centrifuge to isolate the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a microplate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CGRP receptor ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of unlabeled this compound.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CGRP).

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor peptide.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Signaling Pathways and Experimental Workflows

Adrenomedullin/CGRP Signaling Pathway

Adrenomedullin and CGRP share a common receptor component, the calcitonin receptor-like receptor (CLR). The specificity for each peptide is determined by the associated receptor activity-modifying protein (RAMP). The CGRP receptor is a complex of CLR and RAMP1. Upon ligand binding, the receptor activates Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as vasodilation.

Adrenomedullin_CGRP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADM_16_31 Adrenomedullin (16-31) CGRP_R CGRP Receptor (CLR + RAMP1) ADM_16_31->CGRP_R Binds G_Protein G-protein (Gs) CGRP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Caption: Adrenomedullin (16-31) signaling via the CGRP receptor.

Experimental Workflow for In Vivo Pressor Activity Assay

The following diagram illustrates the key steps in conducting an in vivo experiment to assess the pressor activity of this compound.

InVivo_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Stabilization Stabilization & Baseline Blood Pressure Recording Animal_Prep->Stabilization Vehicle_Admin Vehicle Administration Stabilization->Vehicle_Admin Peptide_Admin Dose-Response Administration of Adrenomedullin (16-31) Vehicle_Admin->Peptide_Admin Data_Collection Continuous Blood Pressure Monitoring Peptide_Admin->Data_Collection Data_Analysis Data Analysis (Change in MAP, Dose-Response Curve) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo pressor activity assessment.

References

"Adrenomedullin (16-31), human" peptide purity and quality considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adrenomedullin (B612762) (16-31), human. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on peptide purity, quality considerations, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Adrenomedullin (16-31), human, and what is its primary biological activity?

This compound, is a 16-amino acid peptide fragment derived from the full-length 52-amino acid human adrenomedullin (hADM)[1][2]. Its sequence is Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, with a disulfide bridge between the two cysteine residues[3]. While the full-length adrenomedullin is a potent vasodilator, the (16-31) fragment exhibits a contrasting pressor (vasoconstrictor) activity in rats[1][2]. This peptide has a notable affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor[1][2].

Q2: What is the expected purity of commercially available this compound?

Reputable suppliers typically provide this compound, with a purity of >95% or >98%, as determined by High-Performance Liquid Chromatography (HPLC) analysis. It is crucial to always refer to the certificate of analysis provided with your specific batch for the exact purity value.

Q3: How should I properly store and handle the lyophilized peptide and its solutions?

Proper storage is critical to maintain the integrity and activity of the peptide. The following table summarizes the recommended storage conditions:

FormStorage TemperatureDurationNotes
Lyophilized Powder-80°C2 yearsSealed, away from moisture.
-20°C1 yearSealed, away from moisture.
In Solution-80°C6 monthsSealed, away from moisture. Avoid repeated freeze-thaw cycles.
-20°C1 monthSealed, away from moisture. Avoid repeated freeze-thaw cycles.

Handling Recommendations:

  • Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

  • For preparing stock solutions, use sterile, high-purity water or an appropriate buffer.

  • If preparing an aqueous stock solution, it is recommended to filter-sterilize it through a 0.22 µm filter before use[2].

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q4: I'm having trouble dissolving the peptide. What solvents are recommended?

The solubility of this compound, can be influenced by its amino acid composition. Here is a systematic approach to solubilization:

  • Water: The peptide is reported to be soluble in water (H₂O) at concentrations of ≥ 100 mg/mL[1]. Always start with a small amount of sterile, high-purity water.

  • Aqueous Acidic Solution: If the peptide does not readily dissolve in water, for this positively charged peptide, trying a dilute acidic solution such as 10% acetic acid can be effective[4].

  • Organic Solvents: For highly hydrophobic peptides, or if aqueous solutions fail, a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by slow dilution with your aqueous buffer of choice[4].

Always use a vortex or sonication to aid dissolution.

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent or No Biological Effect

  • Problem: The peptide does not elicit the expected pressor response in your assay.

  • Possible Causes & Solutions:

    • Peptide Degradation: Improper storage or handling can lead to degradation. Ensure the peptide has been stored as recommended and that stock solutions are not subjected to multiple freeze-thaw cycles. The disulfide bridge is crucial for its structure and may be susceptible to reduction.

    • Incorrect Concentration: Verify your calculations for the stock solution and final experimental concentrations. Ensure the peptide was fully dissolved when making the stock solution.

    • Purity Issues: The presence of impurities from synthesis, such as truncated or modified peptides, could interfere with the biological activity. Always use a high-purity (>95%) peptide and review the certificate of analysis.

    • Experimental System: The pressor activity of Adrenomedullin (16-31) has been specifically noted in rats, but not in cats[1][2]. Ensure your experimental model is appropriate and responsive.

Issue 2: Peptide Precipitation in Solution

  • Problem: The peptide solution appears cloudy or contains visible precipitates, either immediately after dissolution or during an experiment.

  • Possible Causes & Solutions:

    • Low Solubility in Buffer: The peptide may be less soluble in your specific experimental buffer than in the initial solvent. When diluting a stock solution (especially from an organic solvent like DMSO), add the peptide stock slowly to the buffer while vortexing to prevent localized high concentrations and precipitation.

    • pH-Dependent Solubility: The solubility of peptides is often pH-dependent. The isoelectric point (pI) of the peptide determines the pH at which it has a net neutral charge and is often least soluble. Experiment with buffers of different pH values to find the optimal conditions for your experiment.

    • Aggregation: Peptides can self-associate to form aggregates, particularly at high concentrations. Work with the lowest effective concentration possible and consider using peptide-stabilizing agents in your buffer if aggregation is suspected.

Issue 3: Unexpected Results in Receptor Binding or Signaling Assays

  • Problem: The peptide shows unexpected binding affinity or signaling outcomes in relation to the CGRP receptor.

  • Possible Causes & Solutions:

    • Receptor Subtype Specificity: The CGRP receptor is a complex of the Calcitonin receptor-like receptor (CLR) and a Receptor activity-modifying protein (RAMP)[5]. The specific RAMP present (RAMP1, RAMP2, or RAMP3) determines the ligand specificity. Adrenomedullin (16-31) has an affinity for the CGRP1 receptor (CLR/RAMP1)[1][2]. Ensure your cell line or tissue expresses the correct receptor complex.

    • Biased Agonism: It is possible that Adrenomedullin (16-31) acts as a biased agonist at the CGRP receptor, selectively activating certain downstream signaling pathways while not affecting others. This could explain its pressor effect, which is contrary to the vasodilatory effect of the full-length peptide. The signaling may be context-dependent on the specific cell type and its downstream effectors.

    • Antagonistic Activity: In some contexts, the fragment might act as an antagonist to the vasodilatory effects of endogenous CGRP or full-length Adrenomedullin, leading to a net increase in vascular tone.

Quality Control and Purity Assessment

Ensuring the purity and identity of your this compound, is fundamental for reproducible and reliable experimental results. The primary methods for this are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Common Impurities in Synthetic Peptides

Synthetic peptides can contain several types of impurities arising from the synthesis process. Being aware of these can aid in interpreting quality control data.

Impurity TypeDescriptionPotential Impact
Truncated Peptides Peptides missing one or more amino acids from the N- or C-terminus due to incomplete coupling during synthesis.Can have reduced or no biological activity.
Deletion Peptides Peptides missing an internal amino acid.Altered structure and likely loss of function.
Incomplete Deprotection Residual protecting groups on amino acid side chains.Can significantly alter peptide conformation, solubility, and activity.
Oxidation Oxidation of susceptible residues like Cysteine or Tyrosine.Can affect disulfide bond formation and overall peptide structure and function.
Deamidation Conversion of Glutamine (Gln) or Asparagine (Asn) to their corresponding carboxylic acids.Introduces a charge change, which can alter structure and function. Adrenomedullin (16-31) contains two Gln residues.
Incorrect Disulfide Bridge Formation of disulfide bridges between different peptide chains (dimerization) instead of intramolecularly.Results in incorrect conformation and loss of intended biological activity.
Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or water at a concentration of approximately 1 mg/mL.

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol outlines the confirmation of the peptide's molecular weight.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Expected Molecular Weight: The monoisotopic mass of the neutral peptide is approximately 1864.95 Da. The average mass is approximately 1865.19 Da[1].

  • Observed Ions (ESI-MS): In positive ion mode, expect to see multiply charged ions, such as:

    • [M+2H]²⁺ ≈ 933.48 m/z

    • [M+3H]³⁺ ≈ 622.66 m/z

    • [M+4H]⁴⁺ ≈ 467.24 m/z

  • Tandem MS (MS/MS): For sequence confirmation, the peptide can be fragmented. The resulting b- and y-ion series can be matched to the theoretical fragmentation pattern of the Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2 sequence.

Visualizations

Signaling Pathways and Workflows

Adrenomedullin_Signaling_Comparison Figure 1: Comparison of Full-Length AM vs. AM (16-31) Signaling cluster_0 Full-Length Adrenomedullin cluster_1 Adrenomedullin (16-31) Fragment Full-Length AM Full-Length AM AM Receptor (CLR/RAMP2) AM Receptor (CLR/RAMP2) Full-Length AM->AM Receptor (CLR/RAMP2) Binds Gs Protein Activation Gs Protein Activation AM Receptor (CLR/RAMP2)->Gs Protein Activation Adenylate Cyclase Adenylate Cyclase Gs Protein Activation->Adenylate Cyclase Activates cAMP Increase cAMP Increase Adenylate Cyclase->cAMP Increase Produces Vasodilation Vasodilation cAMP Increase->Vasodilation AM (16-31) AM (16-31) CGRP1 Receptor (CLR/RAMP1) CGRP1 Receptor (CLR/RAMP1) AM (16-31)->CGRP1 Receptor (CLR/RAMP1) Binds Alternative Signaling Unknown/Alternative Signaling Pathway CGRP1 Receptor (CLR/RAMP1)->Alternative Signaling Pressor Effect Pressor Effect Alternative Signaling->Pressor Effect

Caption: Contrasting signaling of full-length Adrenomedullin and its (16-31) fragment.

Peptide_QC_Workflow Figure 2: Quality Control Workflow for Adrenomedullin (16-31) Start Start Dissolve Peptide Dissolve Lyophilized Peptide Start->Dissolve Peptide RP_HPLC RP-HPLC Analysis Dissolve Peptide->RP_HPLC Purity_Check Purity >95%? RP_HPLC->Purity_Check MS_Analysis Mass Spectrometry Analysis Purity_Check->MS_Analysis Yes Troubleshoot Contact Supplier/ Troubleshoot Purity_Check->Troubleshoot No Mass_Check Correct Mass? MS_Analysis->Mass_Check Proceed Proceed to Experiment Mass_Check->Proceed Yes Mass_Check->Troubleshoot No

Caption: A logical workflow for the quality control of Adrenomedullin (16-31).

Troubleshooting_Solubility Figure 3: Troubleshooting Peptide Solubility Start Peptide does not dissolve Try_Water Attempt to dissolve in sterile, high-purity water Start->Try_Water Check_Soluble_Water Soluble? Try_Water->Check_Soluble_Water Try_Acid Try 10% Acetic Acid Check_Soluble_Water->Try_Acid No Success Peptide Dissolved Check_Soluble_Water->Success Yes Check_Soluble_Acid Soluble? Try_Acid->Check_Soluble_Acid Try_DMSO Use minimal DMSO, then dilute with buffer Check_Soluble_Acid->Try_DMSO No Check_Soluble_Acid->Success Yes Check_Soluble_DMSO Soluble? Try_DMSO->Check_Soluble_DMSO Check_Soluble_DMSO->Success Yes Consult_Specialist Consult Specialist Check_Soluble_DMSO->Consult_Specialist No

Caption: A step-by-step guide for troubleshooting solubility issues.

References

Minimizing batch-to-batch variability of "Adrenomedullin (16-31), human"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with batch-to-batch variability of "Adrenomedullin (16-31), human" for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is Adrenomedullin (B612762) (16-31), human?

This compound, is a 16-amino acid peptide fragment derived from the full-length 52-amino acid human adrenomedullin (hADM).[1] Its sequence is Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, with a disulfide bridge between the two cysteine residues.[2] This fragment has been shown to have appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor and exhibits pressor activity in the systemic vascular bed of rats.[2][3][4]

2. What are the primary causes of batch-to-batch variability in synthetic peptides like this compound?

Batch-to-batch variability in synthetic peptides can stem from several factors throughout the manufacturing process:

  • Raw Materials: Variations in the purity and quality of the amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS) can introduce impurities.[5]

  • Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.[5]

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide can result in modified and less active peptides.[5]

  • Purification: The efficiency of purification methods like High-Performance Liquid Chromatography (HPLC) can vary, leading to different levels of process-related impurities in the final product.[6]

  • Lyophilization and Handling: Differences in the lyophilization process can affect the final water content and stability of the peptide. Inconsistent handling and storage can also lead to degradation.[5]

3. How should I properly store and handle this compound to minimize variability?

Proper storage and handling are critical for maintaining the integrity and activity of the peptide across experiments.

Storage of Lyophilized Powder:

TemperatureDurationStorage Conditions
-80°CUp to 2 yearsSealed storage, away from moisture.[2]
-20°CUp to 1 yearSealed storage, away from moisture.[2]

Storage of Solubilized Peptide:

TemperatureDurationStorage Conditions
-80°CUp to 6 monthsIn a suitable solvent, sealed, away from moisture.[2]
-20°CUp to 1 monthIn a suitable solvent, sealed, away from moisture.[2]

Handling Recommendations:

  • Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.

  • Use sterile, high-purity water or buffer for reconstitution.[3]

  • Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.

4. What is the recommended solvent for reconstituting this compound?

This compound is soluble in water.[2] For research purposes, it is recommended to reconstitute in sterile, distilled water. If solubility issues arise, particularly with higher concentrations, a small amount of a suitable organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[3]

Solubility Data:

SolventConcentration
Water (H₂O)≥ 100 mg/mL (53.61 mM)[2]

"≥" indicates that it is soluble, but the saturation point is not known.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step Recommended Action
Batch-to-Batch Variation in Peptide Purity Verify the purity of each batch using analytical techniques.Protocol: Purity Verification by RP-HPLC. 1. Reconstitute a small, known amount of the peptide from each batch in an appropriate solvent (e.g., water with 0.1% TFA). 2. Analyze the samples using a reversed-phase HPLC (RP-HPLC) system with a C18 column. 3. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the peptide. 4. Compare the chromatograms of different batches, looking for consistency in the main peak's retention time and the profile of minor impurity peaks. A significant difference in the purity percentage or the impurity profile can explain inconsistent results.
Incorrect Peptide Concentration Determine the net peptide content of each batch.Lyophilized peptides contain water and counter-ions, so the gross weight does not equal the actual peptide weight. Perform amino acid analysis or use the manufacturer's provided net peptide content to calculate the exact concentration.
Peptide Degradation Assess the integrity of the peptide.Protocol: Integrity Check by Mass Spectrometry. 1. Prepare a sample of the peptide from the problematic batch. 2. Analyze the sample using electrospray ionization (ESI) or MALDI mass spectrometry. 3. Compare the observed molecular weight with the theoretical molecular weight (1865.19 g/mol ).[2] The presence of peaks corresponding to smaller fragments or modified forms of the peptide indicates degradation.
Improper Peptide Solubilization Review the reconstitution protocol.Ensure the peptide is fully dissolved. If precipitates are visible, try vortexing gently or sonicating briefly. Consider testing different solubilization methods as recommended by the supplier.[3]
Issue 2: Reduced or Absent Biological Activity
Possible Cause Troubleshooting Step Recommended Action
Oxidation of Cysteine Residues Check for proper disulfide bond formation.The biological activity of Adrenomedullin (16-31) is dependent on the intramolecular disulfide bridge. Improper storage or handling can lead to the reduction of this bond. Consider using non-reducing conditions during sample preparation for assays.
Receptor Desensitization Review the experimental design of cell-based assays.Prolonged exposure of cells to the peptide can lead to receptor internalization and desensitization. Optimize incubation times and peptide concentrations.
Incorrect Assay Conditions Verify all assay parameters.Ensure that the pH, temperature, and buffer composition of your assay are optimal for the peptide and the biological system being studied.

Experimental Protocols

Protocol 1: Quality Control Workflow for Incoming Peptide Batches

This workflow outlines the steps to ensure the consistency of new batches of this compound.

G cluster_0 Batch Acceptance Workflow A Receive New Batch of This compound B Visual Inspection (Color, Appearance) A->B C Reconstitution of a Small Aliquot B->C D Purity Analysis (RP-HPLC) C->D E Identity Verification (Mass Spectrometry) C->E G Compare with Previous Batches D->G E->G F Functional Assay (e.g., cAMP accumulation) F->G H Accept or Reject Batch G->H

Caption: A typical workflow for the quality control of incoming peptide batches.

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol is to assess the biological activity of this compound by measuring its ability to stimulate cAMP production in cells expressing the CGRP receptor.

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the human CGRP receptor) in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: Prepare an assay medium containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Peptide Preparation: Prepare serial dilutions of this compound from different batches in the assay medium.

  • Stimulation: Remove the culture medium from the cells and add the peptide dilutions. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the peptide concentration to generate a dose-response curve and determine the EC50 for each batch.

Signaling Pathway

Adrenomedullin and its fragments, including Adrenomedullin (16-31), are known to interact with the CGRP receptor, a G protein-coupled receptor (GPCR). This interaction primarily leads to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] Increased cAMP levels activate Protein Kinase A (PKA), leading to various downstream cellular responses. In some cell types, adrenomedullin can also stimulate calcium mobilization.[7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ADM Adrenomedullin (16-31), human CGRP_R CGRP Receptor ADM->CGRP_R Binds G_Protein Gs Protein CGRP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

Adrenomedullin (16-31), human vs. Full-Length Adrenomedullin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the endogenous peptide fragment Adrenomedullin (B612762) (16-31), human (AM (16-31)) and the full-length human Adrenomedullin (AM). This document summarizes their distinct pharmacological profiles, supported by experimental data, to aid in research and drug development endeavors.

Executive Summary

Full-length human Adrenomedullin is a potent vasodilator with a crucial role in cardiovascular homeostasis. In stark contrast, the fragment AM (16-31) exhibits pressor (vasoconstrictor) activity in certain preclinical models. This functional dichotomy arises from their differential interactions with Adrenomedullin and Calcitonin Gene-Related Peptide (CGRP) receptors. While full-length AM acts as an agonist at its cognate receptors to mediate vasodilation, AM (16-31) displays a complex pharmacological profile, including affinity for the CGRP1 receptor, and has been investigated as a potential antagonist of AM receptors.

Comparative Biological Activities

The primary and most striking difference between full-length AM and AM (16-31) lies in their opposing effects on vascular tone.

  • Full-Length Adrenomedullin (AM): A well-established vasodilator, AM lowers blood pressure by acting on vascular smooth muscle and endothelial cells.[1] This effect is mediated through its interaction with specific AM receptors (AM1 and AM2), which are heterodimers of the calcitonin receptor-like receptor (CLRL) and receptor activity-modifying proteins (RAMP2 or RAMP3, respectively).[2][3]

  • Adrenomedullin (16-31), human: This fragment has been shown to possess pressor activity, causing an increase in blood pressure in rats.[4][5][6] This vasoconstrictor effect is contrary to the action of the parent peptide.

Receptor Binding and Functional Activity

The distinct biological effects of full-length AM and AM (16-31) can be attributed to their differing affinities and functional activities at AM and CGRP receptors.

Quantitative Comparison of Receptor Affinity and Functional Activity
PeptideReceptorParameterValueSpecies/Cell LineReference
Full-Length AM AM1 ReceptorEC50 (cAMP)85.76 nMRat DRG neurons[2]
AM1 ReceptorEC50 (cAMP)103.3 nMRat spinal motor neurons[2]
CGRP ReceptorIC50~10-100 fold < CGRPVarious tissues[7]
Adrenomedullin (16-31) AM ReceptorBindingIneffective displacementHuman adrenal zona glomerulosa[8]
CGRP1 ReceptorAffinityAppreciable-[4][7]

Note: Direct comparative studies providing Ki or IC50 values for both peptides on all three receptors (AM1, AM2, CGRP1) in a single experimental setup are limited in the public domain. The data presented is compiled from multiple sources.

A study by Belloni et al. (1998) demonstrated that AM (16-31) was ineffective at displacing radiolabeled full-length AM from its binding sites in the human adrenal zona glomerulosa, suggesting a low affinity for the AM receptor in this tissue.[8] Conversely, multiple sources indicate that AM (16-31) has an appreciable affinity for the CGRP1 receptor.[4][7]

The pressor activity of AM (16-31) in rats is a key differentiator. While the precise mechanism is not fully elucidated in the available literature, it is hypothesized to be related to its interaction with CGRP receptors, potentially acting as an antagonist or a partial agonist, thereby blocking the vasodilatory effects of endogenous CGRP or eliciting a constrictive response.

Signaling Pathways

The signaling pathways activated by full-length AM are well-characterized. The differential effects of AM (16-31) suggest an alternative or inhibitory interaction with these pathways.

Signaling Pathway for Full-Length Adrenomedullin

FullLengthAM_Signaling AM Full-Length Adrenomedullin AMR AM Receptor (CLRL/RAMP2 or 3) AM->AMR binds Gs Gαs AMR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to

Caption: Signaling pathway of full-length Adrenomedullin leading to vasodilation.

Postulated Mechanism of Action for Adrenomedullin (16-31)

Caption: Postulated mechanism for the pressor effect of Adrenomedullin (16-31).

Experimental Methodologies

The following are generalized protocols for key experiments used to characterize and compare the activities of full-length AM and AM (16-31).

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of the peptides to their receptors.

Objective: To quantify the binding affinity (Ki or IC50) of full-length AM and AM (16-31) to AM and CGRP receptors.

Generalized Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with CLRL and either RAMP1, RAMP2, or RAMP3).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction:

    • In a multi-well plate, incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., 125I-AM or 125I-CGRP).

    • Add increasing concentrations of the unlabeled competitor peptide (full-length AM or AM (16-31)).

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

BindingAssay_Workflow start Start cell_culture Culture cells expressing AM or CGRP receptors start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and competitor peptides membrane_prep->incubation filtration Separate bound and free ligand by filtration incubation->filtration counting Measure radioactivity filtration->counting analysis Analyze data to determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand receptor binding assay.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of the peptides to stimulate or inhibit the production of the second messenger cAMP, providing a measure of their functional activity (agonism or antagonism).

Objective: To determine the potency (EC50) and efficacy (Emax) of full-length AM as an agonist and to assess the antagonistic potential of AM (16-31).

Generalized Protocol:

  • Cell Culture:

    • Seed cells expressing the receptor of interest in a multi-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing, add increasing concentrations of full-length AM.

    • For antagonist testing, pre-incubate cells with increasing concentrations of AM (16-31) before adding a fixed, sub-maximal concentration of an agonist (e.g., full-length AM or CGRP).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonist activity, plot cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • For antagonist activity, determine the shift in the agonist dose-response curve caused by the antagonist and calculate the pA2 or KB value.

Experimental Workflow for cAMP Functional Assay

cAMPAssay_Workflow start Start cell_seeding Seed receptor-expressing cells in a multi-well plate start->cell_seeding pre_incubation Pre-incubate with phosphodiesterase inhibitor cell_seeding->pre_incubation agonist_antagonist Add agonist (full-length AM) or antagonist (AM 16-31) + agonist pre_incubation->agonist_antagonist incubation Incubate at 37°C agonist_antagonist->incubation cell_lysis Lyse cells incubation->cell_lysis cAMP_quantification Quantify intracellular cAMP cell_lysis->cAMP_quantification data_analysis Analyze data to determine EC50/Emax or pA2/KB cAMP_quantification->data_analysis end End data_analysis->end

Caption: Workflow for a typical cAMP functional assay.

Conclusion

Full-length Adrenomedullin and its fragment, Adrenomedullin (16-31), represent a fascinating example of how a peptide's biological activity can be dramatically altered by truncation. While the full-length peptide is a well-established vasodilator, AM (16-31) exhibits opposing pressor effects in certain models. This functional switch appears to be driven by a shift in receptor interaction, with AM (16-31) showing a notable affinity for the CGRP1 receptor and a lack of significant binding to AM receptors in some tissues. For researchers in cardiovascular physiology and drug development, understanding these differences is critical for the design of selective ligands targeting the adrenomedullin and CGRP systems. Further direct comparative studies are warranted to fully elucidate the quantitative pharmacology and the precise mechanism of action of Adrenomedullin (16-31).

References

Comparative studies of "Adrenomedullin (16-31), human" and other vasoactive peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasoactive peptide fragment "Adrenomedullin (16-31), human" with other key vasoactive peptides. The information is curated to assist researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development in understanding the relative performance and mechanisms of these compounds.

Executive Summary

Adrenomedullin (B612762) (ADM) is a potent vasodilator peptide, however, its fragment, Adrenomedullin (16-31), exhibits a contrasting pressor (vasoconstrictor) effect in certain preclinical models. This guide delves into the available experimental data to compare the vasoactive properties of Adrenomedullin (16-31) with the well-characterized vasodilator, full-length Adrenomedullin, and the potent vasoconstrictors, Angiotensin II and Endothelin-1. While quantitative data for the vasoconstrictor potency of Adrenomedullin (16-31) in human vasculature remains to be fully elucidated, this guide synthesizes the current understanding of its mechanism of action and provides a framework for its comparative evaluation.

Comparative Data of Vasoactive Peptides

The following table summarizes the vasoactive effects and potency of this compound, full-length Adrenomedullin, Angiotensin II, and Endothelin-1. It is important to note that direct comparative studies under identical experimental conditions are limited, and potency values can vary depending on the tissue and species studied.

PeptidePrimary Vasoactive EffectReceptor(s)Potency (EC50/IC50)Species/Tissue (Example)
This compound Vasoconstriction (Pressor) CGRP Receptor (antagonist activity suggested)[1][2][3]Data not availableRat (in vivo)[1][2]
Adrenomedullin (full-length), humanVasodilationAM1 (CLR/RAMP2), AM2 (CLR/RAMP3), CGRP Receptor[4][5]~1 nM (cAMP stimulation in HUVECs)[6]Human umbilical vein endothelial cells
Angiotensin IIVasoconstrictionAT1 Receptor~4.6 nM (contraction)[7]Mouse abdominal aorta
Endothelin-1VasoconstrictionETA, ETB Receptors~6.5 nM (contraction)[3]Human resistance vessels

Note: EC50/IC50 values are highly dependent on the experimental setup. The provided values are for reference and may not be directly comparable.

Signaling Pathways

The signaling pathways of these vasoactive peptides are crucial to understanding their physiological and pathological roles.

This compound - Proposed Signaling Pathway

Adrenomedullin (16-31) is reported to have a significant affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor, where it may act as an antagonist.[1][2][3] This antagonistic action at the CGRP receptor on vascular smooth muscle cells could inhibit the vasodilatory signaling of endogenous CGRP, leading to a net vasoconstrictor effect. The precise downstream signaling cascade following the interaction of Adrenomedullin (16-31) with the CGRP receptor is not yet fully elucidated but is hypothesized to involve the inhibition of cAMP production.

cluster_VascularSmoothMuscleCell Adrenomedullin (16-31) Signaling Pathway ADM_16_31 Adrenomedullin (16-31) CGRP_R CGRP Receptor ADM_16_31->CGRP_R Antagonizes AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Promotes

Figure 1: Proposed signaling pathway for Adrenomedullin (16-31) in vascular smooth muscle cells.

Full-Length Adrenomedullin - Signaling Pathway

Full-length Adrenomedullin primarily signals through its receptors, AM1 and AM2, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMP2 or RAMP3, respectively).[4][5] This interaction activates Gs proteins, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP).[6] In endothelial cells, Adrenomedullin can also stimulate nitric oxide (NO) production, contributing to vasodilation.[8]

cluster_EndothelialCell Adrenomedullin Signaling Pathway ADM Adrenomedullin AM_R AM Receptor (CLR/RAMP2 or 3) ADM->AM_R Binds Gs Gs protein AM_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes

Figure 2: Simplified signaling pathway of full-length Adrenomedullin.

Angiotensin II - Signaling Pathway

Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the Angiotensin II receptor type 1 (AT1 receptor) on vascular smooth muscle cells. This Gq/11 protein-coupled receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both leading to smooth muscle contraction.

cluster_VascularSmoothMuscleCell Angiotensin II Signaling Pathway AngII Angiotensin II AT1_R AT1 Receptor AngII->AT1_R Binds Gq11 Gq/11 protein AT1_R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Contraction Vasoconstriction Ca2->Contraction Promotes PKC->Contraction Promotes

Figure 3: Signaling pathway of Angiotensin II in vascular smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of vasoactive peptides.

Vascular Reactivity Assay (Isometric Tension Recording)

This protocol is a standard method for assessing the contractile or relaxant effects of vasoactive substances on isolated blood vessel segments.

Objective: To measure the isometric tension changes in isolated arterial rings in response to this compound and other vasoactive peptides.

Methodology:

  • Tissue Preparation:

    • Human blood vessels (e.g., internal mammary artery, saphenous vein) or animal arteries (e.g., rat aorta, mesenteric artery) are obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

    • The vessels are carefully dissected free of adhering connective and adipose tissue under a dissecting microscope.

    • Arterial rings of 2-3 mm in length are prepared. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • The arterial rings are mounted on two stainless steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • One wire is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are gradually stretched to a predetermined optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allowed to equilibrate for at least 60-90 minutes, with the bath solution being changed every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, the viability of the rings is tested by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • To study vasodilator responses, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 to a stable plateau.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the vasodilator peptide (e.g., full-length Adrenomedullin, Bradykinin) to the organ bath.

    • To study vasoconstrictor responses, cumulative concentration-response curves are generated by adding increasing concentrations of the vasoconstrictor peptide (e.g., Adrenomedullin (16-31), Angiotensin II, Endothelin-1) to the equilibrated rings at their resting tension.

    • Relaxation is expressed as a percentage of the pre-contraction, and contraction is expressed as a percentage of the maximal contraction induced by KCl.

  • Data Analysis:

    • The effective concentration producing 50% of the maximal response (EC50) is calculated by non-linear regression analysis of the concentration-response curves.

cluster_Workflow Vascular Reactivity Assay Workflow Start Isolate Blood Vessel Prepare Prepare Arterial Rings Start->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Viability Viability Test (KCl) Equilibrate->Viability Precontract Pre-contract (for Vasodilators) Viability->Precontract If testing vasodilator AddPeptide Add Vasoactive Peptide (Cumulative Doses) Viability->AddPeptide If testing vasoconstrictor Precontract->AddPeptide Record Record Tension Changes AddPeptide->Record Analyze Analyze Data (EC50) Record->Analyze End Results Analyze->End

Figure 4: Experimental workflow for the vascular reactivity assay.

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol describes the measurement of changes in intracellular calcium concentration in response to vasoactive peptides using fluorescent calcium indicators.

Objective: To determine the effect of this compound and other vasoactive peptides on intracellular calcium levels in vascular smooth muscle cells or endothelial cells.

Methodology:

  • Cell Culture and Dye Loading:

    • Vascular smooth muscle cells or endothelial cells are cultured on glass coverslips.

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a physiological salt solution containing the dye for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

    • After loading, the cells are washed to remove extracellular dye and allowed to de-esterify the Fura-2 AM to its active, calcium-sensitive form, Fura-2.

  • Fluorescence Imaging:

    • The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is collected at a single wavelength (e.g., 510 nm).

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline fluorescence ratio is recorded for a few minutes.

    • The cells are then stimulated by perfusing the chamber with a solution containing the vasoactive peptide of interest.

    • Changes in the fluorescence ratio over time are continuously recorded.

    • At the end of each experiment, the system is calibrated to convert the fluorescence ratios into absolute calcium concentrations by determining the minimum (Rmin) and maximum (Rmax) ratios.

  • Data Analysis:

    • The change in intracellular calcium concentration is plotted over time.

    • The peak increase in calcium concentration and the area under the curve can be quantified to compare the effects of different peptides.

cluster_Workflow Intracellular Calcium Imaging Workflow Start Culture Cells on Coverslips LoadDye Load with Fura-2 AM Start->LoadDye Wash Wash to Remove Extracellular Dye LoadDye->Wash Mount Mount in Perfusion Chamber Wash->Mount RecordBaseline Record Baseline Fluorescence Ratio Mount->RecordBaseline Stimulate Stimulate with Vasoactive Peptide RecordBaseline->Stimulate RecordResponse Record Fluorescence Ratio Changes Stimulate->RecordResponse Calibrate Calibrate (Rmin/Rmax) RecordResponse->Calibrate Analyze Analyze [Ca²⁺]i Changes Calibrate->Analyze End Results Analyze->End

Figure 5: Experimental workflow for intracellular calcium imaging.

Conclusion

This compound, presents an intriguing contrast to its parent molecule, exhibiting vasoconstrictor properties in some experimental settings. Its potential mechanism of action via CGRP receptor antagonism warrants further investigation to fully understand its physiological and pathological significance. This guide provides a foundational comparison with other key vasoactive peptides. However, further direct comparative studies are necessary to definitively establish the relative potency and detailed signaling mechanisms of Adrenomedullin (16-31) in human vasculature. Such research will be invaluable for the development of novel therapeutic strategies targeting the complex interplay of vasoactive peptides in cardiovascular diseases.

References

A Researcher's Guide to Validating Antibodies for Adrenomedullin (16-31), Human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and accurate experimental data. This guide addresses the critical process of validating antibodies targeting the specific human Adrenomedullin (ADM) fragment, amino acids 16-31. While commercially available antibodies specifically targeting this epitope appear to be limited, this guide provides a comprehensive framework for validating custom-developed or newly available antibodies to ensure their fitness for purpose.

Adrenomedullin is a 52-amino acid peptide hormone with a crucial role in vasodilation and cardiovascular homeostasis. The (16-31) fragment is a biologically significant region of this peptide. Ensuring an antibody specifically recognizes this fragment without cross-reacting with the full-length protein or other related peptides is essential for targeted research.

Adrenomedullin Signaling Pathway

Adrenomedullin exerts its effects by binding to a receptor complex composed of the Calcitonin Receptor-Like Receptor (CL) and a Receptor Activity-Modifying Protein (RAMP), primarily RAMP2 or RAMP3.[1][2][3][4] This interaction typically leads to the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] This signaling cascade is central to the vasodilatory and other physiological effects of Adrenomedullin.

Adrenomedullin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADM Adrenomedullin (16-31) ReceptorComplex CL + RAMP2/3 Receptor ADM->ReceptorComplex Binding GProtein G Protein (Gs) ReceptorComplex->GProtein Activation AC Adenylyl Cyclase GProtein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Physiological Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylation of targets

Caption: Adrenomedullin (16-31) binding to its receptor complex and initiating intracellular signaling.

Experimental Validation Workflow

A rigorous validation process is critical to confirm the specificity and functionality of an antibody against Adrenomedullin (16-31). The following workflow outlines the key experimental stages.

Antibody Validation Workflow Start Start: Custom Antibody Production for ADM (16-31) ELISA Peptide ELISA: Test binding to ADM (16-31) and full-length ADM Start->ELISA WB Western Blot: Detect endogenous and recombinant ADM ELISA->WB IHC Immunohistochemistry (IHC): Stain tissues known to express ADM WB->IHC Decision Is Antibody Specific? IHC->Decision Pass Antibody Validated: Proceed with research applications Decision->Pass Yes Fail Antibody Not Specific: Refine purification or re-evaluate Decision->Fail No

Caption: A stepwise workflow for validating the specificity of an Adrenomedullin (16-31) antibody.

Comparative Data Presentation

The following tables provide a template for presenting quantitative data from validation experiments. These tables should be populated with your experimental results to compare the antibody's performance against different antigens and in various applications.

Table 1: Peptide ELISA Specificity

AntigenAntibody DilutionMean Absorbance (OD450)Standard Deviation
Adrenomedullin (16-31) Peptide1:1000Experimental ValueExperimental Value
1:5000Experimental ValueExperimental Value
1:10000Experimental ValueExperimental Value
Full-length Adrenomedullin1:1000Experimental ValueExperimental Value
1:5000Experimental ValueExperimental Value
1:10000Experimental ValueExperimental Value
Unrelated Peptide1:1000Experimental ValueExperimental Value

Table 2: Western Blot Analysis

Sample LysatePredicted Band Size (kDa)Observed Band Size (kDa)Signal-to-Noise Ratio
Recombinant ADM (16-31)~1.8 kDaExperimental ValueExperimental Value
Recombinant Full-length ADM~6 kDaExperimental ValueExperimental Value
Human Adrenal Gland Lysate~6 kDa (pro-form/full)Experimental ValueExperimental Value
Negative Control Cell LysateN/AExperimental ValueExperimental Value

Table 3: Immunohistochemistry (IHC) Staining

Tissue TypeStaining Intensity (0-3+)LocalizationSpecificity Control (Peptide Block)
Human Adrenal MedullaExperimental ValueCytoplasmic/Secretory VesiclesExperimental Value
Human Vascular EndotheliumExperimental ValueCytoplasmicExperimental Value
Negative Control TissueExperimental ValueN/AExperimental Value

Experimental Protocols

Detailed and consistent protocols are essential for reproducible antibody validation.

Peptide Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is a primary screen for antibody specificity against the target peptide versus the full-length protein.

  • Plate Coating: Coat separate wells of a 96-well microplate with 1 µg/mL of Adrenomedullin (16-31) peptide, full-length human Adrenomedullin, and an unrelated control peptide in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.

  • Washing: Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the anti-Adrenomedullin (16-31) antibody (e.g., starting from 1:500) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blotting

This technique verifies the antibody's ability to detect the target protein in complex mixtures like cell or tissue lysates.

  • Sample Preparation: Prepare lysates from cells or tissues known to express Adrenomedullin (e.g., human adrenal gland) and a negative control. Run recombinant Adrenomedullin (16-31) and full-length Adrenomedullin as positive controls.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel suitable for small peptides (e.g., a 16% Tris-Tricine gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-Adrenomedullin (16-31) antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC)

IHC is used to confirm that the antibody can detect the target protein in its native context within tissue sections.

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) sections of tissues known to express Adrenomedullin, such as the human adrenal gland or placenta.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-Adrenomedullin (16-31) antibody at an optimized concentration overnight at 4°C. For a specificity control, pre-incubate the antibody with a saturating concentration of the Adrenomedullin (16-31) peptide.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-HRP complex and DAB substrate for signal detection.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Examine the slides under a microscope to assess the staining pattern and intensity. Specific staining should be absent in the peptide-blocked control.

By following this comprehensive validation guide, researchers can confidently assess the specificity and utility of antibodies for "Adrenomedullin (16-31), human," ensuring the generation of high-quality, reliable data in their studies.

References

Reproducibility of Findings in "Adrenomedullin (16-31), human" Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the existing research on the human adrenomedullin (B612762) fragment (16-31), focusing on the reproducibility of its reported biological effects. The primary finding associated with this peptide is a species-specific pressor (vasoconstrictor) response, a stark contrast to the well-established vasodilatory effects of the full-length adrenomedullin (AM) peptide. However, a thorough review of the available literature reveals a significant lack of independent replication for this key finding, raising questions about the overall reproducibility of research concerning this particular fragment.

I. Vasoactive Effects: A Tale of Two Species

The most prominent and frequently cited biological effect of Adrenomedullin (16-31) is its ability to induce a pressor response, specifically in rats. This observation stands in direct opposition to the potent, long-lasting vasodilation characteristic of the parent molecule, human Adrenomedullin (1-52)[1][2].

A. The Pressor Response in Rats: A Singular Finding

The foundational study by Champion et al. (1997) first reported that intravenous administration of human Adrenomedullin (16-31) causes a dose-dependent increase in systemic arterial pressure in anesthetized rats[3][4][5]. This finding is widely referenced in scientific literature and commercial product descriptions[3][4][5][6]. Despite the significance of this observation, a comprehensive search of the scientific literature reveals a notable absence of independent studies that have explicitly aimed to replicate this pressor effect in rats. This lack of independent verification is a critical point when considering the reproducibility of this finding.

B. Lack of Pressor Response in Cats

In the same seminal study, Champion et al. (1997) reported that Adrenomedullin (16-31) did not elicit a pressor response in the systemic vascular bed of the cat[3][4][5]. This suggests a species-specific mechanism of action. The reproducibility of this negative finding is also subject to the same limitation as the positive finding in rats, as it has not been independently confirmed by other research groups.

Table 1: Comparison of In Vivo Vasoactive Effects of Adrenomedullin (16-31), human

SpeciesEffect on Systemic Arterial PressureKey StudyIndependent Verification
RatPressor (Increase)Champion et al. (1997)Not Found
CatNo EffectChampion et al. (1997)Not Found

II. Receptor Binding and Signaling Pathways

The signaling mechanism underlying the paradoxical pressor effect of Adrenomedullin (16-31) is not well-elucidated. However, its affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor has been noted[3][4][5][7].

A. CGRP Receptor Affinity
B. Proposed Signaling Pathway for the Pressor Effect

The specific intracellular signaling pathway that mediates the vasoconstriction induced by Adrenomedullin (16-31) in rats is currently unknown. In contrast, the vasodilatory effects of full-length Adrenomedullin are known to be mediated through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway[1][8]. The diagram below illustrates a hypothetical signaling pathway for the pressor effect of Adrenomedullin (16-31), which would involve a distinct mechanism from that of the full-length peptide. Further research is required to validate this proposed pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol AM_16_31 Adrenomedullin (16-31) CGRP_R CGRP1 Receptor AM_16_31->CGRP_R Binds to G_protein G-protein (?) CGRP_R->G_protein Activates PLC Phospholipase C (?) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_BP Baseline Blood Pressure Measurement Animal_Prep->Baseline_BP Peptide_Admin Intravenous Administration of Adrenomedullin (16-31) (Dose-Response) Baseline_BP->Peptide_Admin BP_Monitoring Continuous Blood Pressure Monitoring Peptide_Admin->BP_Monitoring Data_Analysis Data Analysis (Change from Baseline) BP_Monitoring->Data_Analysis Membrane_Prep Preparation of Cell Membranes Expressing the Receptor Incubation Incubation of Membranes with Radiolabeled Ligand and Varying Concentrations of Adrenomedullin (16-31) Membrane_Prep->Incubation Separation Separation of Bound and Free Radiolabeled Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50/Ki Determination) Quantification->Data_Analysis

References

Adrenomedullin (16-31), Human: A Comparative Analysis of its Vasoactive Properties in Rats versus Cats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the human adrenomedullin (B612762) fragment, Adrenomedullin (16-31), with a specific focus on its differential effects on the cardiovascular systems of rats and cats. This document synthesizes available experimental data to highlight species-specific responses and provides detailed experimental methodologies for the assessment of vasoactive compounds.

Executive Summary

Adrenomedullin (16-31), a fragment of the potent vasodilator peptide adrenomedullin, exhibits contrasting physiological activities in different species. Experimental evidence conclusively demonstrates that while Adrenomedullin (16-31) induces a pressor (vasoconstrictor) response in the systemic vascular bed of the rat, it does not elicit a similar effect in the cat.[1][2][3][4] This species-specific bioactivity underscores the importance of careful species selection in preclinical cardiovascular research and drug development.

Data Presentation: Species-Specific Vasoactive Effects

While the precise quantitative data from the seminal comparative study by Champion et al. (1997) could not be fully retrieved, the consistent qualitative finding across multiple sources is that Adrenomedullin (16-31) increases systemic arterial pressure in rats. In contrast, this fragment has been shown to have no significant pressor activity in cats.[1][2][3][4]

Table 1: Comparison of Adrenomedullin (16-31), Human Activity in Rat vs. Cat

ParameterRatCat
Systemic Vascular Effect Pressor (Vasoconstriction)No significant pressor activity
Change in Mean Arterial Pressure IncreaseNo significant change

Experimental Protocols

The following is a representative experimental protocol for assessing the systemic hemodynamic effects of a test substance, such as Adrenomedullin (16-31), in anesthetized rats and cats. This protocol is based on standard methodologies for in vivo cardiovascular research.

Objective: To determine the effect of intravenously administered Adrenomedullin (16-31) on systemic arterial pressure in anesthetized rats and cats.

Animals:

  • Adult male Sprague-Dawley rats (250-350g)

  • Adult domestic cats of either sex (2.5-4.5kg)

Anesthesia:

  • Rats: Anesthesia can be induced and maintained with an appropriate anesthetic agent such as a combination of ketamine and xylazine, or inhaled isoflurane (B1672236). The choice of anesthesia should be consistent across all experimental animals to minimize variability.

  • Cats: Anesthesia is typically induced with an injectable agent like propofol (B549288) and maintained with an inhalant anesthetic such as isoflurane delivered in oxygen.

Surgical Preparation:

  • The animal is anesthetized, and the depth of anesthesia is monitored regularly by checking reflexes (e.g., pedal withdrawal).

  • A tracheotomy is performed to ensure a patent airway, and the animal may be artificially ventilated to maintain normal blood gas levels.

  • The right or left carotid artery is cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer to continuously monitor systemic arterial blood pressure.

  • The right or left jugular vein is cannulated for the intravenous administration of the test substance.

Experimental Procedure:

  • After the surgical preparation, the animal is allowed to stabilize for a period of at least 30 minutes until a steady baseline blood pressure is achieved.

  • Adrenomedullin (16-31), dissolved in a suitable vehicle (e.g., sterile saline), is administered as an intravenous bolus injection or a continuous infusion.

  • A range of doses is typically administered to establish a dose-response relationship.

  • Systemic arterial blood pressure is continuously recorded before, during, and after the administration of the peptide.

  • Control experiments are performed by administering the vehicle alone to ensure that the vehicle has no effect on blood pressure.

Data Analysis:

  • The change in mean arterial pressure (MAP) from the baseline is calculated for each dose of Adrenomedullin (16-31).

  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical analysis, such as a t-test or ANOVA, is used to determine the significance of the observed changes in blood pressure.

Signaling Pathways and Visualizations

The biological effects of adrenomedullin and its fragments are mediated through a complex of receptors. The primary receptor for adrenomedullin is a heterodimer consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3. Adrenomedullin can also interact with the CGRP receptor, which is a complex of CLR and RAMP1. The pressor activity of Adrenomedullin (16-31) in rats is thought to be mediated through its appreciable affinity for the CGRP1 receptor.[3][4]

Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow.

Adrenomedullin_Signaling_Pathway cluster_receptor Cell Membrane AM_16_31 Adrenomedullin (16-31) CGRP_Receptor CGRP Receptor (CLR + RAMP1) AM_16_31->CGRP_Receptor Binds G_Protein G Protein (Gs) CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasoconstriction in Rat) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Proposed signaling pathway for Adrenomedullin (16-31) via the CGRP receptor.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Tracheotomy) Cannulation Vascular Cannulation (Carotid Artery, Jugular Vein) Animal_Prep->Cannulation Stabilization Stabilization Period (Baseline BP Recording) Cannulation->Stabilization Peptide_Admin Administration of Adrenomedullin (16-31) Stabilization->Peptide_Admin Data_Acquisition Continuous Blood Pressure Monitoring Peptide_Admin->Data_Acquisition Data_Analysis Data Analysis (Change in MAP) Data_Acquisition->Data_Analysis Conclusion Conclusion on Vasoactive Effect (Pressor or No Effect) Data_Analysis->Conclusion

Caption: General experimental workflow for assessing vasoactive responses in vivo.

References

Navigating the Analytical Landscape for Adrenomedullin Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of Adrenomedullin (ADM) and its fragments, precise and accurate quantification is paramount. This guide provides a comparative overview of the analytical methodologies available for the measurement of Adrenomedullin peptides, with a special focus on the considerations for the fragment "Adrenomedullin (16-31), human."

Methodological Appraisal: Immunoassays vs. Mass Spectrometry

The two primary methodologies for the quantification of peptides like Adrenomedullin are immunoassays and mass spectrometry-based techniques. Each approach offers a distinct set of advantages and limitations.

FeatureImmunoassays (ELISA, RIA)Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of the target peptide.Direct detection and quantification based on mass-to-charge ratio.
Sensitivity High to very high, depending on the assay format.High to very high, capable of detecting low abundance peptides.
Specificity Dependent on the quality and specificity of the antibodies. Potential for cross-reactivity with related peptides or fragments.Highly specific, able to distinguish between closely related peptide fragments and post-translationally modified forms.
Throughput Generally high, suitable for screening large numbers of samples.Lower throughput compared to immunoassays, but improving with automation.
Development Commercial kits for full-length ADM are available. Development of custom assays for specific fragments can be time-consuming and resource-intensive.Requires specialized instrumentation and expertise. Method development can be complex but offers high flexibility.
Multiplexing Limited multiplexing capabilities in traditional formats.Excellent multiplexing capabilities, allowing for the simultaneous measurement of multiple analytes.

Experimental Protocols: A Glimpse into Methodologies

Below are generalized protocols for common analytical methods used for Adrenomedullin and its related peptides. These can serve as a starting point for the development of a specific assay for "this compound."

Competitive Radioimmunoassay (RIA) Protocol

A likely approach for a small peptide like Adrenomedullin (16-31) would be a competitive immunoassay.

  • Antibody Coating: Wells of a microtiter plate are coated with a polyclonal or monoclonal antibody specific to Adrenomedullin (16-31).

  • Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of synthetic Adrenomedullin (16-31). Samples containing the unknown amount of the peptide are prepared.

  • Competitive Binding: A fixed amount of radiolabeled Adrenomedullin (16-31) (the tracer) is mixed with either the standard or the sample and added to the antibody-coated wells. The unlabeled peptide in the standard or sample competes with the tracer for binding to the limited number of antibody sites.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound tracer and peptide.

  • Detection: The amount of radioactivity in each well is measured using a gamma counter.

  • Data Analysis: The concentration of Adrenomedullin (16-31) in the samples is determined by comparing the level of radioactivity with the standard curve. A lower radioactive signal indicates a higher concentration of the unlabeled peptide in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Plasma or other biological samples are subjected to protein precipitation and/or solid-phase extraction to remove interfering substances and enrich for the target peptide. An internal standard (a stable isotope-labeled version of Adrenomedullin (16-31)) is added for accurate quantification.

  • Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The peptides are separated based on their physicochemical properties as they pass through a column.

  • Mass Spectrometry (MS) Detection and Fragmentation: As the separated peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The mass spectrometer selects the precursor ion corresponding to Adrenomedullin (16-31) based on its mass-to-charge ratio.

  • Tandem Mass Spectrometry (MS/MS): The selected precursor ion is fragmented, and the resulting product ions are detected. This process provides a highly specific "fingerprint" for the peptide.

  • Quantification: The amount of Adrenomedullin (16-31) in the sample is quantified by comparing the signal intensity of its specific product ions to that of the internal standard.

Visualizing the Molecular Landscape

To better understand the context of Adrenomedullin analysis, the following diagrams illustrate its signaling pathway and a typical immunoassay workflow.

Adrenomedullin_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol ADM Adrenomedullin Receptor CLR/RAMP2 or RAMP3 Receptor Complex ADM->Receptor G_protein G-protein (Gs) Receptor->G_protein activates Ca_mobilization Ca²⁺ Mobilization Receptor->Ca_mobilization PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT ERK_MAPK ERK/MAPK Pathway Receptor->ERK_MAPK AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Biological_Effects Biological Effects (e.g., Vasodilation) PKA->Biological_Effects Ca_mobilization->Biological_Effects PI3K_AKT->Biological_Effects ERK_MAPK->Biological_Effects

Adrenomedullin signaling pathway overview.

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis plate Antibody-Coated Microtiter Plate incubation Add Sample/Standard and Tracer to Plate & Incubate plate->incubation sample Sample containing unknown ADM (16-31) sample->incubation labeled_peptide Labeled ADM (16-31) (Tracer) labeled_peptide->incubation washing Wash to Remove Unbound Peptides incubation->washing detection Measure Bound Tracer Signal washing->detection std_curve Generate Standard Curve detection->std_curve quantification Quantify ADM (16-31) in Samples std_curve->quantification

Generalized workflow of a competitive immunoassay.

A Comparative Guide to Adrenomedullin Fragments: Unraveling Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenomedullin (B612762) (AM) is a potent vasoactive peptide with a diverse range of physiological functions. Its precursor, preproadrenomedullin, gives rise to several bioactive fragments, each with distinct biological activities. This guide provides an objective comparison of human Adrenomedullin (16-31) with other key adrenomedullin fragments, including the full-length peptide AM (1-52), the C-terminal fragment AM (22-52), and the N-terminal fragment Proadrenomedullin N-terminal 20 Peptide (PAMP). By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of the structure-function relationships of these important regulatory peptides.

At a Glance: Key Differences in Biological Activity

FragmentPrimary Cardiovascular EffectPrimary Receptor InteractionSecond Messenger Modulation
Adrenomedullin (1-52) Vasodilation, Hypotension[1]CLR/RAMP2, CLR/RAMP3[2]↑ cAMP, ↑ NO[3][4]
Adrenomedullin (16-31) Vasopressor (in rats)[5][6]Appreciable affinity for CGRP1 receptor[5][7]cAMP-independent mechanisms suggested[3][8]
Adrenomedullin (22-52) Antagonist at AM receptors, can also show agonist activity[9][10]CLR/RAMP2, CLR/RAMP3[10]Inhibits AM-induced cAMP increase[11]
PAMP (1-20) Vasodilation (weaker than AM), Hypotension[12]MrgX2[12]↑ NO[12]

In-Depth Comparison of Adrenomedullin Fragments

This section delves into the distinct characteristics of each fragment, supported by experimental findings.

Adrenomedullin (1-52): The Archetypal Vasodilator

The full-length 52-amino acid peptide, Adrenomedullin (AM), is a potent vasodilator, playing a crucial role in blood pressure regulation and cardiovascular homeostasis[1]. Its effects are mediated through the activation of specific G protein-coupled receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMP2 or RAMP3)[2]. The primary signaling pathway involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the release of nitric oxide (NO)[3][4].

Adrenomedullin (16-31), human: A Fragment with a Contrasting Role

In stark contrast to the full-length peptide, the human Adrenomedullin (16-31) fragment has been shown to exhibit a pressor (blood pressure-increasing) effect in rats[5][6]. This paradoxical activity highlights the critical role of the peptide's primary structure in determining its physiological function. While its precise mechanism is still under investigation, it is known to have an appreciable affinity for the CGRP1 receptor[5][7]. Some studies suggest that its inotropic effects on the heart may be mediated by cAMP-independent mechanisms[3][8].

Adrenomedullin (22-52): The Modulator

The C-terminal fragment, Adrenomedullin (22-52), is widely recognized as an antagonist at AM receptors[9][10]. It competitively inhibits the binding of the full-length AM, thereby blocking its vasodilatory effects[11]. However, it is important to note that some studies have reported agonist-like activities of AM (22-52) in certain cellular contexts, suggesting a more complex modulatory role.

Proadrenomedullin N-terminal 20 Peptide (PAMP): A Multifunctional Peptide

Derived from the N-terminus of the AM precursor, PAMP is a bioactive peptide with its own distinct set of receptors and functions. While it also exhibits vasodilatory and hypotensive properties, its potency is considerably lower than that of AM[12]. PAMP is known to interact with the Mas-related G-protein-coupled receptor member X2 (MrgX2) and can also signal through nitric oxide[12]. Beyond its cardiovascular effects, PAMP has been shown to possess antimicrobial properties.

Experimental Data Summary

The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the different adrenomedullin fragments.

Table 1: In Vivo Cardiovascular Effects

PeptideSpeciesDoseChange in Mean Arterial Pressure (MAP)Reference
Adrenomedullin (1-52)Human50 ng/kg/minSignificant decrease[1]
Adrenomedullin (1-50), ratRat3 nmol/kg-29 ± 2%[4]
This compoundRat-Pressor activity observed[5][6]
Adrenomedullin (13-52), humanRat-Dose-dependent decrease[13]
PAMPHuman1000 pmol/min/100ml tissueWeak vasodilation[12]

Table 2: Receptor Binding Affinity

PeptideReceptorCell/TissueKd / IC50Reference
Adrenomedullin (1-52)AM ReceptorRat spinal cord cellsKd: 79 ± 9 pM[11]
Adrenomedullin (22-52)AM1 Receptor ECD-Kd: 5 µM[14]
This compoundCGRP1 Receptor-Appreciable affinity[5][7]
CGRPCGRP ReceptorRat spinal cord cellsKd: 12 ± 0.7 pM[11]

Table 3: Effect on Intracellular cAMP Production

PeptideCell TypeConcentrationChange in cAMPReference
Adrenomedullin (1-52)Neonatal cardiomyocytesDose-dependentIncrease[15]
Adrenomedullin (1-52)Rat DRG neuronsEC50 = 85.76 nMIncrease[16]
Adrenomedullin (1-52)Rat spinal cord cellspEC50 = 9.1 ± 0.2Increase[11]
Adrenomedullin (22-52)Rat spinal cord cells3 µMAntagonized AM-induced increase[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

Adrenomedullin Signaling Pathway

Adrenomedullin_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol AM Adrenomedullin (1-52) AMR AM Receptor (CLR/RAMP2 or RAMP3) AM->AMR Binds G_protein Gs AMR->G_protein Activates eNOS eNOS AMR->eNOS Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to NO Nitric Oxide (NO) eNOS->NO Produces NO->Vasodilation Induces

Caption: Signaling pathway of Adrenomedullin (1-52) leading to vasodilation.

Experimental Workflow for In Vivo Blood Pressure Measurement

Blood_Pressure_Workflow cluster_preparation Animal Preparation cluster_measurement Measurement Anesthesia Anesthetize Rat (e.g., urethane/ketamine) Catheterization Cannulate Femoral Artery and Vein Anesthesia->Catheterization Baseline Record Baseline Blood Pressure Catheterization->Baseline Injection Inject Peptide Fragment (Intravenous) Baseline->Injection Record_BP Continuously Record Blood Pressure Injection->Record_BP Data_Analysis Analyze Data (Change from Baseline) Record_BP->Data_Analysis

Caption: Workflow for measuring blood pressure changes in rats after peptide injection.

Logical Relationship of Adrenomedullin Fragments

AM_Fragments cluster_fragments Bioactive Fragments cluster_derivatives Derived/Studied Fragments PreproAM Preproadrenomedullin ProAM Proadrenomedullin PreproAM->ProAM Cleavage PAMP PAMP (1-20) ProAM->PAMP Cleavage AM_full Adrenomedullin (1-52) ProAM->AM_full Cleavage AM_16_31 AM (16-31) AM_full->AM_16_31 Fragment of AM_22_52 AM (22-52) AM_full->AM_22_52 Fragment of

Caption: Derivation of Adrenomedullin fragments from the precursor protein.

Detailed Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of adrenomedullin fragments to their respective receptors.

Materials:

  • Cell membranes or tissues expressing the target receptor (e.g., CLR/RAMP complexes or MrgX2).

  • Radiolabeled ligand (e.g., 125I-Adrenomedullin).

  • Unlabeled adrenomedullin fragments (for competition binding).

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes or tissue homogenates.

  • Incubate a fixed concentration of the radiolabeled ligand with the membranes in the presence of increasing concentrations of the unlabeled competitor fragment in the binding buffer.

  • Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

cAMP Measurement Assay

Objective: To quantify the effect of adrenomedullin fragments on intracellular cAMP levels.

Materials:

  • Cultured cells expressing the receptor of interest.

  • Adrenomedullin fragments.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Stimulate the cells with varying concentrations of the adrenomedullin fragment for a defined time (e.g., 10-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the kit.

  • Generate a standard curve with known cAMP concentrations.

  • Calculate the amount of cAMP produced in response to each concentration of the peptide and determine the EC50 (concentration that produces 50% of the maximal response).

In Vivo Blood Pressure Measurement in Rats

Objective: To assess the effect of adrenomedullin fragments on systemic blood pressure.

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley).

  • Adrenomedullin fragments dissolved in a suitable vehicle (e.g., saline).

  • Pressure transducer and data acquisition system.

  • Catheters for arterial and venous cannulation.

  • Anesthetic agent (e.g., urethane).

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment[17].

  • Surgically expose and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration[17].

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.

  • Allow the animal to stabilize and record a baseline blood pressure reading.

  • Administer a bolus injection or continuous infusion of the adrenomedullin fragment intravenously.

  • Record the changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure for a specified duration after administration.

  • Analyze the data to determine the magnitude and duration of the blood pressure response to each fragment and dose.

References

Unveiling the Pressor Activity of Adrenomedullin (16-31), Human in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the pressor activity of the human Adrenomedullin (B612762) fragment (16-31) in rats against other pressor agents. The information is supported by experimental data and detailed methodologies to aid in cardiovascular research and drug discovery.

While the full-length adrenomedullin peptide is well-known for its potent vasodilatory effects, the fragment "Adrenomedullin (16-31), human" exhibits a contrasting pressor activity, causing an increase in blood pressure in rats.[1][2][3] This unique characteristic makes it a subject of interest for understanding the complex regulation of vascular tone.

Comparative Analysis of Pressor Agents in Rats

To contextualize the pressor effect of this compound, it is essential to compare its activity with established vasoconstrictors. The following table summarizes the pressor responses of various agents in rats, providing a baseline for comparison.

AgentDose RangeRoute of AdministrationAnimal ModelObserved Pressor Effect (Change in Mean Arterial Pressure)Reference
This compound Data not yet fully available in public sourcesIntravenousRatPressor activity confirmed, specific quantitative data pending full-text analysis of primary literature.Champion HC, et al. Peptides. 1997.
Angiotensin II 16.7 and 100 ng/min (infusion)IntravenousConscious water-replete ratsIncrease of 40-50 mmHg--INVALID-LINK--
Norepinephrine 0.125-8.0 µg/kg (bolus)IntravenousConscious ratsDose-dependent increase in mean arterial pressure.--INVALID-LINK--
Vasopressin 0.4, 0.8, and 2.4 U/kgIntravenousAsphyxial cardiac arrest rat modelNo significant difference in mean aortic pressure among doses post-resuscitation.--INVALID-LINK--

Experimental Protocols

Accurate assessment of pressor activity is fundamental to cardiovascular research. Below is a generalized experimental protocol for measuring blood pressure changes in response to intravenous administration of vasoactive substances in rats.

Invasive Blood Pressure Measurement in Anesthetized Rats

This method provides continuous and accurate measurement of arterial blood pressure.

1. Animal Preparation:

  • Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are anesthetized with an appropriate agent (e.g., urethane, pentobarbital).

  • The trachea may be cannulated to ensure a patent airway.

2. Catheterization:

  • The carotid artery is surgically exposed and cannulated with a saline-filled catheter connected to a pressure transducer.

  • The jugular vein is also cannulated for intravenous administration of test substances.

3. Data Acquisition:

  • The pressure transducer is connected to a data acquisition system to record real-time blood pressure.

  • After a stabilization period, baseline blood pressure is recorded.

  • Test substances are administered intravenously, and the subsequent changes in blood pressure are continuously monitored and recorded.

4. Dosing Regimen:

  • Substances can be administered as a single bolus injection or as a continuous infusion.

  • A range of doses is typically tested to establish a dose-response relationship.

Experimental Workflow

experimental_workflow cluster_preparation Animal Preparation cluster_surgery Surgical Procedure cluster_data_acquisition Data Acquisition A Anesthetize Rat B Cannulate Trachea A->B C Cannulate Carotid Artery (for Blood Pressure Measurement) B->C D Cannulate Jugular Vein (for Drug Administration) B->D E Connect to Pressure Transducer C->E F Record Baseline Blood Pressure E->F G Administer Test Substance (IV) F->G H Record Pressor Response G->H

Figure 1: Experimental workflow for assessing pressor activity in rats.

Signaling Pathways

The signaling mechanism underlying the pressor effect of Adrenomedullin (16-31) is distinct from that of the full-length peptide. While full-length Adrenomedullin typically causes vasodilation through the Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity Modifying Proteins (RAMPs), leading to increased intracellular cyclic AMP (cAMP) and nitric oxide (NO) production, the (16-31) fragment appears to induce vasoconstriction. The precise signaling cascade for this pressor response is still under investigation but may involve different receptor interactions or downstream effectors.

Generalized Adrenomedullin Signaling Pathway (Vasodilation)

signaling_pathway cluster_membrane Cell Membrane receptor Adrenomedullin Receptor (CLR/RAMP) G_protein Gs Protein receptor->G_protein Activates ADM Adrenomedullin ADM->receptor Binds AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Figure 2: Simplified signaling pathway of full-length Adrenomedullin leading to vasodilation.

Note on Adrenomedullin (16-31) Signaling: The pressor effect of the (16-31) fragment suggests a different signaling mechanism, potentially involving another receptor or a biased agonism at the known adrenomedullin receptors leading to a vasoconstrictor response. Further research is required to fully elucidate this pathway.

This guide serves as a foundational resource for researchers investigating the pressor activity of this compound. The provided data and protocols offer a framework for designing and interpreting experiments aimed at understanding the complex roles of adrenomedullin fragments in cardiovascular regulation.

References

Benchmarking Adrenomedullin (16-31), Human Against Known CGRP Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Adrenomedullin (16-31), human" with established calcitonin gene-related peptide (CGRP) receptor agonists. The data presented herein is intended to assist researchers in evaluating the potential of Adrenomedullin (B612762) (16-31) as a pharmacological tool or therapeutic lead.

Introduction

The calcitonin gene-related peptide (CGRP) receptor is a well-established target in the treatment of migraine and is implicated in various physiological processes, including vasodilation. The CGRP receptor is a heterodimer, composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Activation of this Gs protein-coupled receptor initiates a signaling cascade predominantly through adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]

Adrenomedullin (AM) is a potent vasodilator peptide that shares structural homology with CGRP. While AM primarily acts through its own receptors (AM1 and AM2), it also exhibits affinity for the CGRP receptor. "this compound" is a fragment of the full-length human adrenomedullin peptide and has been noted to possess appreciable affinity for the CGRP1 receptor.[1][2] This guide benchmarks the activity of this fragment against the endogenous CGRP receptor agonists, α-CGRP and β-CGRP.

Comparative Agonist Performance at the CGRP Receptor

The following table summarizes the available quantitative data for this compound, and other known CGRP receptor agonists. It is important to note that direct, side-by-side experimental data for Adrenomedullin (16-31) is limited. The affinity of full-length adrenomedullin for the CGRP receptor is reported to be approximately 10 to 100 times lower than that of CGRP itself.[3] One study reported an IC50 of 0.3 nM for adrenomedullin compared to 2 nM for CGRP at the CGRP receptor.[3]

CompoundReceptor Binding Affinity (Ki / IC50)Functional Potency (EC50)Efficacy
This compound Appreciable affinity for CGRP1 receptor[1][2][4]Data not availableAgonist
α-CGRP (human) Ki: Data not available; IC50: ~2 nM[3]Data not availableEndogenous Agonist
β-CGRP (human) Ki: Data not available; IC50: 1 nM (for CRLR/RAMP1)[1]Data not availableEndogenous Agonist
CGRP (8-37) (human) KB: 797 nM (in human SK-N-MC cells)[5]N/AAntagonist

CGRP Receptor Signaling Pathway

Activation of the CGRP receptor by an agonist initiates a canonical Gs protein-coupled signaling cascade. The binding of the agonist leads to a conformational change in the receptor, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response such as vasodilation.

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) Gs Gs Protein CGRP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist CGRP Agonist (e.g., Adrenomedullin (16-31)) Agonist->CGRP_Receptor Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response

Canonical CGRP receptor signaling pathway.

Experimental Workflow for Agonist Characterization

The evaluation of a potential CGRP receptor agonist typically involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. A standard workflow includes radioligand binding assays to measure the compound's affinity for the receptor and functional assays, such as cAMP accumulation assays, to quantify its ability to activate the receptor and elicit a cellular response.

Experimental_Workflow start Start: Test Compound (e.g., Adrenomedullin (16-31)) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis binding_results Determine Binding Affinity (Ki / IC50) data_analysis->binding_results functional_results Determine Functional Potency (EC50) & Efficacy data_analysis->functional_results comparison Benchmark against known agonists binding_results->comparison functional_results->comparison conclusion Conclusion on Agonist Profile comparison->conclusion

Experimental workflow for CGRP agonist characterization.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the CGRP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Radioligand: [125I]-CGRP.

  • Test compound (e.g., this compound).

  • Non-specific binding control: High concentration of unlabeled CGRP.

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [125I]-CGRP and varying concentrations of the test compound in the binding buffer.

  • For determination of non-specific binding, incubate membranes with [125I]-CGRP in the presence of a saturating concentration of unlabeled CGRP.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound in activating the CGRP receptor.

Materials:

  • A cell line stably expressing the human CGRP receptor (e.g., HEK293 or CHO cells).

  • Test compound (e.g., this compound).

  • Reference agonist (e.g., α-CGRP).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or RIA-based).

Procedure:

  • Seed the cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 30 minutes).

  • Stimulate the cells with varying concentrations of the test compound or the reference agonist for a defined period (e.g., 15-30 minutes) at 37°C.

  • Terminate the stimulation and lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy).

  • The efficacy of the test compound is often expressed relative to the maximal response produced by the reference agonist.

Conclusion

"this compound" demonstrates an appreciable affinity for the CGRP1 receptor, positioning it as a compound of interest for researchers studying CGRP receptor pharmacology. While direct quantitative comparisons of its potency and efficacy with endogenous agonists like α-CGRP and β-CGRP require further investigation, the available data suggests it acts as an agonist at this receptor. The provided experimental protocols offer a framework for conducting such comparative studies to fully elucidate the pharmacological profile of Adrenomedullin (16-31) at the CGRP receptor.

References

Safety Operating Guide

Personal protective equipment for handling Adrenomedullin (16-31), human

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adrenomedullin (16-31), human. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of this bioactive peptide. While specific hazard data for this compound is limited, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, caution and adherence to good laboratory practices are paramount.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against splashes. Should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard.[3] Gloves must be inspected before use and changed immediately if contaminated.[2][3] Always wash and dry hands after handling.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from accidental splashes.[3][4] Fire/flame resistant and impervious clothing should be worn where appropriate.[2]
Respiratory Protection Fume Hood or RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood or biosafety cabinet, especially when handling the lyophilized powder to avoid inhalation of aerosolized particles.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage of Lyophilized Peptide: For long-term stability, store the lyophilized peptide in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[4][5][6] Peptides containing cysteine, like Adrenomedullin (16-31), are susceptible to oxidation and may require storage under an inert gas like nitrogen or argon.[4][5][6]

  • Designated Area: Confine all handling of the peptide to a designated, clean laboratory area.[3]

2. Reconstitution and Aliquoting:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature inside a desiccator.[6][7][8] This prevents moisture condensation, which can reduce stability.[5][7]

  • Weighing: If necessary, weigh the desired amount of powder quickly in a well-ventilated area, avoiding dust formation.[2][7]

  • Solubilization: The choice of solvent depends on the peptide's properties. Start with sterile, distilled water.[4] If the peptide is insoluble, consult its datasheet for recommended solvents, which may include dilute acetic acid for basic peptides or organic solvents like DMSO for hydrophobic peptides.[4][9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, create single-use aliquots of the peptide solution.[4][6] This minimizes degradation and maintains the integrity of the peptide.[5][6]

  • Storage of Solutions: Peptide solutions are significantly less stable than their lyophilized form.[4] If immediate use is not possible, store aliquots at -20°C or -80°C.[4][6] For maximum stability, a buffer at pH 5-6 can be used.[4][6]

3. Experimental Use:

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

  • Avoid Contamination: Use sterile pipette tips, tubes, and equipment to prevent enzymatic or bacterial contamination.[3][8]

  • Handling Solutions: When working with peptide solutions, handle them carefully to avoid splashes and aerosols.

Disposal Plan

Proper disposal of this compound, and associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Materials: All disposable items that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Aqueous Waste: Unused or waste aqueous solutions containing the peptide should be collected as chemical waste. Discharge into the environment must be avoided.[2]

  • Disposal Method: The collected waste should be disposed of in accordance with all federal, state, and local environmental regulations.[1] A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and consult a doctor.[2][3] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes and seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]

  • Spills: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[2] Wear appropriate PPE, including chemical-impermeable gloves, and prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2]

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation & Handling cluster_disposal Disposal & Emergency receiving 1. Receiving & Storage - Inspect package - Store at -20°C/-80°C - Protect from light/moisture ppe 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves receiving->ppe Before Handling reconstitution 3. Reconstitution (in Fume Hood) - Equilibrate vial to RT - Add appropriate solvent - Aliquot for single use ppe->reconstitution experiment 4. Experimental Use - Use sterile technique - Handle with care reconstitution->experiment waste_collection 5. Waste Collection - Segregate contaminated sharps & consumables - Collect liquid waste experiment->waste_collection Post-Experiment disposal 6. Disposal - Place in labeled hazardous  waste containers - Follow institutional protocols waste_collection->disposal emergency Emergency Procedures - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Seek medical attention

Caption: Workflow for the safe handling and disposal of Adrenomedullin (16-31).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.